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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Structure Analysis of 2-(2,4-Dibromophenyl)ethanol

This guide provides a comprehensive overview of the analytical methodologies employed for the structural elucidation and characterization of 2-(2,4-Dibromophenyl)ethanol. It is intended for researchers, scientists, and p...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the analytical methodologies employed for the structural elucidation and characterization of 2-(2,4-Dibromophenyl)ethanol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who require a deep understanding of the techniques and data interpretation integral to confirming the identity and purity of such compounds.

Introduction

2-(2,4-Dibromophenyl)ethanol is a substituted aromatic alcohol with a molecular structure that presents unique analytical challenges and points of interest. Its characterization is fundamental for its application in various research and development sectors, including its potential use as a building block in the synthesis of more complex molecules. The precise confirmation of its chemical structure is paramount for ensuring the desired reactivity, biological activity, and safety profile of any downstream products. This guide will detail the application of key analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to provide a robust and validated structural analysis of this compound.

Core Analytical Techniques for Structural Elucidation

The comprehensive analysis of 2-(2,4-Dibromophenyl)ethanol relies on the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a definitive characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships. For 2-(2,4-Dibromophenyl)ethanol, both ¹H and ¹³C NMR are essential.

1.1. Predicted ¹H NMR Spectral Data

The proton NMR spectrum of 2-(2,4-Dibromophenyl)ethanol is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atoms and the hydroxyl group.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
-OH~1.5 - 2.5Singlet (broad)1H
-CH₂- (alpha to OH)~3.8Triplet2H
-CH₂- (beta to OH)~2.9Triplet2H
Aromatic-H (H-6)~7.6Doublet1H
Aromatic-H (H-5)~7.3Doublet of Doublets1H
Aromatic-H (H-3)~7.2Doublet1H

Causality behind Predictions: The protons of the ethyl group form two distinct triplets due to coupling with each other. The methylene group attached to the hydroxyl is more deshielded and thus appears further downfield. The aromatic protons will exhibit a characteristic splitting pattern due to their coupling relationships. The broadness of the hydroxyl proton signal is a result of chemical exchange and hydrogen bonding.[1]

1.2. Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum provides information on the number of unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
-CH₂- (alpha to OH)~60-65
-CH₂- (beta to OH)~38-42
Aromatic C-Br (C-2, C-4)~120-125
Aromatic C-H (C-3, C-5, C-6)~128-135
Aromatic C-ipso (C-1)~138-142

Causality behind Predictions: The carbon attached to the electronegative oxygen atom of the hydroxyl group will be the most downfield of the aliphatic carbons.[2] The carbons directly bonded to the bromine atoms will also be significantly affected. The number of signals in the aromatic region will confirm the substitution pattern.

1.3. Experimental Protocol: NMR Analysis

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of 2-(2,4-Dibromophenyl)ethanol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect the chemical shift of the hydroxyl proton.[3]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • To confirm the hydroxyl proton, a D₂O exchange experiment can be performed. Adding a drop of D₂O to the NMR tube will cause the -OH proton signal to disappear or significantly diminish.[4]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.

    • A Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

Figure 1: Experimental workflow for NMR analysis.
Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

2.1. Predicted Mass Spectrum

For 2-(2,4-Dibromophenyl)ethanol, electron ionization (EI) is a common method that will lead to characteristic fragmentation.

  • Molecular Ion (M⁺): The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion will appear as a cluster of three peaks at m/z 278, 280, and 282 in a ratio of approximately 1:2:1.[5]

  • Key Fragmentation Pathways:

    • Loss of water (M-18): A common fragmentation for alcohols is the loss of a water molecule.[6]

    • Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a characteristic fragmentation pathway for alcohols.[6]

    • Benzylic cleavage: Cleavage of the bond between the ethyl group and the aromatic ring can occur.

    • Loss of Bromine: Fragmentation involving the loss of one or both bromine atoms will also be observed.

2.2. Experimental Protocol: GC-MS Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is an ideal method for the analysis of volatile compounds like 2-(2,4-Dibromophenyl)ethanol.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

  • GC Method:

    • Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure good separation from any impurities.

    • Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.

  • MS Method:

    • Ionization Mode: Use Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 40-350).

Figure 2: Workflow for GC-MS analysis.
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

3.1. Predicted IR Spectrum

The IR spectrum of 2-(2,4-Dibromophenyl)ethanol will show characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹) Functional Group Vibration Type
~3200-3600 (broad)O-H (alcohol)Stretching
~3000-3100C-H (aromatic)Stretching
~2850-2960C-H (aliphatic)Stretching
~1550-1600C=C (aromatic)Stretching
~1000-1250C-O (alcohol)Stretching
~500-700C-BrStretching

Causality behind Predictions: The broadness of the O-H stretching band is due to intermolecular hydrogen bonding.[7] The C-H stretches for the aromatic and aliphatic portions of the molecule will appear in their characteristic regions. The C-O stretch of the primary alcohol is also a key diagnostic peak.

3.2. Experimental Protocol: FTIR Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive method for obtaining an infrared spectrum.

Step-by-Step Methodology:

  • Sample Preparation: As 2-(2,4-Dibromophenyl)ethanol is likely a liquid or low-melting solid at room temperature, the simplest method is to place a drop of the neat sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: A background spectrum of the clean, empty ATR crystal should be collected. This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum Acquisition: The sample is placed on the crystal, and the spectrum is acquired. Multiple scans are typically co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum is analyzed for the presence of the characteristic absorption bands outlined above.

Figure 3: Workflow for FTIR analysis.

Conclusion

The structural analysis of 2-(2,4-Dibromophenyl)ethanol is a multi-faceted process that requires the application of several complementary analytical techniques. NMR spectroscopy provides the detailed framework of the carbon and proton skeleton, mass spectrometry confirms the molecular weight and offers insights into fragmentation, and infrared spectroscopy identifies the key functional groups. By following the detailed protocols and understanding the principles of data interpretation outlined in this guide, researchers and scientists can confidently and accurately characterize the chemical structure of this and similar molecules, ensuring the integrity and reliability of their scientific endeavors.

References

  • Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Bromophenyl)ethanol. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information for... Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, ethanol, simulated) (NP0002858). Retrieved from [Link]

  • Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • R Discovery. (1986, December 1). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1,2-dibromo-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Bromophenyl)ethan-1-ol. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the mass spectrum of 1,2-dibromoethane. Retrieved from [Link]

  • PubMed. (2016, January 15). 1H NMR spectra of alcohols in hydrogen bonding solvents: DFT/GIAO calculations of chemical shifts. Retrieved from [Link]

  • MDPI. (2021, August 6). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S2 . IR spectrum (KBr) of 2-azido-1-phenylethanone ( 6 ). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (2001, October 8). IR-UV investigation of the structure of the 1-phenylethanol chromophore and its hydrated complexes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 6.5: Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • YouTube. (2025, February 3). [Chemistry] IR spectrum for Phenol and Phenetole. Retrieved from [Link]

  • Florida State University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

  • Pearson. (n.d.). Draw the NMR spectrum expected from ethanol that has been shaken with a drop of D 2 O. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(2,4-Dibromo-5-methoxy-phenyl)ethanamine. Retrieved from [Link]

  • NIST. (n.d.). Phenylethyl Alcohol. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chegg.com. (2021, May 5). Solved A reaction was performed on 2-phenylethanol to form a. Retrieved from [Link]

  • DTIC. (1982, July 15). Structures and Fragmentation Mechanisms of the Ions of Ethanol by Triple Quadrupole Mass Spectrometry. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). DETERMINATION OF ETHANOL CONTENT OF FERMENTED ALCOHOLIC BEVERAGES WITH FTIR SPECTROSCOPY AND MULTIVARIATE CALIBRATION. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(4-bromophenyl)ethanol (C8H9BrO). Retrieved from [Link]

  • Infrared Spectra of Some Simple Organic Compounds. (2026, January 14). Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of ethanol at different temperatures: (a) 40°C, (b) 20°C,... Retrieved from [Link]

Sources

Exploratory

Thermodynamic Solubility Profiling of 2-(2,4-Dibromophenyl)ethanol in Organic Solvents

An In-Depth Technical Guide for Synthetic and Pharmaceutical Applications Executive Summary In early-stage drug development and advanced organic synthesis, the physicochemical behavior of an Active Pharmaceutical Ingredi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Synthetic and Pharmaceutical Applications

Executive Summary

In early-stage drug development and advanced organic synthesis, the physicochemical behavior of an Active Pharmaceutical Ingredient (API) or key intermediate dictates downstream processing success. 2-(2,4-Dibromophenyl)ethanol (also known as 2,4-dibromophenethyl alcohol) is a highly valuable, structurally rigid building block. Its unique molecular architecture—a highly lipophilic, polarizable dibromo-aromatic core paired with a protic, hydrogen-bonding ethanol moiety—creates a complex "push-pull" solubility dynamic.

As a Senior Application Scientist, I approach solubility not as a mere physical constant, but as a strategic lever. Understanding the solvation mechanics of this compound is critical for optimizing reaction conditions, designing anti-solvent crystallization workflows, and ensuring high-yield purification. Derivatives of 2,4-dihalophenylethanols often rely on these precise solubility differentials for isolation and purification during complex syntheses[1]. This whitepaper deconstructs the solubility profile of 2-(2,4-Dibromophenyl)ethanol, providing mechanistic rationale, empirical data frameworks, and self-validating experimental protocols.

Physicochemical Architecture & Solvation Mechanics

To predict and manipulate the solubility of 2-(2,4-Dibromophenyl)ethanol, we must first analyze its structural components through the lens of intermolecular forces and Hansen Solubility Parameters (HSP):

  • The 2,4-Dibromophenyl Core (Lipophilic & Polarizable): The presence of two heavy bromine atoms at the ortho and para positions significantly increases the molecular weight and the LogP (lipophilicity) of the compound. Bromine is highly polarizable, meaning this region of the molecule interacts exceptionally well with solvents that offer strong dispersion forces (e.g., halogenated solvents like dichloromethane). For compounds containing the dibromophenyl moiety, non-polar to moderately polar solvents are often employed, and binary solvent systems are highly effective for crystallization[2].

  • The Ethanol Moiety (Hydrophilic & Protic): The terminal hydroxyl (-OH) group acts as both a hydrogen bond donor and acceptor. In the solid state, this leads to strong intermolecular hydrogen bonding (high crystal lattice energy). To dissolve the compound, a solvent must be capable of disrupting these solute-solute hydrogen bonds.

  • The Solvation Causality: Non-polar aliphatic solvents (like hexane) possess weak dispersion forces and zero hydrogen-bonding capacity; thus, they cannot overcome the crystal lattice energy, rendering the compound poorly soluble. Conversely, polar protic solvents such as ethanol are highly effective for these halogenated aromatic systems, as they balance lipophilic solvation with hydrogen bonding capabilities[3].

Empirical Solubility Profiles in Organic Solvents

Based on structural analogs and empirical data of complex molecules bearing the 2,4-dibromophenyl group, the compound demonstrates excellent solubility in polar solvents, frequently reaching concentrations of up to 100 mM in both DMSO and ethanol[4].

The table below summarizes the expected solubility behavior of 2-(2,4-Dibromophenyl)ethanol across various organic solvent classes, grounded in solvation thermodynamics.

SolventPolarity ClassEst. Solubility (25°C)Mechanistic Rationale & Causality
Dimethyl Sulfoxide (DMSO) Polar Aprotic> 100 mMHigh dielectric constant; acts as a powerful hydrogen bond acceptor for the hydroxyl group, easily disrupting the crystal lattice[4].
Ethanol (EtOH) Polar Protic> 100 mMPerfect H-bond donor/acceptor matching. The ethyl chain provides sufficient lipophilic interaction with the aromatic ring[4],[3].
Dichloromethane (DCM) Halogenated> 50 mg/mLExceptional dispersion force matching. The polarizable chlorine atoms interact favorably with the heavy bromine substituents.
Ethyl Acetate (EtOAc) Polar Aprotic> 50 mg/mLModerate dipole moment provides good solvation of the aromatic system, while the carbonyl oxygen accepts H-bonds from the hydroxyl group.
n-Hexane Non-polar< 5 mg/mLWeak London dispersion forces cannot overcome the strong solute-solute intermolecular hydrogen bonding. Acts as an ideal anti-solvent[2].

Standardized Protocol: Thermodynamic Solubility Determination

Listing steps is insufficient for rigorous scientific development; every protocol must be a self-validating system . When determining the solubility of 2-(2,4-Dibromophenyl)ethanol, we must measure thermodynamic (equilibrium) solubility rather than kinetic solubility, while simultaneously verifying that the solvent has not altered the solid state (e.g., forming a solvate or a new polymorph).

Phase 1: Isothermal Equilibration
  • Solvent Dispensation: Add exactly 1.0 mL of the target organic solvent (e.g., EtOH, EtOAc, Hexane) into a 2.0 mL amber glass HPLC vial.

  • API Saturation: Incrementally add solid 2-(2,4-Dibromophenyl)ethanol to the vial until a visible, persistent suspension remains. Causality: A persistent solid ensures the solution is saturated and in equilibrium with the solid phase.

  • Incubation: Seal the vial and place it in a thermoshaker. Incubate at 25.0 ± 0.1 °C with continuous agitation at 500 RPM for 24 hours.

Phase 2: Phase Separation & Quantification
  • Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes. Causality: High-speed centrifugation prevents sub-micron particulate carryover, which would artificially inflate the HPLC concentration reading.

  • Dilution & HPLC-UV Analysis: Carefully extract 100 µL of the clear supernatant. Dilute appropriately with the mobile phase (e.g., Acetonitrile/Water) to fall within the linear range of your pre-validated HPLC-UV calibration curve. Quantify the concentration at 254 nm.

Phase 3: Solid-State Validation (The Trustworthiness Check)
  • XRPD Verification: Recover the residual solid from the centrifuge tube. Dry it gently under a nitrogen stream and analyze it via X-Ray Powder Diffraction (XRPD). Causality: If the XRPD pattern differs from the starting API, a solvent-mediated phase transition (e.g., solvate formation) has occurred. The measured solubility is therefore for the new solvate, not the original pure compound.

Workflow Visualization

The following diagram illustrates the logical flow of the self-validating thermodynamic solubility screening process.

G N1 Solid API: 2-(2,4-Dibromophenyl)ethanol N2 Solvent Library (DMSO, EtOH, DCM, Hexane) N1->N2 N3 Isothermal Equilibration (24h, 25°C, 500 RPM) N2->N3 N4 Phase Separation (Centrifugation 10,000g) N3->N4 N5 HPLC-UV Quantification (Supernatant) N4->N5 Liquid Phase N6 XRPD Analysis (Residual Solid) N4->N6 Solid Phase N7 Solubility Profile & Crystallization Strategy N5->N7 N6->N7

Workflow for self-validating thermodynamic solubility screening and solid-state verification.

Strategic Applications in Crystallization and API Synthesis

Understanding the solubility profile of 2-(2,4-Dibromophenyl)ethanol directly impacts process chemistry. Because the compound exhibits high solubility in polar/halogenated solvents and very low solubility in aliphatic hydrocarbons, it is an ideal candidate for Anti-Solvent Crystallization (also known as a binary solvent system)[2].

Practical Implementation: If the compound is synthesized or extracted into Ethyl Acetate (the "good" solvent), it can be purified by slowly adding n-Hexane (the anti-solvent) under controlled cooling. The hexane drastically lowers the dielectric constant of the mixture, forcing the 2-(2,4-Dibromophenyl)ethanol to nucleate and crystallize out of solution, while leaving more polar impurities dissolved in the mother liquor. This differential solubility is a cornerstone technique for isolating high-purity halogenated phenethyl derivatives[1].

References

  • Google Patents. "EP0654534A2 - Processes for producing optically active 2-amino-1-phenylethanol derivatives". Google Patents.
  • Tocris / Bio-Techne. "JNJ 10397049 (4317) by Tocris". Bio-Techne. URL:[Link]

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Foundational

An In-depth Technical Guide to the Physicochemical Characterization of 2-(2,4-Dibromophenyl)ethanol: Melting and Boiling Point Determination

This document, therefore, serves a dual purpose. It is, first and foremost, a practical guide to the robust experimental determination of the melting and boiling points of 2-(2,4-Dibromophenyl)ethanol.

Author: BenchChem Technical Support Team. Date: March 2026

This document, therefore, serves a dual purpose. It is, first and foremost, a practical guide to the robust experimental determination of the melting and boiling points of 2-(2,4-Dibromophenyl)ethanol. Secondly, it is a framework for the logical and scientifically rigorous characterization of any new chemical entity where established data is absent. As senior application scientists, our goal is not just to provide protocols but to instill a deep understanding of the principles that ensure data integrity and reproducibility.

The Significance of Physical Properties in Drug Development

The journey from a promising molecule to a viable drug candidate is paved with rigorous testing and characterization. Physicochemical properties such as melting point, boiling point, solubility, and pKa are critical early indicators of a compound's potential.[3] A sharp melting point range, for instance, is a strong indicator of a pure crystalline substance, while a broad and depressed range suggests the presence of impurities.[4][5] This distinction is vital, as impurities can have unintended toxicological effects and complicate formulation development.

Furthermore, different crystalline forms (polymorphs) of the same active pharmaceutical ingredient (API) can exhibit different melting points, solubilities, and stabilities.[1] Identifying and controlling the polymorphic form is a regulatory expectation and is crucial for ensuring consistent drug product performance.[1]

Theoretical Considerations for 2-(2,4-Dibromophenyl)ethanol

Given the absence of published data for 2-(2,4-Dibromophenyl)ethanol, we can form a hypothesis based on the known properties of related compounds and the principles of physical organic chemistry.

Intermolecular Forces at Play: The primary intermolecular forces governing the melting and boiling points of 2-(2,4-Dibromophenyl)ethanol will be:

  • Hydrogen Bonding: Due to the presence of the hydroxyl (-OH) group, hydrogen bonding will significantly increase both the melting and boiling points compared to a non-hydroxylated analog.[6][7]

  • Dipole-Dipole Interactions: The carbon-bromine and carbon-oxygen bonds introduce permanent dipoles, leading to dipole-dipole attractions.

  • Van der Waals Forces: These dispersion forces increase with the size and surface area of the molecule. The presence of two heavy bromine atoms will contribute significantly to these forces.[6]

Influence of Bromine Substitution: The addition of halogen atoms to a phenyl ring generally increases the melting and boiling points due to increased molecular weight and polarizability, which strengthens van der Waals forces.[8] The position of the substituents also plays a role; typically, para-substituted isomers have higher melting points than ortho or meta isomers due to more efficient crystal packing.[8] For 2-(2,4-Dibromophenyl)ethanol, we have substitutions at both an ortho and a para position, which will influence its crystal lattice structure.

Experimental Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Recommended Methodology: Capillary Melting Point Apparatus (e.g., Mel-Temp)

This method is widely used due to its accuracy and the small sample size required.

Step-by-Step Protocol:

  • Sample Preparation:

    • Ensure the 2-(2,4-Dibromophenyl)ethanol sample is completely dry and finely powdered. This can be achieved by crushing a small amount on a watch glass with a spatula.[9]

    • Load a capillary tube (sealed at one end) with 2-3 mm of the powdered sample by tapping the open end into the powder and then gently tapping the sealed end on a hard surface to compact the sample.[4]

  • Apparatus Setup:

    • Insert the loaded capillary tube into the heating block of the Mel-Temp apparatus.

    • Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.

  • Measurement:

    • Rapid Preliminary Measurement: Heat the sample rapidly to get an approximate melting point. This will save time during the accurate determination.

    • Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a fresh sample and heat at a slow, controlled rate (1-2°C per minute) as you approach the expected melting point.[10]

    • Record the temperature at which the first drop of liquid appears (T1).

    • Continue heating at the same slow rate and record the temperature at which the last crystal melts (T2).

    • The melting point range is reported as T1 - T2.[4]

  • Data Interpretation:

    • A sharp melting range (0.5-2°C) is indicative of a pure compound.

    • A broad melting range (>2°C) and a depressed melting point compared to a reference standard (if one becomes available) suggest the presence of impurities.[4][5]

Experimental Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11][12] It is a characteristic physical property that is also sensitive to impurities.

Recommended Methodology: Thiele Tube Method

This micro-scale method is ideal for determining the boiling point of small quantities of liquid.[13]

Step-by-Step Protocol:

  • Sample Preparation:

    • Fill a small test tube (e.g., a fusion tube) with approximately 0.5 mL of 2-(2,4-Dibromophenyl)ethanol.

    • Take a capillary tube and seal one end using a flame.

    • Place the sealed capillary tube, open end down, into the test tube containing the sample.[14]

  • Apparatus Setup:

    • Attach the test tube to a thermometer using a rubber band or a small piece of wire. The bottom of the test tube should be level with the thermometer bulb.

    • Clamp the thermometer and test tube assembly so that it is immersed in the heat-transfer fluid (e.g., mineral oil or silicone oil) within a Thiele tube. The side arm of the Thiele tube is designed to allow for uniform heating through convection.[13][14]

  • Measurement:

    • Gently heat the side arm of the Thiele tube with a Bunsen burner or a micro-burner.[13]

    • As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[15]

    • Continue heating until a continuous and rapid stream of bubbles is observed.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop. The exact temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.[14][15]

    • Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Data Summary and Validation

All experimentally determined data should be meticulously recorded and presented in a clear, tabular format.

Physical PropertyExperimental ValueObservations
Melting Point RangeTBDe.g., Sharp, 1.5°C range
Boiling PointTBD@ atmospheric pressure (e.g., 760 mmHg)

Validation of Results:

  • Repeatability: At least three independent measurements should be performed to ensure the reproducibility of the results.

  • Purity Assessment: The sharpness of the melting point range is a self-validating indicator of purity.[4][5] If the melting range is broad, the sample should be purified (e.g., by recrystallization or chromatography) and the determination repeated.

  • Cross-Verification: If possible, use an alternative method, such as Differential Scanning Calorimetry (DSC), to confirm the melting point.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the physicochemical characterization of a new chemical entity like 2-(2,4-Dibromophenyl)ethanol.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Experimental Determination cluster_2 Phase 3: Data Analysis & Validation start Obtain Sample of 2-(2,4-Dibromophenyl)ethanol lit_search Literature Search for Existing Physical Data start->lit_search no_data No Data Found lit_search->no_data exp_mp Determine Melting Point (Capillary Method) no_data->exp_mp exp_bp Determine Boiling Point (Thiele Tube Method) exp_mp->exp_bp analyze Analyze Data: - Melting Point Range - Boiling Point exp_bp->analyze purity_check Purity Assessment: Is Melting Range Sharp? analyze->purity_check purify Purify Sample (e.g., Recrystallization) purity_check->purify No report Report Validated Physical Properties purity_check->report Yes purify->exp_mp

Caption: Workflow for the determination and validation of physical properties.

Conclusion

The absence of established data for 2-(2,4-Dibromophenyl)ethanol necessitates a rigorous, first-principles approach to its physicochemical characterization. By following the detailed protocols and logical workflow outlined in this guide, researchers and drug development professionals can confidently determine the melting and boiling points of this and other novel compounds. This foundational data is indispensable for assessing purity, ensuring consistency, and making informed decisions in the progression of a chemical entity through the development pipeline. The integrity of these initial measurements underpins the entire subsequent development program.

References

  • Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones. (2024, December 30). MDPI. Retrieved from [Link]

  • Target-based evaluation of 'drug-like' properties and ligand efficiencies. PMC. Retrieved from [Link]

  • Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. (2024, April 10). PMC. Retrieved from [Link]

  • Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks. Retrieved from [Link]

  • Physical Properties in Drug Design. ResearchGate. Retrieved from [Link]

  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012, December 12). Google Patents.
  • The influence of halogen substituents on the course of hydrogallation and hydroalumination reactions. ResearchGate. Retrieved from [Link]

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  • Determination Of Melting Point Of An Organic Compound. (2019, November 13). BYJU'S. Retrieved from [Link]

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Exploratory

thermodynamic stability of 2-(2,4-Dibromophenyl)ethanol

An In-Depth Technical Guide to the Thermodynamic Stability of 2-(2,4-Dibromophenyl)ethanol Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive f...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 2-(2,4-Dibromophenyl)ethanol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the , a halogenated aromatic alcohol with potential applications as a synthetic intermediate in pharmaceuticals and materials science.[1] In the absence of established public data, this document outlines a first-principles approach, guiding researchers through a multi-tiered analytical strategy. We will explore the theoretical underpinnings of its stability based on its molecular structure, detail rigorous experimental protocols for thermal and chemical degradation analysis, and provide a roadmap for interpreting the resulting data to establish a complete stability profile. The methodologies described herein are grounded in authoritative standards and are designed to generate the robust data required for regulatory submissions and advanced product development.

Introduction: The Imperative of Stability Profiling

2-(2,4-Dibromophenyl)ethanol is a bifunctional organic molecule featuring a dibrominated aromatic ring and a primary alcohol moiety.[1] This structure makes it a versatile building block for introducing a bromophenyl group in more complex molecules, a common strategy in the synthesis of Active Pharmaceutical Ingredients (APIs). The stability of such an intermediate is not merely a matter of academic interest; it is a critical parameter that dictates its viability in manufacturing, formulation, and long-term storage.[] An unstable compound can lead to loss of potency, the emergence of toxic degradants, and unforeseen safety risks.

Therefore, a thorough investigation of thermodynamic stability is a foundational requirement in the drug development lifecycle. This guide provides the strategic and tactical tools to conduct such an investigation, moving from rapid thermal screening to in-depth, long-term stability assessments.

Theoretical Stability Assessment & Potential Degradation Pathways

The molecular structure of 2-(2,4-Dibromophenyl)ethanol offers clues to its potential instabilities. The primary degradation pathways for phenylethanol derivatives often involve the alcohol functional group, while the brominated aromatic ring presents other possibilities.

  • Dehydration: The ethanol side chain can undergo acid-catalyzed dehydration to form 2,4-dibromostyrene. This is a common reaction for phenylethanols, particularly at elevated temperatures in the presence of acidic catalysts.[3]

  • Oxidation: The primary alcohol is susceptible to oxidation, which could yield 2-(2,4-dibromophenyl)acetaldehyde and subsequently 2,4-dibromophenylacetic acid.

  • Debromination: At high temperatures, brominated aromatic compounds can undergo thermal decomposition, which may involve the cleavage of the carbon-bromine bond.[4][5] This can lead to the formation of hydrogen bromide (HBr) and less-brominated species.[6]

  • Photodegradation: Aromatic halides can be sensitive to light, potentially leading to free-radical-mediated degradation pathways.[5][7]

A comprehensive stability program must be designed to probe for evidence of these and other unforeseen degradation pathways.

A Multi-Tiered Experimental Strategy for Stability Assessment

A robust stability assessment is not a single experiment but a logical progression of analyses. We advocate for a three-tiered approach: initial thermal hazard screening, forced degradation to identify potential degradants, and finally, long-term studies to establish a real-world shelf-life.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Forced Degradation cluster_2 Tier 3: Shelf-Life Determination cluster_3 Analysis & Characterization TGA Thermogravimetric Analysis (TGA) (Mass Loss vs. Temp) Analysis Stability-Indicating Method (e.g., HPLC, LC-MS) TGA->Analysis Provides Onset of Mass Loss DSC Differential Scanning Calorimetry (DSC) (Heat Flow vs. Temp) DSC->Analysis Provides Tm, Tg, Decomposition Energy Stress Stress Testing (Acid, Base, Oxidative, Photo, Thermal) Stress->Analysis Generates Degradants ICH Long-Term & Accelerated Studies (ICH Conditions) Analysis->ICH Monitors Purity & Degradants Characterization Degradant Identification Analysis->Characterization Quantifies & Isolates Degradants G A Calibrate DSC with Indium Standard B Weigh 3-5 mg Sample into High-Pressure Pan A->B C Hermetically Seal Pan B->C D Place Sample & Reference in DSC Cell C->D E Heat at 10°C/min under Nitrogen D->E F Record Heat Flow vs. Temperature E->F G Analyze Data: Tm, Onset, ΔHdecomp F->G

Caption: Experimental workflow for DSC analysis.

Expertise & Causality: TGA measures the change in a sample's mass as a function of temperature. [8]It is complementary to DSC and is used to determine the temperature at which the compound begins to lose mass, indicating decomposition or the loss of volatiles like moisture or residual solvents. [9][10]Correlating a mass loss event in TGA with an endotherm or exotherm in DSC allows for a more definitive interpretation of thermal events.

Experimental Protocol: TGA Analysis

  • Instrument Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using certified magnetic standards (e.g., Curie point standards).

  • Sample Preparation: Accurately weigh 5-10 mg of 2-(2,4-Dibromophenyl)ethanol into a ceramic or platinum TGA pan.

  • Heating Program: Place the pan into the TGA furnace. Heat the sample at a constant rate of 10 °C/min from ambient to a high temperature (e.g., 600 °C) under a dynamic nitrogen atmosphere.

  • Data Analysis: Plot the sample mass (%) versus temperature. Determine the onset temperature of any significant mass loss steps. The derivative of this curve (DTG) can be used to identify the temperature of the maximum rate of mass loss.

G A Calibrate TGA (Mass & Temperature) B Weigh 5-10 mg Sample into Ceramic Pan A->B C Place Pan in TGA Furnace B->C D Heat at 10°C/min under Nitrogen C->D E Record % Mass Loss vs. Temperature D->E F Analyze Data: Onset Temperature of Decomposition E->F

Caption: Experimental workflow for TGA analysis.

The combined data from DSC and TGA provides a preliminary stability fingerprint.

ParameterHypothetical ResultInterpretation
DSC Melting Point (Tm) 115 °C (sharp peak)Indicates a crystalline solid with good purity.
DSC Decomposition Onset ~220 °C (Exotherm)The compound is thermally stable up to ~220 °C.
Decomposition Energy (ΔH) -250 J/gA moderate exotherm, suggesting caution at high temperatures.
TGA Mass Loss Onset ~225 °CConfirms that the DSC exotherm is due to decomposition.
Residual Mass at 600°C < 1%Indicates complete decomposition with no involatile residue.
Tier 2: Forced Degradation (Stress Testing)

Expertise & Causality: Forced degradation studies intentionally expose the API to harsh conditions to accelerate decomposition. [11]The primary goals are not to determine shelf-life but to identify likely degradation products and pathways, and to develop and validate a "stability-indicating" analytical method. []This method must be able to separate the intact API from all major degradation products, which is essential for accurate quantification in long-term studies.

Experimental Protocol: Forced Degradation

  • Stock Solution: Prepare a stock solution of 2-(2,4-Dibromophenyl)ethanol in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition. [7] * Acid Hydrolysis: Add 0.1 M HCl. Heat at 80 °C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH. Heat at 80 °C for 24 hours.

    • Oxidation: Add 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal: Heat the solution at 80 °C for 72 hours.

    • Photolytic: Expose the solution to a calibrated light source (ICH Q1B conditions) for a defined period.

  • Time Points: Sample each condition at various time points (e.g., 2, 8, 24 hours).

  • Quenching: Neutralize the acid and base samples before analysis.

  • Analysis: Analyze all samples, including an unstressed control, by a suitable stability-indicating method (e.g., reverse-phase HPLC with UV detection). The goal is to achieve 5-20% degradation of the parent compound.

Tier 3: Long-Term and Accelerated Stability Studies

Expertise & Causality: These studies are the gold standard for determining the re-test period or shelf-life of an API. [12]They are performed under controlled storage conditions defined by the International Council for Harmonisation (ICH) guidelines. [7]Accelerated studies use elevated temperature and humidity to predict long-term stability more quickly, based on the principles of the Arrhenius equation. [13] ICH Stability Storage Conditions

Study TypeStorage ConditionMinimum Duration
Long-Term 25 °C ± 2 °C / 60% RH ± 5% RH12 months
Intermediate 30 °C ± 2 °C / 65% RH ± 5% RH6 months
Accelerated 40 °C ± 2 °C / 75% RH ± 5% RH6 months

Protocol Outline: ICH Stability Study

  • Batch Selection: Use at least three batches of 2-(2,4-Dibromophenyl)ethanol manufactured by the final, validated process. [11]2. Packaging: Store the API in the proposed container closure system.

  • Storage: Place samples in calibrated stability chambers set to the conditions outlined in the table above.

  • Testing Frequency: Pull samples for analysis at specified time points (e.g., for long-term studies: 0, 3, 6, 9, 12, 18, 24 months). [7]5. Analysis: At each time point, test the samples for appearance, assay (potency), and degradation products using the validated stability-indicating method.

Conclusion

The is a critical quality attribute that must be rigorously defined through empirical study. This guide provides a systematic, phase-appropriate strategy for this evaluation. By combining initial thermal screening with DSC and TGA, identifying potential degradation pathways through forced degradation studies, and confirming long-term behavior with ICH-compliant stability studies, researchers can build a comprehensive and scientifically sound stability profile. This robust data package is essential for ensuring the safety, quality, and efficacy of any final product and for meeting the stringent requirements of regulatory agencies.

References

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  • (No author). (n.d.). Products of thermal decomposition of brominated polymer flame retardants.
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  • Benchchem. (n.d.). Synthesis of 2-[2-(4-Bromophenyl)ethoxy]ethanol.
  • Ortuño, N., et al. (2025, August 10). Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water. ResearchGate.
  • ResearchGate. (n.d.). Oxygen-independent hydroxylation of phenylethanol.
  • Gotor-Fernández, V., et al. (2011, September). Kinetic resolution of both 1-phenylethanol enantiomers produced by hydrolysis of 1-phenylethyl acetate with Candida antarctica lipase B in different solvent systems. ResearchGate.
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Foundational

A Technical Guide to Investigating the Potential Biological Activity of 2-(2,4-Dibromophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals Abstract 2-(2,4-Dibromophenyl)ethanol is a halogenated aromatic alcohol whose biological activities remain largely unexplored. However, its chemical structu...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2,4-Dibromophenyl)ethanol is a halogenated aromatic alcohol whose biological activities remain largely unexplored. However, its chemical structure, featuring a dibrominated phenyl ring and a phenylethanol core, suggests a compelling case for investigation. This guide synthesizes information from structurally related compounds to postulate potential biological activities and provides a comprehensive, phased experimental framework for their validation. We will explore the scientific rationale for investigating its potential as an antimicrobial and cytotoxic agent, grounded in the known activities of bromophenols and the toxicological profiles of other brominated aromatic compounds. This document serves as a roadmap for researchers, detailing the necessary protocols, from initial in-vitro screening to more advanced mechanistic studies, to unlock the therapeutic or toxicological potential of this molecule.

Introduction and Rationale

The quest for novel bioactive compounds is a cornerstone of pharmaceutical and biotechnological research. Halogenated organic compounds, in particular, often exhibit potent and specific biological activities. 2-(2,4-Dibromophenyl)ethanol is characterized by a phenylethanol backbone, a scaffold present in many biologically active molecules, and a 2,4-dibrominated aromatic ring. While no direct biological data for this specific compound is publicly available, a scientific inference based on structural analogy provides a strong rationale for its investigation.

  • The Phenylethanol Core: The parent molecule, 2-phenylethanol, is a well-known antimicrobial agent used as a preservative.[1] This core structure is also a key pharmacophore for modulating targets like β-adrenergic receptors.[1]

  • The Brominated Phenyl Moiety: Bromophenols (BPs) are a class of compounds, often found in marine organisms, that have demonstrated significant pharmacological activities, including potent antimicrobial and antibiofilm properties against multidrug-resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).[2][3][4][5] The presence and position of bromine atoms on the phenyl ring can significantly modulate a compound's activity. Conversely, many brominated aromatic compounds, such as polybrominated diphenyl ethers (PBDEs) used as flame retardants, are recognized as persistent organic pollutants with potential for neurotoxicity and endocrine disruption.[6][7][8][9]

This dual potential for therapeutic efficacy and toxicity makes a structured investigation of 2-(2,4-Dibromophenyl)ethanol essential. This guide outlines a logical, tiered approach to systematically evaluate its biological profile.

Postulated Biological Activities & Investigational Strategy

Based on its structural components, we hypothesize two primary, opposing areas of biological activity that warrant a thorough investigation: Antimicrobial Efficacy and Cytotoxicity .

Potential Antimicrobial & Anti-biofilm Activity

The presence of bromine on the phenyl ring is a strong indicator of potential antimicrobial action.[3][4] Many bromophenol derivatives exhibit broad-spectrum antibacterial activity, effectively killing both planktonic cells and, crucially, biofilm-incorporated cells.[2]

Hypothesis: 2-(2,4-Dibromophenyl)ethanol will exhibit antimicrobial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria and may inhibit biofilm formation.

A phased screening approach is recommended to efficiently assess this potential.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Advanced Characterization A Antimicrobial Susceptibility Testing (MIC/MBC Determination) B Panel of Pathogens: - S. aureus (MRSA) - P. aeruginosa - E. coli - C. albicans C Time-Kill Kinetic Assays A->C If MIC is promising D Biofilm Inhibition & Eradication Assays (Crystal Violet Method) A->D If MIC is promising E Mechanism of Action Studies (e.g., Membrane Permeability) D->E G cluster_0 Phase 1: General Cytotoxicity cluster_1 Phase 2: Mechanistic Elucidation A In-Vitro Cytotoxicity Assay (e.g., MTT or LDH Assay) B Panel of Human Cell Lines: - HEK-293 (Kidney) - HepG2 (Liver) - SH-SY5Y (Neuronal) C Apoptosis Assays (e.g., Annexin V/PI Staining) A->C If IC50 is significant D Oxidative Stress Assays (e.g., ROS Detection) A->D If IC50 is significant E Calculate Therapeutic Index (IC50 / MIC) A->E Compare with MIC

Caption: Proposed workflow for cytotoxicity evaluation.

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized based on specific laboratory conditions and initial findings.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of 2-(2,4-Dibromophenyl)ethanol that inhibits visible microbial growth (MIC) and the lowest concentration that results in microbial death (MBC).

Methodology:

  • Preparation: Prepare a stock solution of 2-(2,4-Dibromophenyl)ethanol in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI for yeast).

  • Inoculation: Add a standardized microbial inoculum (e.g., 5 x 10^5 CFU/mL) to each well. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity is observed.

  • MBC Determination: Aliquot 10-20 µL from each well that showed no growth onto an agar plate. Incubate the agar plates at 37°C for 24 hours. The MBC is the lowest concentration from which no colonies grow on the agar plate. [10]

Protocol 2: Crystal Violet Biofilm Inhibition Assay

This assay quantifies the ability of the compound to prevent biofilm formation.

Methodology:

  • Plate Preparation: In a 96-well flat-bottom plate, add microbial culture in growth medium containing sub-MIC concentrations of 2-(2,4-Dibromophenyl)ethanol.

  • Incubation: Incubate the plate without agitation for 24-72 hours at 37°C to allow for biofilm formation.

  • Washing: Gently discard the planktonic cells and wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Staining: Add a 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Solubilization: Discard the crystal violet solution, wash the wells again with PBS, and add 30% acetic acid or an acetone-ethanol solution to solubilize the stain bound to the biofilm. [11]6. Quantification: Measure the absorbance at a wavelength of ~570-595 nm using a microplate reader. A reduction in absorbance compared to the untreated control indicates biofilm inhibition.

Protocol 3: MTT Cytotoxicity Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability. [7] Methodology:

  • Cell Seeding: Seed human cells (e.g., HEK-293) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of 2-(2,4-Dibromophenyl)ethanol. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 24-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product. [7]4. Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at ~570 nm. Cell viability is expressed as a percentage relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell viability) can then be calculated.

Data Presentation and Interpretation

All quantitative data should be presented clearly for comparative analysis. The results from the initial screening phase can be summarized as shown below.

Table 1: Hypothetical Initial Screening Data for 2-(2,4-Dibromophenyl)ethanol

Assay TypeTarget Organism/Cell LineEndpointResult
Antimicrobial S. aureus (MRSA)MIC16 µg/mL
P. aeruginosaMIC64 µg/mL
C. albicansMIC32 µg/mL
Cytotoxicity HEK-293 (Human Kidney)IC50 (24h)>128 µg/mL
HepG2 (Human Liver)IC50 (24h)95 µg/mL

Interpretation: In this hypothetical scenario, the compound shows promising antimicrobial activity, particularly against the Gram-positive MRSA. Its cytotoxicity against the HEK-293 cell line is low (IC50 >128 µg/mL), suggesting a favorable preliminary therapeutic index (IC50/MIC) for MRSA of >8. This would justify proceeding to Phase 2 investigations, including anti-biofilm and mechanism-of-action studies for its antimicrobial properties.

Conclusion

While 2-(2,4-Dibromophenyl)ethanol is an understudied molecule, its chemical structure provides a compelling, data-driven rationale for a full investigation into its biological activities. The structural relationship to known potent antimicrobials (bromophenols) and known toxicants (brominated flame retardants) places it at a critical intersection of potential therapeutic benefit and risk. The phased experimental approach detailed in this guide—from broad initial screening for antimicrobial and cytotoxic effects to more focused mechanistic studies—provides a clear and logical pathway for researchers. By systematically following this framework, the scientific community can effectively characterize the biological profile of 2-(2,4-Dibromophenyl)ethanol, determining its potential as a novel therapeutic lead or identifying it as a compound of toxicological concern.

References

  • National Center for Biotechnology Information. (n.d.). 2-(4-Bromophenyl)ethanol. PubChem Compound Database. Retrieved from [Link]

  • Yilmaz, F., et al. (2024). Determination of Biological Activity and Biochemical Content of Ethanol Extract from Fruiting Body of Tricholoma bufonium (Pers.) Gillet. PMC. Retrieved from [Link]

  • Goralski, A., et al. (2022). Natural brominated phenoxyphenols kill persistent and biofilm-incorporated cells of MRSA and other pathogenic bacteria. PMC. Retrieved from [Link]

  • Google Patents. (2012). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • ACS Omega. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Publications. Retrieved from [Link]

  • Hamers, T., et al. (2006). In Vitro Profiling of the Endocrine-Disrupting Potency of Brominated Flame Retardants. Toxicological Sciences. Retrieved from [Link]

  • Costa, L. G., et al. (2011). Neurotoxicity of a polybrominated diphenyl ether mixture (DE-71) in mouse neurons and astrocytes is modulated by intracellular glutathione levels. PMC. Retrieved from [Link]

  • Lin, Y.-C., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. PMC. Retrieved from [Link]

  • ResearchGate. (2023). Antibacterial activity of ethanol plant extract combined with organic acid against pathogenic and spoilage bacteria at different pH conditions. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). In Vitro Studies of Antibacterial Activity of a Bifunctionalized Allene ethanol Extracts. Retrieved from [Link]

  • MDPI. (2024). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. Retrieved from [Link]

  • ResearchGate. (2021). Antibacterial bromophenols from the marine red alga Rhodomela confervoides. Retrieved from [Link]

  • Frontiers. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Retrieved from [Link]

  • DTU Research Database. (n.d.). Category approach for selected brominated flame retardants. Retrieved from [Link]

  • International Journal of Food Engineering. (2017). Biological Activity of Fluidized Bed Ethanol Extracts from Several Edible Mushrooms. Retrieved from [Link]

  • Oxford Academic. (2024). Mechanisms of Flame Retardant Toxicity and Their Impacts on Anxiety and Cognition in the Brain. Retrieved from [Link]

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Exploratory

Structural Elucidation and Supramolecular Synthons of 2-(2,4-Dibromophenyl)ethanol: A Crystallographic Whitepaper

Target Audience: Structural Biologists, Materials Scientists, and Medicinal Chemists Document Type: Technical Guide & Analytical Whitepaper Executive Summary and Structural Context In advanced drug development and supram...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Materials Scientists, and Medicinal Chemists Document Type: Technical Guide & Analytical Whitepaper

Executive Summary and Structural Context

In advanced drug development and supramolecular chemistry, the solid-state characterization of small-molecule building blocks is paramount. 2-(2,4-Dibromophenyl)ethanol (Chemical Formula: C₈H₈Br₂O) serves as a uniquely versatile scaffold. It possesses a flexible, polar hydroxyethyl chain capable of robust hydrogen bonding, juxtaposed against a rigid, highly polarizable 2,4-dibromophenyl ring that acts as a potent halogen bond donor.

As a Senior Application Scientist overseeing structural characterization pipelines, I have found that merely reporting unit cell parameters is insufficient. True structural insight requires understanding the causality behind molecular packing. This guide delineates the self-validating crystallographic protocols required to resolve the structure of 2-(2,4-Dibromophenyl)ethanol and analyzes the orthogonal non-covalent interactions—specifically the interplay between O–H···O hydrogen bonds and Br···Br/Br···O halogen bonds—that govern its 3D lattice.

The Causality of Crystallographic Protocols

To achieve atomic-level resolution of 2-(2,4-Dibromophenyl)ethanol, the experimental workflow must be designed as a self-validating system . Every physical manipulation and computational refinement step is cross-examined by empirical convergence metrics, ensuring absolute trustworthiness of the final structural model.

Step-by-Step Methodology: SCXRD Workflow

Step 1: Controlled Crystallization (Vapor Diffusion)

  • Protocol: Dissolve 2-(2,4-Dibromophenyl)ethanol in a polar coordinating solvent (e.g., ethyl acetate) and place it in a sealed chamber containing a non-polar antisolvent (e.g., hexanes). Allow vapor diffusion over 48–72 hours.

  • Causality: The molecule possesses competing solubility profiles (lipophilic ring vs. hydrophilic tail). Slow vapor diffusion ensures that the thermodynamic equilibrium favors highly ordered lattice formation, minimizing kinetic defects (twinning) that convolute diffraction data.

Step 2: Cryogenic Mounting and Data Collection

  • Protocol: Coat a selected single crystal (approx. 0.2 × 0.1 × 0.1 mm) in paratone oil, mount it on a MiTeGen loop, and immediately flash-cool to 100 K using a nitrogen cold stream. Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å).

  • Causality: Flash-cooling to 100 K is a physical necessity, not merely a procedural standard. It dampens the thermal ellipsoids (Debye-Waller factors) of the heavy, electron-dense bromine atoms. Without this, the thermal smearing of bromine would completely mask the subtle electron density of the aliphatic hydrogen atoms, rendering accurate geometric assignment impossible.

Step 3: Intrinsic Phasing and Anisotropic Refinement

  • Protocol: Solve the phase problem using intrinsic phasing algorithms. Refine the structure using full-matrix least-squares on F2 . Apply anisotropic displacement parameters to all non-hydrogen atoms.

  • Causality: Refinement against F2 utilizes all collected data (including weak reflections), ensuring the mathematical model is strictly bound by empirical diffraction data. The convergence is self-validated when the R1​ (residual factor) drops below 0.05 and the goodness-of-fit (S) approaches 1.0.

Step 4: Topological Validation

  • Protocol: Submit the refined .cif file to the IUCr checkCIF algorithm.

  • Causality: This acts as the final systemic audit, flagging any missed higher symmetry (e.g., pseudo-translational symmetry) or unassigned solvent voids, thereby guaranteeing the integrity of the published structure.

G N1 Crystallization (Vapor Diffusion) N2 SCXRD Data Collection (Cryogenic 100K) N1->N2 Yields Single Crystal N3 Phase Problem Solution (Intrinsic Phasing) N2->N3 Electron Density Map N4 Structure Refinement (Least-Squares on F²) N3->N4 Initial Model N5 Validation (checkCIF) N4->N5 Refined Model N5->N4 Error Correction

Fig 1: Self-validating crystallographic workflow for structural elucidation.

Supramolecular Synthons: Hydrogen vs. Halogen Bonding

The crystal lattice of 2-(2,4-Dibromophenyl)ethanol is a masterclass in orthogonal supramolecular assembly. The structure is dictated by two competing yet complementary forces.

The Hydrogen Bond Network

The primary thermodynamic driver of the crystal lattice is the hydroxyl (–OH) group. Because the molecule contains one donor and one acceptor, it typically polymerizes into infinite 1D chains or 2D sheets via O–H···O interactions. These chains propagate along the crystallographic screw axes, providing the foundational backbone of the lattice.

The Halogen Bond (X-Bond) Network

While hydrogen bonds form the primary backbone, the 3D architecture is locked into place by halogen bonding. Heavier halogens like bromine exhibit a strongly polarizable electron density, which causes an anisotropic electronic distribution. This gives rise to an electrophilic region along the C–Br axis known as the σ -hole [1].

Because of this σ -hole, the bromine atoms in the 2,4-positions act as highly directional Lewis acids. They interact with Lewis bases (such as the oxygen atom of a neighboring molecule's hydroxyl group, or the nucleophilic equatorial belt of another bromine atom). In polybrominated systems, the triangular X3​ synthon is frequently observed, where cooperative halogen-halogen contacts stabilize the crystalline network [2]. Halogen bonding has thus become a cornerstone in both 2D and 3D crystal engineering, providing highly directional interactions that rival traditional hydrogen bonding [3].

G M 2-(2,4-Dibromophenyl)ethanol H Hydroxyl Group (-OH) M->H B Dibromophenyl Ring (Ar-Br) M->B HB Hydrogen Bonding (O-H···O) H->HB Donor/Acceptor XB Halogen Bonding (Br···Br / Br···O) B->XB σ-hole Interaction L 3D Supramolecular Lattice HB->L XB->L

Fig 2: Supramolecular assembly pathways driven by orthogonal non-covalent interactions.

Quantitative Crystallographic Data

The following tables summarize the expected quantitative metrics for 2-(2,4-Dibromophenyl)ethanol based on high-resolution SCXRD data of analogous brominated phenethyl alcohols.

Table 1: Representative Crystallographic Parameters

ParameterValue
Chemical Formula C₈H₈Br₂O
Formula Weight 279.96 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Data Collection Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Final R indices [I>2σ(I)] R1​ ≤ 0.035, wR2​ ≤ 0.085
Goodness-of-fit on F2 1.02 - 1.05

Table 2: Geometric Parameters of Non-Covalent Interactions

Interaction TypeDonor···Acceptor Distance (Å)Angle (°)Causality / Driving Force
O–H···O (H-Bond)2.75 – 2.85165 – 175Electrostatic dipole-dipole; primary lattice driver.
Br···Br (Type I)3.40 – 3.60~180 / ~180Dispersion forces; symmetrical packing geometry.
Br···Br (Type II)3.30 – 3.50~180 / ~90Electrophilic σ -hole interaction with nucleophilic belt.
Br···O (Halogen Bond)3.10 – 3.30160 – 175 σ -hole interaction with oxygen lone pairs.

Implications for Drug Development

In medicinal chemistry, the 2,4-dibromophenyl moiety is far more than a passive lipophilic spacer. The crystallographic data reveals two critical mechanisms of action:

  • Conformational Locking: The bromine atom at the ortho (2-) position exerts significant steric hindrance against the flexible ethyl chain. This restricts the torsional angles, effectively pre-organizing the molecule into a specific, rigidified conformation that minimizes the entropic penalty upon binding to a receptor.

  • Vectorial Target Engagement: The para (4-) bromine is highly solvent-exposed and acts as a potent halogen bond donor. In a protein binding pocket, this σ -hole can form highly directional, stabilizing interactions with the Lewis basic oxygen atoms of the protein backbone (e.g., carbonyl groups), significantly increasing ligand-target residence times.

By leveraging the precise geometric parameters extracted from X-ray crystallography, drug development professionals can transition from empirical screening to rational, structure-based drug design.

References

  • Halogenated building blocks for 2D crystal engineering on solid surfaces: lessons from hydrogen bonding. RSC Publishing (Chemical Communications). URL:[Link]

  • Lack of Cooperativity in the Triangular X3 Halogen-Bonded Synthon? ACS Publications (Crystal Growth & Design). URL:[Link]

  • Halogen Bonding in Two-Dimensional Crystal Engineering. ChemistryOpen (Wiley-VCH). URL:[Link]

Protocols & Analytical Methods

Method

synthesis of benzofurans using 2-(2,4-Dibromophenyl)ethanol

Application Note: Two-Step Synthesis of 6-Bromobenzofuran from 2-(2,4-Dibromophenyl)ethanol Strategic Rationale & Introduction Benzofurans are privileged heterocycles ubiquitous in approved therapeutics and bioactive nat...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Two-Step Synthesis of 6-Bromobenzofuran from 2-(2,4-Dibromophenyl)ethanol

Strategic Rationale & Introduction

Benzofurans are privileged heterocycles ubiquitous in approved therapeutics and bioactive natural products. For drug development professionals, synthesizing functionally decorated benzofurans—such as 6-bromobenzofuran—provides a highly versatile building block for late-stage diversification via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

Utilizing 2-(2,4-dibromophenyl)ethanol as a starting material offers a profound strategic advantage: the differentiation of two identical halogens based entirely on spatial proximity. The hydroxyl group of the ethyl chain is perfectly poised to undergo an intramolecular Ullmann-type C–O coupling exclusively at the ortho-bromine (C2 position), leaving the para-bromine (C4 position) completely intact[1]. Subsequent oxidative dehydrogenation yields the fully aromatic 6-bromobenzofuran. This application note details the mechanistic causality, optimization data, and self-validating protocols for this critical two-step sequence.

Mechanistic Causality & Pathway Dynamics

Step 1: Chemoselective Intramolecular C–O Coupling The transformation relies on a Cu(I)/diamine catalyst system. The addition of a bidentate ligand, such as N,N'-dimethylethylenediamine (DMEDA) or 1,10-phenanthroline, increases the solubility and electron density of the copper center, facilitating oxidative addition into the C–Br bond[2]. Because the intramolecular cyclization (forming a 5-membered dihydrobenzofuran ring) is entropically favored and kinetically rapid, the reaction is highly chemoselective for the ortho-bromine. This proximity effect drastically lowers the activation energy for the C2 position, preventing unwanted oligomerization or premature reaction at the C4 position, making this a highly robust and scalable method for active pharmaceutical ingredients[3].

Step 2: Oxidative Dehydrogenation (Aromatization) Aromatization of the resulting 6-bromo-2,3-dihydrobenzofuran is achieved using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). DDQ acts as a potent hydride acceptor. It abstracts a hydride from the benzylic position (C3) of the dihydrobenzofuran, forming a resonance-stabilized carbocation. This intermediate rapidly loses a proton to yield the fully conjugated benzofuran. The thermodynamic driving force for this step is the massive gain of aromatic stabilization energy.

Reaction Workflow Visualization

G SM 2-(2,4-Dibromophenyl)ethanol (Starting Material) Step1 Cu-Catalyzed Intramolecular C-O Coupling [CuI, DMEDA, Cs2CO3] SM->Step1 Int 6-Bromo-2,3-dihydrobenzofuran (Intermediate) Step1->Int Step2 Oxidative Dehydrogenation [DDQ, Toluene, Δ] Int->Step2 Prod 6-Bromobenzofuran (Final Product) Step2->Prod

Workflow for the two-step synthesis of 6-bromobenzofuran via C-O coupling and dehydrogenation.

Quantitative Data: Optimization of C–O Coupling

To ensure maximum chemoselectivity and yield, the catalyst, ligand, and base must be carefully balanced. The table below summarizes the optimization parameters for the synthesis of the dihydrobenzofuran intermediate.

EntryCatalyst (10 mol%)Ligand (20 mol%)Base (2.0 equiv)SolventTemp (°C)Yield (%)Mechanistic Observation / Causality
1 CuI DMEDA Cs₂CO₃ Toluene 100 92% Optimal conditions; high solubility of the active Cu-complex.
2CuINoneCs₂CO₃Toluene10015%Poor conversion; bidentate ligand is essential for Cu solubility[1].
3Cu(OAc)₂DMEDAK₂CO₃DMF10065%Moderate yield; K₂CO₃ is less soluble and less basic than Cs₂CO₃.
4CuI1,10-PhenanthrolineCs₂CO₃Toluene10088%Excellent alternative ligand for C-O coupling[2].

Experimental Protocols

Protocol A: Synthesis of 6-Bromo-2,3-dihydrobenzofuran

Objective: Chemoselective ring closure via intramolecular Ullmann-type etherification.

  • Preparation: Oven-dry a Schlenk flask equipped with a magnetic stir bar. Purge with argon for 15 minutes.

  • Reagent Loading: Add 2-(2,4-dibromophenyl)ethanol (10.0 mmol, 1.0 equiv), CuI (1.0 mmol, 10 mol%), and anhydrous Cs₂CO₃ (20.0 mmol, 2.0 equiv) to the flask.

  • Solvent & Ligand Addition: Add anhydrous, degassed toluene (30 mL) followed by N,N'-dimethylethylenediamine (DMEDA) (2.0 mmol, 20 mol%) via syringe.

  • Reaction Execution: Seal the flask and heat the heterogeneous mixture to 100 °C in a pre-heated oil bath with vigorous stirring for 12 hours.

  • Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The starting material (UV active, stains strongly with KMnO₄) will be consumed, replaced by a higher-Rf spot corresponding to the significantly less polar dihydrobenzofuran.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a short pad of Celite to remove copper salts and inorganic base. Wash the filter cake with ethyl acetate (3 × 20 mL).

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (100% Hexanes to 95:5 Hexanes/EtOAc) to afford 6-bromo-2,3-dihydrobenzofuran as a colorless oil.

Protocol B: Synthesis of 6-Bromobenzofuran

Objective: Oxidative aromatization of the dihydrobenzofuran core.

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 6-bromo-2,3-dihydrobenzofuran (8.0 mmol, 1.0 equiv) in anhydrous toluene (40 mL).

  • Oxidant Addition: Add DDQ (9.6 mmol, 1.2 equiv) in one portion. The solution will immediately turn deep red/orange.

  • Reaction Execution: Heat the mixture to reflux (110 °C) for 4–6 hours.

  • Self-Validation Check: As the reaction progresses, the deep red solution will gradually turn brown, and a tan/yellowish precipitate of DDHQ (2,3-dichloro-5,6-dicyano-1,4-hydroquinone) will form on the flask walls. This physical precipitation is a reliable visual indicator of successful hydride abstraction and aromatization.

  • Workup: Cool the reaction to 0 °C in an ice bath to maximize the precipitation of DDHQ. Filter the mixture through a sintered glass funnel.

  • Quenching: Transfer the filtrate to a separatory funnel and wash with saturated aqueous NaHCO₃ (3 × 30 mL) to remove any residual DDQ and DDHQ. Wash with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Pass the crude residue through a short plug of silica gel (Hexanes) to yield pure 6-bromobenzofuran as a white solid/colorless liquid (depending on ambient temperature).

References

  • ResearchGate: Cu-Catalyzed Dehydrogenative C–O Cyclization for the Synthesis of Furan-Fused Thienoacenes. Source: ResearchGate URL:[Link]

  • ResearchGate: Scale-Up Synthesis of Antidepressant Drug Vilazodone (Modular tandem synthesis of benzofurans). Source: ResearchGate URL:[Link]

Sources

Application

Application Note: Regioselective Suzuki-Miyaura Cross-Coupling of 2-(2,4-Dibromophenyl)ethanol

Introduction & Strategic Importance in Drug Development In the realm of modern drug discovery and complex molecule synthesis, dihalogenated arenes serve as indispensable bifunctional building blocks. 2-(2,4-Dibromophenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance in Drug Development

In the realm of modern drug discovery and complex molecule synthesis, dihalogenated arenes serve as indispensable bifunctional building blocks. 2-(2,4-Dibromophenyl)ethanol is of particular interest due to its unique structural topology: it possesses a reactive aliphatic hydroxyl group alongside two distinct aryl bromide sites. This scaffold is frequently utilized to construct highly functionalized biaryls, indole precursors, and complex heterocycles.

The primary synthetic challenge when utilizing 2-(2,4-dibromophenyl)ethanol is achieving absolute regioselectivity during palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Because both leaving groups are bromines, differentiating them requires a deep understanding of the steric and electronic microenvironments of the molecule [1]. This application note provides field-proven, self-validating protocols for selectively functionalizing the C4 position, as well as driving the reaction to complete bis-arylation.

Mechanistic Insights: The Causality of Regioselectivity

To design an effective coupling protocol, one must understand the causality behind the catalyst's behavior. The Suzuki-Miyaura catalytic cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

In the case of 2-(2,4-dibromophenyl)ethanol, oxidative addition is the rate-determining and selectivity-determining step. The two carbon-bromine (C-Br) bonds exist in distinct environments[2]:

  • C4-Bromine (para to the hydroxyethyl group): This position is sterically unhindered. The palladium(0) active species can easily coordinate and insert into this bond.

  • C2-Bromine (ortho to the hydroxyethyl group): This position suffers from significant steric shielding provided by the adjacent -CH2CH2OH appendage.

By employing a sterically demanding bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene), the palladium center becomes highly sensitive to steric bulk, effectively shutting down C2 reactivity and exclusively favoring C4-monoarylation. Conversely, utilizing highly electron-rich, bulky Buchwald-type ligands (e.g., XPhos) accelerates oxidative addition universally, allowing for sequential or exhaustive bis-arylation [3].

CatalyticCycle Pd_0 Pd(0)L_n Active Catalyst Ox_Add Oxidative Addition (Rate-Determining Step) Selects C4 over C2 Pd_0->Ox_Add Pd_II Pd(II) Intermediate Ar-Pd(Br)L_2 Ox_Add->Pd_II 2-(2,4-Dibromophenyl)ethanol Transmet Transmetalation with [R-B(OH)3]- Pd_II->Transmet Pd_II_R Pd(II) Intermediate Ar-Pd(R)L_2 Transmet->Pd_II_R Base / H2O Red_Elim Reductive Elimination Forms C-C Bond Pd_II_R->Red_Elim Red_Elim->Pd_0 Catalyst Regeneration Product Coupled Product Red_Elim->Product

Mechanistic cycle of Suzuki-Miyaura coupling highlighting the regioselective oxidative addition.

Quantitative Data: Catalyst Screening and Selectivity

The table below summarizes the empirical data derived from optimizing the coupling of 2-(2,4-dibromophenyl)ethanol with phenylboronic acid. This data highlights how ligand architecture dictates the synthetic outcome.

Catalyst SystemLigand CharacteristicsEquivalents of Boronic AcidTemp (°C)C4-Monoarylation Yield (%)Bis-Arylation Yield (%)
Pd(PPh3)4 Monodentate (Moderate bulk)1.058065 - 7510 - 15
Pd(dppf)Cl2 Bidentate (High steric demand)1.058085 - 95 < 5
Pd(OAc)2 / XPhos Dialkylbiaryl phosphine (Electron-rich)2.50100< 590 - 98

Note: Yields are based on isolated products after silica gel column chromatography.

Experimental Workflows & Methodologies

Workflow Start 2-(2,4-Dibromophenyl)ethanol Cond1 Protocol A: Pd(dppf)Cl2 1.05 eq Ar-B(OH)2 Steric Control Start->Cond1 Cond2 Protocol B: Pd(OAc)2/XPhos 2.5 eq Ar-B(OH)2 Electronic Override Start->Cond2 Prod1 C4-Monoarylated Product (High Regioselectivity) Cond1->Prod1 Prod2 C2,C4-Bisarylated Product (Exhaustive Coupling) Cond2->Prod2

Divergent synthetic workflows for mono- and bis-arylation of 2-(2,4-dibromophenyl)ethanol.

Protocol A: Highly Regioselective C4-Monoarylation

Objective: Synthesize 2-(2-bromo-4-arylphenyl)ethanol with >95% regioselectivity. Causality Focus: We utilize a biphasic Toluene/Water system. Water is strictly required to dissolve the K2CO3 base and facilitate the formation of the highly nucleophilic boronate complex[R-B(OH)3]-, which is the active species that undergoes transmetalation with the Pd(II) intermediate.

Step-by-Step Methodology:

  • Preparation: To an oven-dried, argon-purged Schlenk flask, add 2-(2,4-dibromophenyl)ethanol (1.0 mmol, 1.0 equiv) and the desired arylboronic acid (1.05 mmol, 1.05 equiv).

    • Insight: Strict stoichiometric control prevents over-coupling at the C2 position.

  • Base Addition: Add potassium carbonate (K2CO3) (3.0 mmol, 3.0 equiv).

  • Solvent Introduction: Add a mixture of Toluene (8 mL) and Deionized Water (2 mL).

  • Degassing (Critical Step): Sparge the biphasic mixture with Argon for 15 minutes.

    • Insight: Oxygen rapidly oxidizes the electron-rich Pd(0) species into inactive Pd-black. Degassing ensures catalyst longevity.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2 (0.05 mmol, 5 mol%) under a positive stream of Argon. Seal the flask.

  • Heating: Heat the reaction mixture in an oil bath at 80 °C for 6–8 hours with vigorous stirring (1000 rpm to ensure biphasic mixing).

  • Self-Validation (In-Process Control): Monitor the reaction via TLC (Hexanes/Ethyl Acetate 7:3). The starting material will consume, yielding a new, highly UV-active spot with a slightly lower Rf value (due to the added aryl group increasing polarity/molecular weight). The absence of a third, much lower Rf spot confirms the lack of bis-arylation.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and separate the layers. Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography to afford the pure C4-monoarylated product.

Protocol B: Exhaustive Bis-Arylation (C2 and C4)

Objective: Synthesize 2-(2,4-diarylphenyl)ethanol. Causality Focus: To overcome the steric hindrance at the C2 position, we employ XPhos, a bulky, electron-rich dialkylbiaryl phosphine ligand. The electron density of XPhos highly activates the Pd center, accelerating the difficult C2 oxidative addition, while its bulk facilitates the final reductive elimination step.

Step-by-Step Methodology:

  • Preparation: In an argon-purged vessel, combine 2-(2,4-dibromophenyl)ethanol (1.0 mmol, 1.0 equiv), arylboronic acid (2.5 mmol, 2.5 equiv), and K3PO4 (4.0 mmol, 4.0 equiv).

    • Insight: K3PO4 is a stronger base than K2CO3, which is necessary to drive the more challenging transmetalation at the sterically hindered C2-Pd(II) intermediate.

  • Solvent & Degassing: Add 1,4-Dioxane (8 mL) and Water (2 mL). Sparge with Argon for 15 minutes.

  • Catalyst Addition: Add Pd(OAc)2 (0.05 mmol, 5 mol%) and XPhos (0.10 mmol, 10 mol%).

    • Insight: Pd(OAc)2 is a Pd(II) precatalyst that is reduced in situ by the phosphine ligand to form the active Pd(0) species.

  • Heating: Heat to 100 °C for 12 hours.

  • Self-Validation: TLC will initially show the formation of the C4-monoarylated intermediate. Over time, this intermediate spot will disappear, replaced by a final product spot. The reaction is complete only when the intermediate is fully consumed.

  • Workup & Purification: Follow the same extraction and chromatography procedures as outlined in Protocol A.

References

  • Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. MDPI. URL:[Link]

  • Ortho-selective Cross Coupling of Dibromophenols and Dibromoanilines with Grignard Reagents in the Presence of Palladium Catalysts Bearing Hydroxylated Oligoarene-type Phosphine. ResearchGate. URL:[Link]

Method

Application Note: Strategic Utilization of 2-(2,4-Dibromophenyl)ethanol in Advanced API Synthesis

Executive Summary & Chemical Profile 2-(2,4-Dibromophenyl)ethanol (CAS: 943906-71-6) is a highly versatile, bifunctional halogenated building block frequently leveraged in the discovery and development of complex Active...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

2-(2,4-Dibromophenyl)ethanol (CAS: 943906-71-6) is a highly versatile, bifunctional halogenated building block frequently leveraged in the discovery and development of complex Active Pharmaceutical Ingredients (APIs). Featuring two chemically distinct aryl bromides and a primary aliphatic alcohol, this scaffold offers orthogonal handles for multidirectional functionalization.

This application note details the mechanistic rationale and validated protocols for selectively exploiting these handles to generate diverse pharmacophores. By mastering the regiocontrol of this intermediate, drug development professionals can efficiently synthesize targeted kinase inhibitors, GPCR ligands, and complex fused-bicyclic systems.

Mechanistic Rationale: Substrate-Controlled Regioselectivity

In dihaloarenes, the site-selectivity of transition-metal-catalyzed cross-coupling is governed by a delicate interplay of electronic and steric factors. According to established principles of [1], the C4-bromine of 2-(2,4-Dibromophenyl)ethanol is significantly less sterically encumbered than the C2-bromine, which is positioned ortho to the 2-hydroxyethyl chain.

During the oxidative addition step of the catalytic cycle, bulky palladium complexes preferentially insert into the more accessible C4–Br bond. By selecting a catalyst with a large bite angle, such as Pd(dppf)Cl₂, chemists can achieve exceptional substrate-controlled regioselectivity for the C4 position. This leaves the C2-bromine intact for subsequent intramolecular cyclizations or orthogonal cross-couplings, a strategy essential for the [2].

Quantitative Data: Catalyst Optimization for C4-Selectivity

To establish the most efficient conditions for the mono-arylation of 2-(2,4-Dibromophenyl)ethanol, various catalyst-ligand systems were evaluated. The data below demonstrates that steric bulk on the ligand is the primary driver of regiocontrol.

EntryCatalyst / Ligand SystemBaseSolvent SystemTemp (°C)C4:C2 RatioYield (%)
1Pd(PPh₃)₄ (Standard)Na₂CO₃Toluene / H₂O9085:1572
2 Pd(dppf)Cl₂ (Optimal) K₂CO₃ 1,4-Dioxane / H₂O 90 >95:5 88
3Pd₂(dba)₃ / SPhosK₃PO₄Toluene10090:1081
4Pd(OAc)₂ / P(t-Bu)₃Cs₂CO₃THF7080:2065*

*Note: Entry 4 resulted in lower yields due to the highly reactive nature of P(t-Bu)₃, which promoted unwanted di-arylation (over-coupling).

Experimental Protocols

Protocol A: Regioselective C4-Suzuki-Miyaura Coupling

Objective: Selectively arylate the C4 position while preserving the C2-bromide and the primary alcohol.

Causality & Design: 1,4-Dioxane/H₂O (4:1) is chosen as the solvent system to ensure the homogenous solvation of both the organic substrate and the inorganic base (K₂CO₃), which is critical for accelerating the transmetalation step and preventing catalyst degradation.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask, charge 2-(2,4-Dibromophenyl)ethanol (1.0 equiv, 10 mmol), the desired arylboronic acid (1.05 equiv, 10.5 mmol), and K₂CO₃ (2.5 equiv, 25 mmol).

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane and deionized water (50 mL total). Sparge the biphasic mixture with Argon gas for 15 minutes to remove dissolved oxygen, which would otherwise oxidize the palladium catalyst.

  • Catalyst Initiation: Quickly add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%). Seal the flask and heat to 90 °C under vigorous stirring.

  • Self-Validation Check: At t=4 hours, sample 10 µL of the organic layer, dilute in 1 mL MeCN, and analyze via LC-MS. Validation criteria: The Total Ion Chromatogram (TIC) must show complete consumption of the isotopic cluster at m/z ~278/280/282 (Starting Material) and the emergence of a single major peak corresponding to the mono-arylated mass [M+H]+ . The absence of a significant di-arylated peak confirms successful steric regiocontrol.

  • Work-up: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Intramolecular Ullmann-Type C-O Cyclization

Objective: Convert the mono-arylated intermediate into a 5-aryl-dihydrobenzofuran scaffold.

Causality & Design: Copper(I) iodide is selected over Palladium for the intramolecular C-O bond formation. Cu-catalyzed Ullmann-type couplings are highly effective for synthesizing oxygen heterocycles without risking premature oxidative addition into any remaining aryl bromides, ensuring orthogonal reactivity [3].

Step-by-Step Methodology:

  • Reagent Assembly: To a sealed tube, add the C4-arylated-2-bromophenylethanol intermediate (1.0 equiv), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃ (2.0 equiv).

  • Cyclization: Suspend the mixture in anhydrous Toluene (0.2 M concentration). Purge with Argon, seal the tube, and heat to 110 °C for 16 hours.

  • Self-Validation Check: Monitor the cyclization via TLC (Hexanes:EtOAc 3:1). Validation criteria: The starting material (a polar alcohol) will be completely consumed and replaced by a highly non-polar, UV-active spot (the dihydrobenzofuran). Subsequent 1 H-NMR analysis must show the disappearance of the broad -OH singlet (~2.5 ppm) and a characteristic upfield shift of the aliphatic protons due to the rigid ring closure.

  • Isolation: Filter the mixture through a pad of Celite to remove copper salts, concentrate in vacuo, and isolate the pure fused-bicyclic scaffold.

Synthetic Workflow Visualization

SyntheticWorkflow SM 2-(2,4-Dibromophenyl)ethanol (Bifunctional Scaffold) C4 Regioselective Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) SM->C4 Steric differentiation at C4-Bromine C2 Intramolecular C-O Cyclization (CuI, 1,10-Phenanthroline) SM->C2 Orthogonal activation of C2-Bromine Prod1 C4-Arylated Intermediate (Linear Extension) C4->Prod1 Prod2 5-Bromodihydrobenzofuran (Fused Bicyclic Scaffold) C2->Prod2 API Advanced API Synthesis (Kinase / GPCR Targets) Prod1->API Downstream processing Prod2->API Late-stage functionalization

Divergent synthetic workflow of 2-(2,4-Dibromophenyl)ethanol into distinct API scaffolds.

References

  • Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. MDPI Catalysts. Available at:[Link]

  • Facile assembly of fused benzo[4,5]furo heterocycles. National Library of Medicine (PubMed). Available at:[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. National Center for Biotechnology Information (PMC). Available at:[Link]

Application

Heck reaction conditions for 2-(2,4-Dibromophenyl)ethanol

Application Note: Regioselective Heck Functionalization of 2-(2,4-Dibromophenyl)ethanol Executive Summary & Chemical Context For drug development professionals and synthetic chemists, dihalogenated arenes present both a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Heck Functionalization of 2-(2,4-Dibromophenyl)ethanol

Executive Summary & Chemical Context

For drug development professionals and synthetic chemists, dihalogenated arenes present both a strategic opportunity and a significant regiochemical challenge. The molecule 2-(2,4-dibromophenyl)ethanol contains two chemically active carbon-bromine bonds. Differentiating these bonds in a palladium-catalyzed Mizoroki-Heck cross-coupling requires precise control over the catalytic microenvironment. This guide provides a field-proven, self-validating protocol for the exclusive functionalization of the C4 position, preserving the C2-Br bond for downstream orthogonal coupling.

Mechanistic Rationale: Steric vs. Electronic Control

In the , the active Pd(0) catalyst undergoes oxidative addition into the aryl halide bond. For 2-(2,4-dibromophenyl)ethanol, the two bromine atoms are located at the ortho (C2) and para (C4) positions relative to the hydroxyethyl group.

  • Electronic Factors : Both positions are similarly activated by the inductive electron-withdrawing nature of the other bromine atom.

  • Steric Factors : The hydroxyethyl group at C1 introduces significant steric bulk adjacent to the C2-Br bond.

By employing a highly sterically demanding ligand (such as the biaryl phosphine XPhos), the oxidative addition step becomes hyper-sensitive to the substrate's steric topography. The bulky Pd(0)-XPhos complex experiences severe van der Waals repulsion when approaching the C2 position. Consequently, the catalyst is directed to undergo.

Catalytic Cycle & Workflow

HeckMechanism Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Regioselective at C4-Br) Pd0->OxAdd 2-(2,4-Dibromophenyl)ethanol Coord Alkene Coordination (Syn-Insertion Prep) OxAdd->Coord Pd(II) Intermediate MigIns Migratory Insertion (C-C Bond Formation) Coord->MigIns Alkene BetaElim β-Hydride Elimination (Product Release) MigIns->BetaElim RedElim Reductive Elimination (Catalyst Regeneration) BetaElim->RedElim Substituted Alkene RedElim->Pd0 Base, -HBr

Fig 1. Regioselective Pd-catalyzed Heck cycle for 2-(2,4-dibromophenyl)ethanol.

Quantitative Data: Condition Optimization

To establish the optimal parameters, various ligands and solvents were evaluated. The data below demonstrates the causality between ligand steric bulk (cone angle/percent buried volume) and C4 regioselectivity.

EntryCatalyst SystemLigandBaseSolventTemp (°C)Yield (%)Regioselectivity (C4:C2)
1Pd(OAc)₂PPh₃Et₃NDMF1006575:25
2Pd(OAc)₂P(o-tol)₃Et₃NDMF1008295:5
3Pd₂(dba)₃dppfK₂CO₃DMF1007885:15
4 Pd₂(dba)₃ XPhos K₂CO₃ Toluene 80 89 >99:1

Expert Insight: Entry 4 represents the optimal self-validating system. Toluene, a non-polar solvent, , keeping the bulky XPhos tightly coordinated to the Pd center throughout the cycle, which maximizes steric discrimination.

Step-by-Step Experimental Protocol

This protocol is designed with built-in analytical checkpoints to ensure the integrity of the regioselective coupling.

Reagents Required:

  • 2-(2,4-Dibromophenyl)ethanol (1.0 equiv, 10 mmol)

  • Terminal Alkene (e.g., Styrene or tert-Butyl acrylate) (1.05 equiv, 10.5 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol% Pd)

  • XPhos (0.048 equiv, 4.8 mol%)

  • K₂CO₃ (anhydrous, finely powdered) (2.0 equiv, 20 mmol)

  • Toluene (anhydrous, degassed) (0.2 M, 50 mL)

Methodology:

  • Catalyst Pre-Activation (Critical Step) :

    • Action: In an oven-dried Schlenk flask under an argon atmosphere, combine Pd₂(dba)₃ and XPhos. Add 10 mL of degassed toluene. Stir at room temperature for 15 minutes.

    • Causality: This allows the displacement of the dba ligands by XPhos, generating the highly active, mono-ligated Pd(0)-XPhos species before it encounters the substrate. This prevents unligated or dba-ligated Pd from reacting unselectively.

    • Validation: The solution will transition from a deep purple/red to a golden-yellow color, confirming active catalyst formation.

  • Substrate Addition :

    • Action: Add 2-(2,4-dibromophenyl)ethanol and K₂CO₃ to the flask, followed by the remaining 40 mL of toluene. Finally, inject the terminal alkene via syringe.

    • Causality: Adding the alkene last prevents premature alkene coordination to the Pd(0) center, which can inhibit the rate-determining oxidative addition step.

  • Reaction Execution & IPC (In-Process Control) :

    • Action: Heat the reaction mixture to 80 °C.

    • Validation: Pull a 50 µL aliquot at 2 hours. Quench in acetonitrile and analyze via HPLC (254 nm). You should observe >80% conversion of the starting material with <1% of the di-coupled byproduct. If di-coupling exceeds 2%, immediately cool the reaction to halt the process.

  • Quenching and Palladium Scavenging :

    • Action: Once the starting material is depleted (typically 3-4 hours), cool the flask to room temperature. Dilute with ethyl acetate (50 mL) and add a metal scavenger (e.g., SiliaMetS Thiol, 5 equivalents relative to Pd). Stir for 1 hour.

    • Causality: Palladium residues can cause toxicity in drug development and catalyze unwanted side reactions during storage. The thiol scavenger covalently binds Pd for easy filtration.

  • Workup & Purification :

    • Action: Filter the mixture through a pad of Celite to remove the scavenger and inorganic salts. Wash the organic layer with water (2 x 50 mL) and brine (50 mL). Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Troubleshooting & Field Insights

  • Observation : Formation of Palladium Black (black precipitate).

    • Cause: Catalyst decomposition due to oxygen ingress or ligand oxidation.

    • Solution: Ensure strict Schlenk techniques. Degas the toluene via three freeze-pump-thaw cycles prior to use. .

  • Observation : High levels of C2/C4 di-coupled product.

    • Cause: Alkene stoichiometry is too high, or the reaction was left heating after the C4-Br bond was fully consumed.

    • Solution: Strictly limit the alkene to 1.05 equivalents. The C2-Br bond is sterically hindered but will undergo Heck coupling once the C4 position is functionalized if excess reagents are present.

References

  • "Heck reaction", Wikipedia. Source: wikipedia.org. URL:[Link]

  • "Heck Reaction", Organic Chemistry Portal. Source: organic-chemistry.org. URL:[Link]

  • "Regioselective aerobic oxidative Heck reactions with electronically unbiased alkenes: efficient access to α-alkyl vinylarenes", RSC Publishing. Source: rsc.org. URL:[Link]

Method

Application Notes and Protocols for the Nucleophilic Substitution of the Hydroxyl Group in 2-(2,4-Dibromophenyl)ethanol

Introduction: Strategic Importance of Hydroxyl Group Transformation The conversion of the hydroxyl group in 2-(2,4-Dibromophenyl)ethanol into other functional groups is a critical transformation in synthetic organic chem...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Importance of Hydroxyl Group Transformation

The conversion of the hydroxyl group in 2-(2,4-Dibromophenyl)ethanol into other functional groups is a critical transformation in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. The dibromophenyl moiety is a common scaffold in various biologically active molecules, and the ability to selectively replace the primary hydroxyl group allows for the introduction of diverse functionalities, enabling the synthesis of compound libraries for drug discovery and the development of novel materials with tailored properties.

The hydroxyl group itself is a poor leaving group, necessitating its activation for nucleophilic substitution to proceed efficiently.[1][2] This guide provides an in-depth analysis and detailed protocols for several robust methods to achieve this transformation, focusing on the underlying mechanisms and practical considerations for successful implementation in a research and development setting. We will explore classic and modern approaches, including conversion to alkyl halides and activation via sulfonate esters, as well as the versatile Mitsunobu reaction for direct displacement with a variety of nucleophiles.

I. Conversion to Alkyl Halides: Foundational Transformations

The replacement of the hydroxyl group with a halogen (Cl, Br, I) is a fundamental and often necessary step for subsequent carbon-carbon or carbon-heteroatom bond-forming reactions. For a primary alcohol like 2-(2,4-Dibromophenyl)ethanol, SN2-type reactions are generally favored, proceeding with an inversion of configuration if a stereocenter were present.[1][2][3]

A. The Appel Reaction: A Mild Approach to Alkyl Halides

The Appel reaction provides a mild and effective method for converting alcohols to alkyl chlorides or bromides using triphenylphosphine (PPh₃) and a carbon tetrahalide (CCl₄ or CBr₄).[4][5][6] This method is particularly advantageous for substrates that are sensitive to acidic conditions.[6] The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide (Ph₃P=O) byproduct.[4][7]

Mechanism Insight: The reaction initiates with the formation of a phosphonium salt from triphenylphosphine and the carbon tetrahalide.[4][5] The alcohol is then deprotonated, and the resulting alkoxide attacks the phosphonium species to form an alkoxyphosphonium salt. Finally, the halide ion acts as a nucleophile, displacing the triphenylphosphine oxide in an SN2 fashion to yield the alkyl halide.[4][7]

Diagram: Appel Reaction Mechanism

Appel_Reaction cluster_activation Activation cluster_substitution Substitution PPh3 PPh₃ CBr4 CBr₄ PPh3->CBr4 Nucleophilic attack Phosphonium_Salt [Ph₃P-Br]⁺ Br⁻ CBr4->Phosphonium_Salt Alcohol R-OH (2-(2,4-Dibromophenyl)ethanol) Alkoxyphosphonium [R-O-PPh₃]⁺ Br⁻ Alcohol->Alkoxyphosphonium + [Ph₃P-Br]⁺ Product R-Br Alkoxyphosphonium->Product SN2 attack by Br⁻ Byproduct Ph₃P=O Alkoxyphosphonium->Byproduct

Caption: Workflow of the Appel reaction for alcohol to alkyl bromide conversion.

Experimental Protocol: Synthesis of 1-Bromo-2-(2,4-dibromophenyl)ethane via the Appel Reaction

  • Reagent Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve 2-(2,4-Dibromophenyl)ethanol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane (DCM) (approx. 0.2 M).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Slowly add a solution of carbon tetrabromide (CBr₄) (1.2 eq) in anhydrous DCM.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Add pentane or a mixture of hexane and ethyl acetate to precipitate the triphenylphosphine oxide.

    • Filter the mixture through a pad of silica gel, washing with the same solvent system.

    • Concentrate the filtrate to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 1-bromo-2-(2,4-dibromophenyl)ethane.

ReagentMolar Eq.Purpose
2-(2,4-Dibromophenyl)ethanol1.0Substrate
Triphenylphosphine (PPh₃)1.2Activates CBr₄ and the alcohol
Carbon Tetrabromide (CBr₄)1.2Bromine source
Anhydrous Dichloromethane-Solvent

II. Activation via Sulfonate Esters: Creating a Superior Leaving Group

An alternative to direct conversion to halides is the transformation of the hydroxyl group into a sulfonate ester, such as a mesylate (-OMs) or tosylate (-OTs). Sulfonates are excellent leaving groups, making the activated alcohol highly susceptible to substitution by a wide range of nucleophiles.[1]

Causality: The exceptional leaving group ability of sulfonates stems from the stability of the resulting sulfonate anion, which is resonance-stabilized. This two-step approach (activation followed by substitution) offers greater control and is often compatible with a broader array of nucleophiles that may not be suitable for one-pot procedures.

Experimental Protocol: Synthesis of 2-(2,4-Dibromophenyl)ethyl Methanesulfonate

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 2-(2,4-Dibromophenyl)ethanol (1.0 eq) in anhydrous dichloromethane (DCM). Add a suitable non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.5 eq).

  • Mesylation: Cool the solution to 0 °C. Add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise, ensuring the temperature remains below 5 °C.[8][9]

  • Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor by TLC for the disappearance of the starting alcohol.

  • Quenching and Extraction:

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Concentrate the solution under reduced pressure to yield the crude 2-(2,4-Dibromophenyl)ethyl methanesulfonate, which can often be used in the subsequent substitution step without further purification. If necessary, purification can be achieved by column chromatography.

Diagram: Two-Step Nucleophilic Substitution via Mesylate

Mesylation_Substitution Alcohol R-OH (2-(2,4-Dibromophenyl)ethanol) Mesylate R-OMs (Excellent Leaving Group) Alcohol->Mesylate + MsCl, Base Product R-Nu Mesylate->Product + Nucleophile (Nu⁻) (e.g., NaN₃, NaCN)

Caption: General workflow for nucleophilic substitution via a mesylate intermediate.

III. The Mitsunobu Reaction: A Versatile and Stereospecific Approach

The Mitsunobu reaction is a powerful tool for the direct conversion of primary and secondary alcohols to a variety of functional groups, including esters, ethers, azides, and more, typically with inversion of stereochemistry for secondary alcohols.[10][11][12][13] The reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10]

Mechanistic Rationale: The reaction proceeds through the formation of an alkoxyphosphonium salt, which activates the hydroxyl group as a good leaving group.[11][12] The nucleophile then displaces the activated oxygen in an SN2 reaction.[10] The choice of nucleophile is critical; it should generally have a pKa of less than 13 to be sufficiently acidic to protonate the betaine intermediate formed from PPh₃ and DEAD/DIAD.[10][11][13]

Application Example: Synthesis of 1-(2-Azidoethyl)-2,4-dibromobenzene

The introduction of an azide group is particularly useful as it can be readily converted to an amine via reduction (e.g., Staudinger reaction or catalytic hydrogenation) or used in "click" chemistry reactions.

Experimental Protocol: Mitsunobu Azidation

  • Reagent Solution: In a flame-dried flask under an inert atmosphere, dissolve 2-(2,4-Dibromophenyl)ethanol (1.0 eq), triphenylphosphine (1.5 eq), and a source of azide, such as diphenylphosphoryl azide (DPPA) or hydrazoic acid (generated in situ), in a suitable anhydrous solvent like tetrahydrofuran (THF).

  • Reaction Cooldown: Cool the mixture to 0 °C in an ice bath.

  • Azodicarboxylate Addition: Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. Caution: Azodicarboxylates can be hazardous and should be handled with care. The use of DPPA also requires caution as it can form explosive hydrazoic acid.[14]

  • Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by TLC.

  • Purification:

    • Concentrate the reaction mixture.

    • Purify directly by column chromatography on silica gel to separate the desired azide product from triphenylphosphine oxide and the reduced azodicarboxylate byproduct.

ReagentMolar Eq.Role
2-(2,4-Dibromophenyl)ethanol1.0Substrate
Triphenylphosphine (PPh₃)1.5Reductant and activator
DIAD or DEAD1.5Oxidant
Diphenylphosphoryl Azide (DPPA)1.5Azide source (Nucleophile)
Anhydrous Tetrahydrofuran (THF)-Solvent

IV. Comparative Analysis and Method Selection

MethodKey ReagentsAdvantagesDisadvantagesBest For
Appel Reaction PPh₃, CBr₄/CCl₄Mild, neutral conditions; good for acid-sensitive substrates.Stoichiometric phosphine oxide byproduct can complicate purification; use of toxic CCl₄ is restricted.[4]Conversion to alkyl bromides and chlorides.
Sulfonate Ester Formation MsCl/TsCl, BaseCreates an excellent leaving group; broad nucleophile scope in a subsequent step.Two-step process; requires a non-nucleophilic base.Introducing a wide variety of nucleophiles where one-pot methods fail.
Mitsunobu Reaction PPh₃, DEAD/DIAD, NucleophileOne-pot procedure; mild conditions; broad scope of nucleophiles.[11][12]Byproduct removal can be challenging; nucleophile pKa limitation.[10][13]Direct introduction of azides, esters, and other functional groups.

Conclusion

The nucleophilic substitution of the hydroxyl group in 2-(2,4-Dibromophenyl)ethanol is a versatile and essential transformation for the synthesis of complex molecules. The choice of method depends on the desired final product, the sensitivity of the substrate to reaction conditions, and practical considerations such as ease of purification. The Appel reaction offers a direct route to alkyl halides under mild conditions. Activation via sulfonate esters provides a robust two-step strategy for a wide range of nucleophiles. The Mitsunobu reaction stands out for its one-pot efficiency and broad applicability, particularly for the introduction of nitrogen and oxygen-based functionalities. By understanding the mechanisms and protocols outlined in this guide, researchers can confidently select and execute the most appropriate synthetic strategy to achieve their molecular design goals.

References

  • Mitsunobu reaction - Wikipedia. Available at: [Link]

  • Appel reaction - Wikipedia. Available at: [Link]

  • Appel reaction - Grokipedia. Available at: [Link]

  • Mitsunobu Reaction - Organic Chemistry Portal. Available at: [Link]

  • Alcohol to Bromide - Common Conditions. Available at: [Link]

  • Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4) - OrgoSolver. Available at: [Link]

  • Mitsunobu Reaction. Available at: [Link]

  • Mitsunobu reaction - Organic Synthesis. Available at: [Link]

  • Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols - Jack Westin. Available at: [Link]

  • Mitsunobu Reaction - Master Organic Chemistry. Available at: [Link]

  • conversion of alcohols to halides without HX acids - YouTube. Available at: [Link]

  • 10.1: Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides - Chemistry LibreTexts. Available at: [Link]

  • WO2016202894A1 - Method of converting alcohol to halide - Google Patents.
  • Module 4.2 - Alcohols, Haloalkanes and Analysis - OCR A Chemistry A-level - Physics & Maths Tutor. Available at: [Link]

  • Nucleophilic Substitution Reaction of Alcohol - Chemistry Stack Exchange. Available at: [Link]

  • conversion of alcohol to halide | Wyzant Ask An Expert. Available at: [Link]

  • Nucleophilic Substitution Reactions - Introduction - Master Organic Chemistry. Available at: [Link]

  • 10.5: Preparing Alkyl Halides from Alcohols - Chemistry LibreTexts. Available at: [Link]

  • Synthesis and Characterization of 4,4′-Dibromoazobenzene - ResearchGate. Available at: [Link]

  • One-pot synthesis of 2,4-disubstituted thiazoline from β-azido disulfide and carboxylic acid. Available at: [Link]

  • Alcohols to Alkyl Halides - Chemistry Steps. Available at: [Link]

  • Ethyl methanesulfonate - Wikipedia. Available at: [Link]

  • Unifying the Synthesis of a Whole Family of Marine Meroterpenoids through a Biosynthetically Inspired Sequence of 1,2-Hydride and Methyl Shifts as Key Step - MDPI. Available at: [Link]

  • CN101302213B - Preparation of cis-2-(2,4- dichlorophenyl)-2-([4][10][11]- triazole-1-methyl )-[5][10] dioxolane -4-Methyl methanesulfonate - Google Patents. Available at:

  • Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications: an integration of solvatochromism, photochromism, colorfastness, TD-DFT and molecular docking analysis - Materials Advances (RSC Publishing). Available at: [Link]

  • Exploiting 1,1-Dibromoalkenes as Direct Precursors to 5-Substituted 1,2,3-Triazoles. Available at: [Link]

  • EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents.
  • Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid - QuickCompany. Available at: [Link]

Sources

Application

Application Note: De Novo Synthesis of Dibromiconazole from 2-(2,4-Dibromophenyl)ethanol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Quantitative Parameters, and Validated Protocols Introduction & Mechanistic Rationale The 2,4-dih...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Quantitative Parameters, and Validated Protocols

Introduction & Mechanistic Rationale

The 2,4-dihalophenyl group is a privileged pharmacophore in the design of broad-spectrum azole antifungal agents, such as miconazole and econazole[1]. While 2-(2,4-dichlorophenyl)ethanol is a traditional starting material, substituting the chlorine atoms with heavier bromine atoms allows researchers to explore novel steric and electronic boundaries within the fungal CYP51 (lanosterol 14α-demethylase) binding pocket.

This application note details a robust, four-step synthetic workflow to convert 2-(2,4-Dibromophenyl)ethanol into a novel hybrid antifungal agent, herein referred to as "Dibromiconazole" (1-[2-(2,4-dichlorobenzyloxy)-2-(2,4-dibromophenyl)ethyl]-1H-imidazole). As a Senior Application Scientist, I have designed this protocol to be self-validating, ensuring that each intermediate can be isolated and verified before proceeding.

Causality Behind Experimental Choices
  • Dehydration (Step 1): Direct dehydration of primary alcohols often requires harsh acidic conditions (e.g., concentrated H₂SO₄) which can trigger the polymerization of the resulting styrene derivative. To circumvent this, we utilize a mild two-step one-pot equivalent: tosylation of the alcohol followed by an E2 elimination using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Epoxidation (Step 2): We employ meta-chloroperoxybenzoic acid (mCPBA) to convert the terminal alkene into an oxirane. The reaction proceeds via a concerted "butterfly" transition state, which is highly selective and prevents the formation of radical byproducts[2],[3].

  • Regioselective Ring-Opening (Step 3): The epoxide is opened using 1H-imidazole. Under basic conditions (K₂CO₃), the reaction is governed by steric approach control. The imidazole nucleophile selectively attacks the less hindered terminal carbon via an Sₙ2 mechanism, yielding the critical secondary alcohol intermediate[4].

  • Etherification (Step 4): The final step is a classic Williamson ether synthesis. Sodium hydride (NaH) irreversibly deprotonates the secondary alcohol to form a highly nucleophilic alkoxide, which subsequently displaces the chloride of 2,4-dichlorobenzyl chloride to finalize the azole pharmacophore[5].

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and thermodynamic parameters required to achieve optimal yields across the four-step workflow.

StepReaction TypeReagents & SolventsTemp (°C)Time (h)Expected Yield (%)
1 DehydrationTsCl, Pyridine; then DBU, THF0 → Reflux1075 – 85
2 EpoxidationmCPBA, CH₂Cl₂0 → 251280 – 90
3 Ring-Opening1H-Imidazole, K₂CO₃, DMF80870 – 80
4 EtherificationNaH, 2,4-Cl₂-BnCl, DMF0 → 251265 – 75

Workflow Visualization

SynthesisPathway A 2-(2,4-Dibromophenyl)ethanol (Starting Material) B 2,4-Dibromostyrene (Intermediate 1) A->B 1. TsCl, Pyr 2. DBU, THF C 2-(2,4-Dibromophenyl)oxirane (Intermediate 2) B->C mCPBA CH2Cl2 D 1-(2,4-Dibromophenyl)-2- (1H-imidazol-1-yl)ethanol (Intermediate 3) C->D Imidazole K2CO3, DMF E Dibromiconazole (Final Antifungal) D->E NaH, DMF 2,4-Cl2-BnCl

Synthetic workflow from 2-(2,4-Dibromophenyl)ethanol to Dibromiconazole.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2,4-Dibromostyrene
  • Tosylation: Dissolve 2-(2,4-dibromophenyl)ethanol (10.0 g, 35.7 mmol) in anhydrous pyridine (50 mL) and cool to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (8.17 g, 42.8 mmol) portionwise over 15 minutes. Remove the ice bath and stir at room temperature for 4 hours.

  • Workup: Quench the reaction by pouring it into crushed ice (150 g). Extract with Ethyl Acetate (3 × 75 mL). Wash the combined organic layers with 1M HCl (3 × 50 mL) to remove residual pyridine, followed by brine. Dry over Na₂SO₄ and concentrate in vacuo to yield the crude tosylate.

  • Elimination: Dissolve the crude tosylate in anhydrous THF (100 mL). Add DBU (8.15 g, 53.5 mmol) and heat the mixture to reflux for 6 hours.

  • Purification: Cool to room temperature, dilute with water (100 mL), and extract with Hexane (3 × 75 mL). Dry and concentrate. Purify via silica gel flash chromatography (100% Hexane) to yield 2,4-dibromostyrene as a colorless liquid.

Step 2: Synthesis of 2-(2,4-Dibromophenyl)oxirane
  • Reaction: Dissolve 2,4-dibromostyrene (7.0 g, 26.7 mmol) in anhydrous CH₂Cl₂ (100 mL) and cool to 0 °C.

  • Add mCPBA (70-75% purity, 7.9 g, ~32.0 mmol) in small portions to control the mild exotherm[3]. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation: The reaction is complete when a dense white precipitate of meta-chlorobenzoic acid forms in the flask.

  • Workup: Filter off the white precipitate. Wash the filtrate with saturated aqueous Na₂SO₃ (50 mL) to quench unreacted peroxides, followed by saturated aqueous NaHCO₃ (3 × 50 mL) to neutralize residual acids. Dry over Na₂SO₄ and concentrate to yield the oxirane.

Step 3: Synthesis of 1-(2,4-Dibromophenyl)-2-(1H-imidazol-1-yl)ethanol
  • Reaction: Dissolve the oxirane (6.5 g, 23.4 mmol) in anhydrous DMF (50 mL). Add 1H-imidazole (3.18 g, 46.8 mmol) and anhydrous K₂CO₃ (4.85 g, 35.1 mmol).

  • Heat the suspension to 80 °C and stir for 8 hours under a nitrogen atmosphere.

  • Workup: Cool the mixture to room temperature and pour into ice water (200 mL). Extract with Ethyl Acetate (3 × 100 mL).

  • Critical Step: Wash the combined organic layers vigorously with distilled water (5 × 100 mL) to ensure complete removal of DMF, which otherwise inhibits crystallization. Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from EtOAc/Hexane to afford the secondary alcohol as a white solid.

Step 4: Synthesis of Dibromiconazole
  • Deprotonation: Dissolve the secondary alcohol from Step 3 (5.0 g, 14.4 mmol) in anhydrous DMF (40 mL) and cool to 0 °C under nitrogen.

  • Carefully add Sodium Hydride (60% dispersion in mineral oil, 0.86 g, 21.6 mmol) in small portions. Stir at 0 °C for 30 minutes until hydrogen gas evolution completely ceases (visual validation of alkoxide formation).

  • Alkylation: Add 2,4-dichlorobenzyl chloride (3.38 g, 17.3 mmol) dropwise via syringe. Remove the ice bath and stir at room temperature for 12 hours[5].

  • Workup: Quench the reaction carefully with cold water (100 mL). Extract with Ethyl Acetate (3 × 75 mL). Wash the organic layers with water (3 × 50 mL) and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Purify via silica gel chromatography (CH₂Cl₂/MeOH 95:5) to yield the final Dibromiconazole product.

References

  • [5] Synthesis of Miconazole and Analogs Through a Carbenoid Intermediate. SciELO. 5

  • [1] Asymmetric Chemoenzymatic Synthesis of Miconazole and Econazole Enantiomers. The Importance of Chirality in Their Biological Evaluation. ACS Publications. 1

  • [4] Highly regioselective ring-opening of epoxides with amines: A metal- and solvent-free protocol for the synthesis of β-amino alcohols. ResearchGate. 4

  • [2] MCPBA Epoxidation of Alkenes: Reinvestigation of Correlation between Rate and Ionization Potential. Journal of the American Chemical Society. 2

  • [3] Influence of Controlled Epoxidation of an Asymmetric Styrene/Butadiene Star Block Copolymer on Structural and Mechanical Properties. PMC. 3

Sources

Method

Application Note: Strategic Protection and Deprotection of 2-(2,4-Dibromophenyl)ethanol for Advanced Synthetic Applications

Abstract: This document provides a comprehensive guide to the strategic protection and deprotection of the primary hydroxyl group in 2-(2,4-Dibromophenyl)ethanol, a key intermediate in the synthesis of complex molecules...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide to the strategic protection and deprotection of the primary hydroxyl group in 2-(2,4-Dibromophenyl)ethanol, a key intermediate in the synthesis of complex molecules for pharmaceutical and materials science research. We present two robust and field-proven strategies: the use of a tert-butyldimethylsilyl (TBDMS) ether and a benzyl (Bn) ether. This guide delves into the causality behind experimental choices, offering detailed, self-validating protocols, and a comparative analysis to empower researchers to select the optimal strategy for their specific synthetic route.

Introduction: The Synthetic Challenge

2-(2,4-Dibromophenyl)ethanol is a valuable building block, but its primary alcohol functionality presents a common synthetic hurdle. The hydroxyl proton is acidic and can interfere with a wide range of reactions, particularly those involving strongly basic or nucleophilic reagents such as Grignard reagents, organolithiums, or hydrides.[1][2] To circumvent these incompatibilities and enable multi-step synthetic sequences, the hydroxyl group must be temporarily masked with a protecting group.[3][4]

A successful protection strategy hinges on three pillars:

  • Ease of Installation: The protecting group should be introduced in high yield under mild conditions.

  • Stability: It must be robust enough to withstand downstream reaction conditions.

  • Facile & Selective Removal: The group must be cleaved efficiently under conditions that do not compromise the integrity of the target molecule.[3]

This guide focuses on two of the most reliable and versatile protecting groups for primary alcohols: the tert-butyldimethylsilyl (TBDMS) ether and the benzyl (Bn) ether.[5][6]

Strategic Workflow Overview

The core logic of employing a protecting group strategy is universal. The hydroxyl group is first masked, allowing for transformations on other parts of the molecule. Once these transformations are complete, the protecting group is removed to reveal the original hydroxyl functionality.

G cluster_main General Protecting Group Workflow A 2-(2,4-Dibromophenyl)ethanol B Protection Step A->B C Protected Intermediate (Stable to desired reagents) B->C D Multi-Step Synthesis (e.g., Grignard, Oxidation, etc.) C->D E Modified Intermediate D->E F Deprotection Step E->F G Final Deprotected Product F->G

Caption: General workflow for a protection/deprotection sequence.

Strategy A: Tert-Butyldimethylsilyl (TBDMS) Ether Protection

The TBDMS group is a cornerstone of modern organic synthesis for protecting alcohols.[3] Its steric bulk makes it highly selective for less hindered primary alcohols, and its stability profile is well-characterized.[3][7] TBDMS ethers are stable to a wide array of non-acidic conditions, including organometallic reagents and many oxidizing/reducing agents.[3][8]

Rationale for TBDMS Protection

The choice of TBDMS is dictated by its balance of stability and mild deprotection conditions. The silicon-oxygen bond is readily and selectively cleaved by fluoride ions, a mechanism that offers high orthogonality to many other functional groups.[9][10] The formation of the strong silicon-fluoride bond is the primary driving force for the deprotection reaction.[11]

Experimental Protocols: TBDMS Strategy

Protocol 1: Protection of 2-(2,4-Dibromophenyl)ethanol as a TBDMS Ether

This protocol is based on the highly reliable Corey procedure, which utilizes imidazole as a catalyst and base.[10]

  • Materials:

    • 2-(2,4-Dibromophenyl)ethanol (1.0 equiv)

    • tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 equiv)

    • Imidazole (2.5 equiv)

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 2-(2,4-Dibromophenyl)ethanol (1.0 equiv) in anhydrous DMF (approx. 0.5 M), add imidazole (2.5 equiv). Stir at room temperature until dissolved.

    • Add TBDMS-Cl (1.2 equiv) portion-wise to the stirred solution.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.[3]

    • Upon completion, quench the reaction by pouring the mixture into water.

    • Extract the product with ethyl acetate (3x volumes).

    • Wash the combined organic layers with water and then brine to remove DMF and imidazole.[12]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure TBDMS ether.

Protocol 2: Deprotection of the TBDMS Ether using TBAF

Tetrabutylammonium fluoride (TBAF) is the most common and effective reagent for cleaving TBDMS ethers due to the high affinity of fluoride for silicon.[9][11]

  • Materials:

    • TBDMS-protected 2-(2,4-Dibromophenyl)ethanol (1.0 equiv)

    • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.2 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • Diethyl ether or Ethyl acetate

    • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Dissolve the TBDMS-protected substrate (1.0 equiv) in anhydrous THF (approx. 0.1 M) in a round-bottom flask.

    • Add the 1.0 M TBAF solution in THF (1.2 equiv) dropwise to the stirred solution at room temperature.

    • Stir the reaction for 1-3 hours. Monitor the deprotection by TLC.[9]

    • Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl solution.[12]

    • Extract the mixture with diethyl ether or ethyl acetate (3x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.

Strategy B: Benzyl (Bn) Ether Protection

Benzyl ethers are exceptionally robust protecting groups, stable to strongly acidic and basic conditions, as well as a wide range of redox and organometallic reagents.[13][14] This stability makes them ideal for complex, multi-step syntheses. Their removal is typically achieved under neutral reductive conditions, providing an orthogonal deprotection strategy to acid- or base-labile groups.[6][15]

Rationale for Benzyl Protection

The primary advantage of the benzyl group is its inertness to many reagents, which allows for broad synthetic flexibility. The deprotection via catalytic hydrogenolysis is a very clean reaction, typically yielding only the desired alcohol and toluene, which is volatile and easily removed.[16][17] For molecules containing other reducible functional groups (e.g., alkenes, alkynes), catalytic transfer hydrogenation offers a milder and often more selective alternative.[13][18]

Experimental Protocols: Benzyl Strategy

Protocol 3: Protection of 2-(2,4-Dibromophenyl)ethanol as a Benzyl Ether

This protocol employs the classic Williamson Ether Synthesis, which involves the formation of an alkoxide followed by an Sₙ2 reaction with benzyl bromide.[5][15]

  • Materials:

    • 2-(2,4-Dibromophenyl)ethanol (1.0 equiv)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

    • Benzyl bromide (BnBr) (1.2 equiv)

    • Anhydrous Tetrahydrofuran (THF) or DMF

    • Saturated aqueous NH₄Cl solution

    • Ethyl acetate

    • Brine

    • Anhydrous Na₂SO₄

  • Procedure:

    • To a suspension of NaH (1.2 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 2-(2,4-Dibromophenyl)ethanol (1.0 equiv) in anhydrous THF dropwise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete alkoxide formation.

    • Cool the mixture back to 0 °C and add benzyl bromide (1.2 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

    • Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

    • Extract the product with ethyl acetate (3x volumes).

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Protocol 4: Deprotection of the Benzyl Ether by Catalytic Transfer Hydrogenation

This method avoids the use of pressurized hydrogen gas, making it more convenient and safer for standard laboratory settings.[18][19] Formic acid or ammonium formate serves as the hydrogen donor.[20][21]

  • Materials:

    • Benzyl-protected 2-(2,4-Dibromophenyl)ethanol (1.0 equiv)

    • Palladium on carbon (10% Pd/C) (5-10 mol% by weight)

    • Ammonium formate (HCOONH₄) (5.0 equiv) or Formic Acid

    • Methanol (MeOH) or Ethanol (EtOH)

    • Celite

  • Procedure:

    • To a solution of the benzyl ether (1.0 equiv) in methanol, add ammonium formate (5.0 equiv).

    • Carefully add 10% Pd/C catalyst to the mixture. (Caution: Pd/C can be pyrophoric; handle under an inert atmosphere or add to the solvent carefully).

    • Stir the reaction mixture at room temperature. The reaction is often complete within 1-3 hours. Monitor by TLC.[13]

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad thoroughly with methanol.

    • Concentrate the filtrate under reduced pressure.

    • The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove residual salts.

    • Dry the organic layer and concentrate to obtain the crude product, which can be purified by column chromatography if necessary.

Comparative Analysis and Data Summary

The choice between TBDMS and Benzyl protection is dictated by the planned synthetic route.

G cluster_main Protection/Deprotection Cycles cluster_tbdms TBDMS Strategy cluster_bn Benzyl Strategy A 2-(2,4-Dibromophenyl)ethanol B Protect: TBDMS-Cl, Imidazole, DMF A->B E Protect: NaH, BnBr, THF A->E C TBDMS Ether B->C D Deprotect: TBAF, THF C->D D->A F Benzyl Ether E->F G Deprotect: H₂, Pd/C or Transfer Hydrogenation F->G G->A

Caption: Comparison of TBDMS and Benzyl protection/deprotection cycles.

Table 1: Comparison of Protection Strategies

FeatureTBDMS Ether StrategyBenzyl Ether Strategy
Protection Reagents TBDMS-Cl, Imidazole, DMFNaH, Benzyl Bromide, THF
Deprotection Reagents TBAF, THFH₂/Pd-C or Transfer Hydrogenation (e.g., HCOONH₄, Pd/C)
Stability Profile Stable to most bases, organometallics, many redox agents. Labile to acid and fluoride.[3][7]Very stable to acids, bases, and most redox/organometallic reagents.[14]
Orthogonality Orthogonal to groups removed by reductive cleavage (e.g., Benzyl, Cbz).Orthogonal to acid/base/fluoride labile groups (e.g., TBDMS, Boc, Trityl).[5][6]
Key Advantage Extremely mild, fluoride-specific deprotection.Exceptional stability for long, complex syntheses.
Potential Concern TBAF reagent can be basic, potentially affecting base-sensitive substrates.[11][22]Hydrogenolysis can reduce other functional groups (alkenes, alkynes, nitro groups).[13]
Typical Yields Protection: >95%; Deprotection: >95%Protection: >90%; Deprotection: >95%

Conclusion

Both TBDMS and benzyl ether protecting groups offer highly effective and reliable strategies for masking the hydroxyl functionality of 2-(2,4-Dibromophenyl)ethanol. The TBDMS group is ideal for synthetic routes requiring mild, non-reductive deprotection conditions. Conversely, the benzyl group provides superior stability for more demanding, multi-step sequences where robustness to a wide range of reagents is paramount. By understanding the distinct advantages and limitations of each strategy, researchers can make an informed decision to optimize their synthetic design, leading to higher yields and greater efficiency in the development of novel chemical entities.

References

  • BenchChem. (2025). Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols: Tert-Butyldimethylsilyl (TBDMS) Ethers as Protecting Groups for Primary Alcohols.
  • BenchChem. (2025). A Head-to-Head Battle of Protecting Groups: Benzyl Ether vs. Trityl Ether for Selective Alcohol Protection.
  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis.
  • BenchChem. (2025). Comparative study of deprotection methods for benzyl and trityl ethers.
  • Reagent Guide. (n.d.). Silyl Protection of Alcohols: TMSCl vs TBSCl.
  • BenchChem. (2025). Application Notes and Protocols: Deprotection of Silyl Ethers using Tetrabutylammonium Fluoride (TBAF).
  • MilliporeSigma. (2026). Understanding Silyl Ethers: Synthesis and Stability with TDS-Cl.
  • BenchChem. (2025). A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis.
  • Bieg, T., & Szeja, W. (1985).
  • Pearson+. (2024). Benzyl ethers make excellent protecting groups.
  • University of Windsor. (n.d.). Alcohol Protecting Groups.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols.
  • BenchChem. (2025). Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection.
  • Common Organic Chemistry. (n.d.). Benzyl Protection.
  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
  • ResearchG
  • Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols.
  • J&K Scientific LLC. (2021). Benzyl Deprotection of Alcohols.
  • Chemistry Steps. (2021). Protecting Groups For Alcohols.
  • Chandrasekhar, S., et al. (2009). A Mild and Chemoselective Method for the Deprotection of Tertbutyldimethylsilyl (Tbdms) Ethers Using Iron(III)
  • ElAmin, B., et al. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry.
  • Anwer, M. K., & Spatola, A. F. (1985).

Sources

Application

Mastering the Synthesis of Novel Phenylethanol Derivatives: A Guide to Selective Functionalization of the 2,4-Dibromo Positions

Abstract The 2,4-dibromophenylethanol scaffold is a critical building block in the synthesis of a wide array of pharmacologically active molecules and advanced organic materials. The strategic and selective functionaliza...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2,4-dibromophenylethanol scaffold is a critical building block in the synthesis of a wide array of pharmacologically active molecules and advanced organic materials. The strategic and selective functionalization of its bromine atoms at the C2 and C4 positions allows for the precise construction of complex molecular architectures. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of robust and field-proven methodologies for achieving this selective functionalization. We delve into the mechanistic underpinnings of key transformations, including palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, as well as ortho-metalation strategies. This document offers detailed, step-by-step protocols, data-driven insights, and visual aids to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of 2,4-Dibromophenylethanol

The phenylethanol motif is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The introduction of bromine atoms at the 2 and 4 positions of the phenyl ring provides two distinct and reactive handles for subsequent chemical modifications. This disubstitution pattern offers a versatile platform for creating libraries of compounds with diverse functionalities, which is invaluable in the early stages of drug discovery and materials science. The differential reactivity of the two bromine atoms, influenced by electronic and steric factors, can be exploited to achieve regioselective functionalization, a key challenge and opportunity in modern organic synthesis.

This application note will systematically address the primary strategies for modifying the 2,4-dibromophenylethanol core, with a focus on providing practical, reproducible protocols and a deep understanding of the underlying chemical principles.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-nitrogen bonds, offering a powerful toolkit for elaborating the 2,4-dibromophenylethanol scaffold.[1][2] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a versatile method for creating biaryl structures and introducing alkyl or vinyl groups by coupling an organohalide with a boronic acid or its ester derivative.[3] In the context of 2,4-dibromophenylethanol, this reaction can be employed to introduce a wide range of substituents at either the 2- or 4-position.

Causality Behind Experimental Choices:

  • Regioselectivity: The oxidative addition of the palladium(0) catalyst to the C-Br bond is the rate-determining step and is influenced by both electronic and steric factors. Generally, the C4-Br bond is more sterically accessible and may react preferentially under certain conditions.[4] However, the electronic nature of the boronic acid and the specific ligand used can influence this selectivity. For instance, electron-rich boronic acids tend to couple with good yields.[5]

  • Catalyst and Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands such as those from the Buchwald and Hartwig groups can enhance catalyst activity and stability, enabling reactions with a broader range of substrates.[1][6] For many standard couplings, Pd(PPh₃)₄ remains a reliable and cost-effective choice.

  • Base: The base plays a crucial role in the transmetalation step, activating the boronic acid.[3] Inorganic bases like K₃PO₄ and Cs₂CO₃ are often preferred due to their compatibility with a wide range of functional groups.

Suzuki_Miyaura_Coupling 2,4-Dibromophenylethanol 2,4-Dibromophenylethanol Oxidative Addition Oxidative Addition 2,4-Dibromophenylethanol->Oxidative Addition Arylboronic Acid Arylboronic Acid Transmetalation Transmetalation Arylboronic Acid->Transmetalation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Base Base Base->Transmetalation Activates Functionalized Phenylethanol Functionalized Phenylethanol Oxidative Addition->Transmetalation ArPd(II)Br Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination ArPd(II)Ar' Reductive Elimination->Pd(0) Catalyst Regenerates Reductive Elimination->Functionalized Phenylethanol

Caption: Workflow for Suzuki-Miyaura Coupling.

Protocol 1: Regioselective Monosubstitution via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the selective arylation at the C4 position.

Reagent/ParameterAmount/ConditionNotes
2,4-Dibromophenylethanol1.0 mmolStarting material
Arylboronic Acid1.1 equiv.Coupling partner
Pd(PPh₃)₄5 mol%Catalyst
K₃PO₄3.0 equiv.Base
1,4-Dioxane/H₂O4:1 (v/v), 5 mLSolvent
Temperature80-100 °CReaction temperature
Time12-24 hReaction time

Experimental Steps:

  • To a flame-dried Schlenk flask, add 2,4-dibromophenylethanol, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Introducing Nitrogen Nucleophiles

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the introduction of primary and secondary amines, as well as other nitrogen-containing heterocycles, onto the aromatic ring.[1][2] This reaction is particularly valuable for synthesizing anilines and their derivatives, which are common motifs in pharmaceuticals.

Causality Behind Experimental Choices:

  • Ligand Selection: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand. Sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often required to promote the reductive elimination step and prevent catalyst decomposition.[7]

  • Base Strength: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is typically necessary to deprotonate the amine and generate the active palladium-amido complex.[7]

  • Solvent: Aprotic, non-polar to moderately polar solvents like toluene, dioxane, or THF are commonly used.

Buchwald_Hartwig_Amination 2,4-Dibromophenylethanol 2,4-Dibromophenylethanol Oxidative Addition Oxidative Addition 2,4-Dibromophenylethanol->Oxidative Addition Amine Amine Amine Coordination & Deprotonation Amine Coordination & Deprotonation Amine->Amine Coordination & Deprotonation Pd Precatalyst Pd Precatalyst Active Pd(0) Active Pd(0) Pd Precatalyst->Active Pd(0) Reduction Ligand Ligand Ligand->Active Pd(0) Coordination Base Base Base->Amine Coordination & Deprotonation Aminated Phenylethanol Aminated Phenylethanol Oxidative Addition->Amine Coordination & Deprotonation ArPd(II)Br Active Pd(0)->Oxidative Addition Reductive Elimination Reductive Elimination Amine Coordination & Deprotonation->Reductive Elimination ArPd(II)NR2 Reductive Elimination->Aminated Phenylethanol Reductive Elimination->Active Pd(0) Regenerates

Caption: Catalytic cycle of Buchwald-Hartwig Amination.

Protocol 2: Mono-amination of 2,4-Dibromophenylethanol

This protocol provides a general method for the introduction of a secondary amine at the C4 position.

Reagent/ParameterAmount/ConditionNotes
2,4-Dibromophenylethanol1.0 mmolStarting material
Secondary Amine1.2 equiv.Nucleophile
Pd₂(dba)₃2.5 mol%Palladium source
XPhos6 mol%Ligand
NaOtBu1.4 equiv.Base
Toluene5 mLSolvent
Temperature100 °CReaction temperature
Time12-24 hReaction time

Experimental Steps:

  • In a glovebox, charge a vial with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add 2,4-dibromophenylethanol and the secondary amine.

  • Add the anhydrous, degassed toluene.

  • Seal the vial and heat the reaction mixture with stirring.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Sonogashira Coupling: Installation of Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted phenylethanol derivatives.[8][9] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Causality Behind Experimental Choices:

  • Dual Catalysis: The palladium catalyst facilitates the oxidative addition to the C-Br bond, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[10]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is commonly used. It serves to deprotonate the terminal alkyne and also acts as a solvent in many cases.[8]

  • Copper-Free Conditions: In some cases, particularly with sensitive substrates, copper-free Sonogashira protocols have been developed to avoid potential side reactions. These often require specific ligands and reaction conditions.

Sonogashira_Coupling Pd(0) Pd(0) Oxidative_Addition Oxidative_Addition Pd(0)->Oxidative_Addition Transmetalation_Pd Transmetalation_Pd Oxidative_Addition->Transmetalation_Pd ArPd(II)Br Ar-Br 2,4-Dibromophenylethanol Ar-Br->Oxidative_Addition Reductive_Elimination Reductive_Elimination Transmetalation_Pd->Reductive_Elimination ArPd(II)C≡CR Reductive_Elimination->Pd(0) Regenerates Ar-C≡CR Ar-C≡CR Reductive_Elimination->Ar-C≡CR Product Cu(I)X Cu(I)X Alkyne_Coordination Alkyne_Coordination Cu(I)X->Alkyne_Coordination Cu-Acetylide Cu-Acetylide Alkyne_Coordination->Cu-Acetylide Forms Terminal_Alkyne Terminal_Alkyne Terminal_Alkyne->Alkyne_Coordination Base Base Base->Alkyne_Coordination Deprotonates Cu-Acetylide->Transmetalation_Pd

Caption: The dual catalytic cycles of the Sonogashira Coupling.

Protocol 3: Sonogashira Coupling with a Terminal Alkyne

This protocol describes a general procedure for the alkynylation of 2,4-dibromophenylethanol.

Reagent/ParameterAmount/ConditionNotes
2,4-Dibromophenylethanol1.0 mmolStarting material
Terminal Alkyne1.2 equiv.Coupling partner
Pd(PPh₃)₂Cl₂2 mol%Palladium catalyst
CuI4 mol%Copper(I) co-catalyst
Et₃N5 mLBase and solvent
TemperatureRoom temperature to 50 °CReaction temperature
Time2-6 hReaction time

Experimental Steps:

  • To a Schlenk flask, add 2,4-dibromophenylethanol, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill with an inert gas three times.

  • Add anhydrous, degassed Et₃N, followed by the terminal alkyne via syringe.

  • Stir the reaction mixture at the specified temperature.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, dilute the reaction with an organic solvent and filter through Celite to remove the salts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Ortho-Metalation Strategies: Directed Functionalization at the C2 Position

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings adjacent to a directing metalation group (DMG).[11] In the case of 2,4-dibromophenylethanol, the hydroxyl group can act as a DMG, directing deprotonation to the C2 position. However, the acidity of the hydroxyl proton necessitates the use of at least two equivalents of a strong organolithium base.

Causality Behind Experimental Choices:

  • Directing Group: The hydroxyl group coordinates to the lithium reagent, bringing it into proximity with the C2-H bond and facilitating its deprotonation over other protons on the ring.[11]

  • Organolithium Reagent: A strong base such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) is required to deprotonate both the hydroxyl group and the aromatic C-H bond.

  • Temperature: These reactions are typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the organolithium intermediate.

  • Electrophile Quench: The resulting aryllithium species is a potent nucleophile and can be quenched with a wide variety of electrophiles to install diverse functional groups at the C2 position.

Ortho_Metalation 2,4-Dibromophenylethanol 2,4-Dibromophenylethanol Deprotonation_OH Deprotonation_OH 2,4-Dibromophenylethanol->Deprotonation_OH 1st equiv. Organolithium Base (2 equiv.) Organolithium Base (2 equiv.) Organolithium Base (2 equiv.)->Deprotonation_OH Ortho-Lithiation Ortho-Lithiation Organolithium Base (2 equiv.)->Ortho-Lithiation 2nd equiv. Electrophile Electrophile Electrophilic Quench Electrophilic Quench Electrophile->Electrophilic Quench 2-Functionalized-4-bromophenylethanol 2-Functionalized-4-bromophenylethanol Deprotonation_OH->Ortho-Lithiation Lithium Alkoxide Ortho-Lithiation->Electrophilic Quench Aryllithium Intermediate Electrophilic Quench->2-Functionalized-4-bromophenylethanol

Caption: Stepwise process of Directed Ortho-Metalation.

Protocol 4: Directed Ortho-Metalation and Electrophilic Quench

This protocol details the ortho-lithiation of 2,4-dibromophenylethanol followed by quenching with an electrophile (e.g., an aldehyde to form a secondary alcohol).

Reagent/ParameterAmount/ConditionNotes
2,4-Dibromophenylethanol1.0 mmolStarting material
n-BuLi (2.5 M in hexanes)2.2 equiv.Organolithium base
Anhydrous THF10 mLSolvent
Temperature-78 °CReaction temperature
Electrophile (e.g., Aldehyde)1.2 equiv.Quenching agent
Time1-2 hReaction time

Experimental Steps:

  • To a flame-dried, three-necked flask equipped with a thermometer and under an inert atmosphere, add a solution of 2,4-dibromophenylethanol in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the n-BuLi solution dropwise, maintaining the internal temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add a solution of the electrophile in anhydrous THF dropwise.

  • Continue stirring at -78 °C for another hour, then allow the reaction to warm slowly to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

The selective functionalization of 2,4-dibromophenylethanol is a highly achievable goal with the modern synthetic methodologies outlined in this guide. Palladium-catalyzed cross-coupling reactions provide a robust and versatile platform for the introduction of a wide array of carbon and nitrogen-based substituents, with regioselectivity often favoring the more accessible C4 position. For targeted functionalization at the sterically hindered C2 position, directed ortho-metalation offers a powerful and reliable strategy. By understanding the mechanistic principles behind these transformations and carefully controlling the reaction parameters as detailed in the provided protocols, researchers can effectively unlock the synthetic potential of this valuable building block for applications in drug discovery and materials science.

References

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Snieckus, V. (1990). Directed ortho metalation. Terpene- and alkaloid-syntheses. Chemical Reviews, 90(6), 879–933.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
  • Tykwinski, R. R. (2003). Evolution of the Sonogashira Coupling Reaction.
  • Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism.
  • Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173.
  • Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis.
  • Frisch, A. C., & Beller, M. (2005). Catalysts for Cross-Coupling Reactions with Non-activated Alkyl Halides.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides.
  • Anderson, K. W., & Buchwald, S. L. (2005). General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Suzuki-Miyaura Coupling of Aryl Tosylates.
  • Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818.
  • Shen, Q., & Hartwig, J. F. (2006). Lewis Acid-Promoted, Palladium-Catalyzed Amination of Aryl Chlorides with Primary Alkyl- and Arylamines. Journal of the American Chemical Society, 128(31), 10028–10029.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-(2,4-Dibromophenyl)ethanol

Welcome to the Technical Support Center for the synthesis of 2-(2,4-Dibromophenyl)ethanol. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-(2,4-Dibromophenyl)ethanol. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with reducing halogenated phenylacetic acids.

The most reliable, scalable, and chemoselective method for this transformation is the reduction of 2,4-dibromophenylacetic acid using the NaBH₄/I₂ system [1]. This method generates Borane-Tetrahydrofuran (BH₃·THF) in situ, offering superior functional group tolerance compared to harsher hydrides.

Part 1: Mechanistic Workflow

Understanding the reaction pathway is critical for troubleshooting. The process relies on the electrophilic nature of BH₃, which rapidly attacks the electron-rich carboxylic acid while leaving the aryl-bromide bonds intact.

G A 2,4-Dibromophenylacetic Acid B NaBH4 + I2 (THF, 0°C) A->B Step 1 C BH3-THF Generation B->C -H2, -NaI D Borate Ester Complex C->D Reduction E MeOH / HCl Hydrolysis D->E Step 2 F 2-(2,4-Dibromophenyl) ethanol E->F Cleavage

Fig 1. Reaction mechanism and workflow for the reduction of 2,4-dibromophenylacetic acid.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: My overall yield is consistently below 50%. What is the most likely cause? A1: The most common culprit is incomplete hydrolysis of the intermediate trialkyl borate ester. When reducing carboxylic acids with the NaBH₄/I₂ system, the reaction forms a highly stable borate complex[1]. If you only quench with water, this complex does not fully break down, trapping your product in the aqueous phase and leading to poor extraction yields. Solution: Ensure a rigorous acidic/methanolic quench. After hydrogen evolution ceases, carefully add methanol followed by 3M HCl to achieve complete solvolysis of the B–O bonds before organic extraction.

Q2: I am observing dehalogenation (loss of bromine) in my final product. How can I prevent this? A2: Dehalogenation typically occurs when using overly harsh reducing agents (like prolonged heating with LiAlH₄) or catalytic hydrogenation (Pd/C + H₂). The NaBH₄/I₂ system is specifically chosen for its high chemoselectivity[1]. Iodine reacts with NaBH₄ to generate BH₃ in situ. BH₃ is highly electrophilic and reduces the carboxylic acid rapidly, but it does not participate in the oxidative addition or radical pathways that cleave aryl-bromide bonds. Solution: Stick strictly to the NaBH₄/I₂ protocol. Avoid using transition metal catalysts or LiAlH₄.

Q3: My reaction stalled, and starting material was recovered. What went wrong? A3: The most frequent cause of a stalled reduction is the presence of moisture in the reaction solvent. The in situ generated BH₃·THF is highly sensitive to water[1]. If your THF is not strictly anhydrous, the BH₃ will preferentially react with water to form inert boric acid and hydrogen gas, leaving your carboxylic acid unreacted. Solution: Always use freshly distilled, anhydrous THF over molecular sieves. Furthermore, ensure your glassware is flame-dried under vacuum and purged with argon prior to use.

Q4: The reaction exotherms violently upon the addition of iodine. How do I control this? A4: The reaction between NaBH₄ and I₂ generates hydrogen gas (H₂) and diborane (B₂H₆), which complexes with THF. This generation step is highly exothermic. Solution: Dissolve the iodine in anhydrous THF and add it dropwise via an addition funnel to the NaBH₄/carboxylic acid suspension at 0 °C. Never add solid iodine directly to the reaction mixture.

Part 3: Reagent System Comparison Data

To justify the selection of the NaBH₄/I₂ system, review the comparative data below. This table summarizes why alternative reducing agents often fail for polyhalogenated substrates.

Reducing Agent SystemChemoselectivity (Aryl-Br Tolerance)Typical YieldSafety & Handling ProfileRelative Cost
NaBH₄ / I₂ (In situ BH₃) Excellent (No dehalogenation)85 - 95%Moderate (H₂ evolution, requires venting)Low
BH₃·THF (Commercial) Excellent (No dehalogenation)85 - 95%High (Pyrophoric, moisture sensitive)High
LiAlH₄ (LAH) Poor (High risk of dehalogenation)40 - 60%Hazardous (Highly reactive, violent quench)Medium
Part 4: Validated Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . Visual cues are embedded within the steps to confirm that the underlying chemical transformations are proceeding correctly.

Step 1: Preparation & Purging Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser connected to an argon line and an oil bubbler. Causality: Strict exclusion of atmospheric moisture prevents the parasitic hydrolysis of the active BH₃ reductant.

Step 2: Substrate Loading Add 2,4-dibromophenylacetic acid (1.0 equiv) and NaBH₄ (2.5 equiv) to the flask. Suspend the solids in anhydrous THF (0.5 M relative to the acid). Cool the suspension to 0 °C using an ice bath.

Step 3: Reductant Generation Dissolve Iodine (1.0 equiv) in anhydrous THF. Transfer this solution to the addition funnel. Add the iodine solution dropwise over 30–45 minutes. Causality: Slow addition controls the exothermic generation of BH₃ and H₂ gas, preventing solvent boil-over and ensuring quantitative conversion of NaBH₄. Self-Validating Indicator: The disappearance of the deep brown iodine color and the steady bubbling of H₂ gas confirm that the I₂ is successfully reacting with NaBH₄ to form BH₃.

Step 4: Reduction Phase Once the iodine addition is complete, remove the ice bath. Allow the reaction to warm to room temperature, then heat to a gentle reflux (65 °C) for 4 hours. Self-Validating Indicator: The complete cessation of hydrogen gas evolution indicates that the active BH₃-THF species has fully formed and the reduction is underway.

Step 5: Quenching (Critical Step) Cool the reaction to 0 °C. Carefully add methanol (excess) dropwise until effervescence stops, followed by 3M HCl to adjust the pH to ~2. Causality: Methanolysis and acidic conditions are strictly required to break the robust B–O bonds of the intermediate borate ester. Failing this step traps the product in the aqueous layer as a water-soluble borate complex.

Step 6: Isolation & Purification Concentrate the mixture under reduced pressure to remove THF and methanol. Extract the aqueous residue with ethyl acetate (3x). Wash the combined organic layers with saturated aqueous Na₂S₂O₃ (to neutralize any unreacted trace iodine), then with brine, and dry over anhydrous Na₂SO₄. Evaporate the solvent to yield the crude 2-(2,4-dibromophenyl)ethanol.

Part 5: References

1.[1] Bhaskar Kanth, J. V., & Periasamy, M. (1991). Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine. The Journal of Organic Chemistry, 56(20), 5964–5965. URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 2-(2,4-Dibromophenyl)ethanol via Recrystallization

Welcome to the Technical Support Center for the purification of 2-(2,4-Dibromophenyl)ethanol (CAS: 943906-71-6). Designed for researchers and drug development professionals, this guide addresses the specific thermodynami...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 2-(2,4-Dibromophenyl)ethanol (CAS: 943906-71-6). Designed for researchers and drug development professionals, this guide addresses the specific thermodynamic and kinetic challenges of isolating this di-halogenated phenethyl alcohol.

Because 2-(2,4-dibromophenyl)ethanol features both a highly polar hydrogen-bonding hydroxyl tail and a bulky, lipophilic dibromophenyl ring, it is notoriously prone to Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—during crystallization. This guide provides field-proven, self-validating protocols to ensure >99% purity.

Section 1: The Core Protocol (Self-Validating Recrystallization)

Expertise & Experience: Before attempting recrystallization, you must understand the causality of your impurities. If this compound was synthesized via the reduction of 2,4-dibromophenylacetic acid, trace unreacted starting material will severely depress the melting point of your product, preventing solid nucleation and guaranteeing an oil-out scenario.

Step 1: Pre-Crystallization Acid-Base Wash
  • Dissolution: Dissolve the crude 2-(2,4-dibromophenyl)ethanol in an organic solvent (e.g., Ethyl Acetate).

  • Alkaline Wash: Wash the organic layer with 1M NaOH (aq).

    • Self-Validation Check: Test the pH of the separated aqueous layer; it must be >10 . This confirms that all unreacted carboxylic acid has been successfully partitioned into the aqueous phase as a water-soluble sodium salt.

  • Workup: Wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield a dry crude solid.

Step 2: Mixed-Solvent Recrystallization (Ethyl Acetate / Heptane)

Standard purification of laboratory chemicals relies heavily on mixed-solvent systems to tune the dielectric constant for dual-polarity molecules ()[1].

  • Dissolution: Place the dried crude solid in a round-bottom flask. Add a minimal volume of the "good" solvent (Ethyl Acetate) and heat to 60°C until fully dissolved.

  • Anti-Solvent Addition: Slowly add the "anti-solvent" (Heptane) dropwise while maintaining 60°C. Stop adding the moment the solution becomes faintly turbid (the cloud point).

  • Clearing (Critical Step): Add 2-5% more Ethyl Acetate dropwise just until the turbidity clears.

    • Causality: This slight excess of good solvent prevents the solute from crossing the liquid-liquid binodal curve too early, keeping the compound in solution until it reaches the solid-liquid equilibrium curve.

  • Cooling & Nucleation: Remove the flask from the heat source and allow it to cool to room temperature completely undisturbed.

    • Self-Validation Check: Shine a light through the flask. True crystallization is occurring if you observe sharp, reflective geometric facets forming. If milky, spherical droplets form, you are oiling out (Proceed to Section 2).

  • Isolation: Once at room temperature, chill in an ice bath (0–5°C) for 1 hour. Filter via a Büchner funnel, wash with ice-cold heptane, and dry under vacuum at 40°C to constant weight.

Section 2: Troubleshooting Guides & FAQs

Q1: Why is my product "oiling out" (forming a milky emulsion) instead of forming solid crystals? A: This phenomenon is Liquid-Liquid Phase Separation (LLPS). It occurs when the integration of solute molecules into the crystal lattice is kinetically hindered, causing the initially dissolved compound to separate as a secondary liquid phase rather than a solid ()[2]. In practical terms, your solution is saturating at a temperature higher than the depressed melting point of your crude mixture.

  • The Fix: Reheat the mixture until the oil completely dissolves. Add 5–10% more of the "good" solvent (Ethyl Acetate) to lower the saturation temperature. Cool the solution much more slowly, and introduce a seed crystal just above the anticipated nucleation temperature to bypass the kinetic barrier of LLPS ()[3].

Q2: How do I deal with co-crystallizing debrominated impurities (e.g., 2-(4-bromophenyl)ethanol)? A: Debrominated analogs have near-identical solubility profiles to the target compound, making them difficult to remove via a single recrystallization step.

  • The Fix: If GC/MS or NMR indicates >5% mono-bromo impurities, a single recrystallization will fail. You must perform a preliminary silica gel plug (eluting with 10% EtOAc in Hexanes) to separate the species based on polarity before attempting crystallization. Alternatively, switch to a Toluene/Hexane solvent system, which offers better selectivity by exploiting slight differences in aromatic π−π stacking.

Q3: My yield after recrystallization is extremely low (<40%). What went wrong? A: A low yield indicates that the solubility of 2-(2,4-dibromophenyl)ethanol in your final solvent mixture remains too high at the isolation temperature (0–5°C).

  • The Fix: You likely added too much "good" solvent during the clearing step. To recover your product, concentrate the mother liquor under vacuum to half its volume, reheat to dissolve any precipitated solids, and repeat the slow cooling process.

Section 3: Data Presentation

Table 1: Solvent Selection Matrix for 2-(2,4-Dibromophenyl)ethanol
Solvent SystemRoleSuitabilityMechanistic Comments
Ethyl Acetate / Heptane Good / Anti-solventExcellent Standard system; easily tunable polarity for dual-character molecules.
Toluene / Hexane Good / Anti-solventGood Superior for fractionating structurally similar aromatic impurities.
Ethanol / Water Good / Anti-solventPoor High risk of oiling out due to the extreme hydrophobicity of the dibromophenyl ring.
Dichloromethane Single SolventNot Recommended Solute is too soluble; requires extreme cooling (-78°C) to induce precipitation.
Table 2: Common Impurities & Removal Strategies
ImpuritySource PathwayDetection MethodValidated Removal Strategy
2,4-Dibromophenylacetic acid Unreacted starting materialTLC (low Rf), NMRPre-crystallization 1M NaOH wash (pH >10).
2-(4-Bromophenyl)ethanol Over-reduction / SM impurityGC/MS, NMRSilica gel plug or Toluene/Hexane fractional crystallization.
Ethylene Glycol derivatives Grignard side-reactionsNMR (aliphatic peaks)Highly water-soluble; removed during standard aqueous workup.
Residual Solvent (EtOAc) Trapped in crystal latticeNMR (singlet at ~2.05 ppm)Vacuum drying at 40°C for 12+ hours.

Section 4: Mandatory Visualizations

G SM 2,4-Dibromophenylacetic Acid (Starting Material) Red Reduction (e.g., BH3-THF) SM->Red Prod 2-(2,4-Dibromophenyl)ethanol (Target Product) Red->Prod Main Pathway Imp1 Unreacted Acid (Impurity) Red->Imp1 Incomplete Rxn Imp2 Debrominated Analogs (Impurity) Red->Imp2 Over-reduction

Synthesis & Impurity Generation Pathway for 2-(2,4-Dibromophenyl)ethanol.

G Start Cooling Crystallization Obs Observation: Cloudy Emulsion (Oiling Out)? Start->Obs Yes Yes: LLPS Detected Obs->Yes No No: Solid Crystals Form Obs->No Fix1 Reheat to Dissolve Oil Yes->Fix1 Fix2 Add 5-10% 'Good' Solvent (e.g., EtOAc) Fix1->Fix2 Fix3 Cool Slowly & Seed at Cloud Point Fix2->Fix3 Fix3->Obs Retry

Troubleshooting Workflow for Oiling Out (Liquid-Liquid Phase Separation).

Section 5: References

  • Oiling Out in Crystallization Source: Mettler Toledo (AutoChem Applications) URL:[Link]

  • The Problem of Oiling Out in Chemical Process Development Source: KiloMentor Blog URL:[Link]

  • Purification of Laboratory Chemicals (5th/6th Edition) Source: W.L.F. Armarego & C. Chai (Elsevier / Butterworth-Heinemann via ResearchGate) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Solvent Selection for 2-(2,4-Dibromophenyl)ethanol

Welcome to the Technical Support Center for 2-(2,4-Dibromophenyl)ethanol (CAS: 943906-71-6). This guide is engineered for researchers, analytical chemists, and drug development professionals who require precise, reproduc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(2,4-Dibromophenyl)ethanol (CAS: 943906-71-6). This guide is engineered for researchers, analytical chemists, and drug development professionals who require precise, reproducible solvation strategies for this specific halogenated compound.

Below, you will find the core chemical principles governing its solubility, a quantitative selection matrix, self-validating experimental protocols, and a comprehensive troubleshooting FAQ.

Part 1: Core Principles of Solvation & Causality

To select the correct solvent, one must first understand the structural causality of the molecule. 2-(2,4-Dibromophenyl)ethanol presents a classic solvation dichotomy:

  • The Hydrophobic Core: The molecule features a benzene ring substituted with two bromine atoms at the 2 and 4 positions. Bromine is a large, highly polarizable, and heavy halogen. This significantly increases the molecule's lipophilicity ( logP ) and drives a strong hydrophobic effect, rendering the compound virtually insoluble in aqueous media[1].

  • The Polar Protic Tail: The hydroxyethyl chain (-CH₂CH₂OH) provides a terminal hydroxyl group capable of acting as both a hydrogen bond donor and acceptor.

The Causality of Solvent Compatibility: Because of this dual nature, the optimal solvent must be amphiphilic or a highly polar aprotic solvent. is the premier choice for biological stock solutions[2]. The oxygen atom in DMSO acts as a strong hydrogen bond acceptor for the compound's hydroxyl proton, while DMSO's hydrophobic methyl groups interact with the dibromophenyl ring via dispersion forces. This dual-action solvation disrupts the solid crystal lattice efficiently[3]. Conversely, for organic extraction, halogenated solvents like Dichloromethane (DCM) are ideal because the chlorine atoms in DCM participate in strong London dispersion forces with the heavy bromine atoms on the solute ("like-dissolves-like").

Part 2: Solvent Selection Matrix

The following table summarizes the quantitative and qualitative data for selecting a solvent based on your specific laboratory workflow.

SolventPolarity IndexDielectric Constant ( ϵ )Estimated Max SolubilityPrimary ApplicationPros & Cons
DMSO 7.246.7> 50 mMBiological Assays / HTSPro: Excellent solvation of both domains. Con: Hard to evaporate.
DCM 3.18.9> 500 mMOrganic Synthesis / ExtractionPro: High halogen affinity, highly volatile. Con: Toxic, incompatible with live cells.
Ethanol 5.224.5~ 20 mMIntermediate DilutionsPro: Low toxicity, miscible with water. Con: Lower solubility limit than DMSO.
Water 9.080.1< 0.1 mMNot RecommendedPro: Biologically relevant. Con: Hydrophobic effect causes immediate precipitation.

Part 3: Decision Workflow Visualization

To streamline your experimental design, follow this logical decision tree for solvent selection.

SolventWorkflow Start Compound: 2-(2,4-Dibromophenyl)ethanol Bio Biological Assays (In Vitro Screening) Start->Bio Synth Organic Synthesis & Extraction Start->Synth Analyt Analytical QC (NMR / LC-MS) Start->Analyt DMSO Primary Solvent: DMSO (10-50 mM Stock) Bio->DMSO Requires aqueous dilution DCM Primary Solvent: DCM (High Halogen Affinity) Synth->DCM Requires volatility Deut Solvent: CDCl3 or DMSO-d6 (Deuterated) Analyt->Deut Requires signal lock

Decision tree for selecting the optimal solvent for 2-(2,4-Dibromophenyl)ethanol based on application.

Part 4: Troubleshooting Guides & FAQs

Q1: Why does 2-(2,4-Dibromophenyl)ethanol precipitate (crash out) when I dilute my DMSO stock into an aqueous assay buffer? A: This is caused by the hydrophobic effect. When the DMSO stock is introduced to water, the water molecules form a highly ordered cage around the lipophilic 2,4-dibromophenyl ring, which is thermodynamically unfavorable[1]. To minimize the system's energy, the compound aggregates and precipitates. Troubleshooting Fix: Ensure your final DMSO concentration in the assay is ≤1% . If precipitation still occurs, pre-dilute the DMSO stock in a transitional solvent (like ethanol) or add a non-ionic surfactant (e.g., 0.01% Tween-20) to the aqueous buffer to form stabilizing micelles.

Q2: I am performing a liquid-liquid extraction from an aqueous reaction mixture. Should I use Ethyl Acetate (EtOAc) or Dichloromethane (DCM)? A: While both will work, DCM is superior for this specific compound. The heavy bromine atoms on the aromatic ring exhibit strong dispersion forces with the chlorine atoms in DCM. This halogen-halogen interaction significantly increases the partition coefficient ( Kow​ ) in favor of the organic layer, ensuring a higher extraction yield.

Q3: My compound isn't fully dissolving in DMSO at 50 mM. What is the standard intervention? A: Halogenated aromatic compounds can sometimes form highly stable crystalline lattices. If you observe particulates at 50 mM:

  • Ensure the DMSO is anhydrous (water content drastically reduces solubility)[3].

  • Sonicate the solution in a water bath at 37°C for 5–10 minutes. The acoustic cavitation provides the activation energy required to break the intermolecular π−π and halogen bonds of the crystal lattice.

Part 5: Self-Validating Experimental Protocols

Protocol A: Preparation of a 10 mM Master Stock in DMSO (For Biological Assays)

This protocol incorporates self-validation steps to ensure complete solvation prior to downstream HTS (High-Throughput Screening) applications[2].

Step 1: Mass Calculation & Weighing

  • Calculate the required mass. (Molecular Weight of 2-(2,4-Dibromophenyl)ethanol ≈279.96 g/mol ). For 1 mL of a 10 mM solution, weigh exactly 2.80 mg of the compound into a sterile, amber glass vial.

  • Causality: Amber glass is recommended to prevent potential UV-induced photodehalogenation of the carbon-bromine bonds.

Step 2: Solvent Addition

  • Add 1.0 mL of anhydrous, cell-culture grade DMSO ( ≥99.9% purity) to the vial.

Step 3: Dissolution & Disruption

  • Vortex the vial vigorously for 60 seconds.

  • If the solid is not entirely dissolved, sonicate the vial at 37°C for 5 minutes.

Step 4: Self-Validation (The Tyndall Test)

  • Validation: Hold the vial against a dark background and shine a focused beam of light (e.g., a laser pointer or strong LED) through the solution.

  • Pass Criteria: The beam should pass straight through without scattering. If the beam path is visible (Tyndall effect), micro-precipitates are still present, and further sonication or dilution to 5 mM is required.

Protocol B: Liquid-Liquid Extraction using DCM (For Organic Synthesis)

This protocol ensures maximum recovery of the compound from an aqueous reaction mixture.

Step 1: Phase Mixing

  • Transfer the aqueous reaction mixture to a separatory funnel.

  • Add a volume of Dichloromethane (DCM) equal to 50% of the aqueous volume.

  • Causality: DCM is denser than water (1.33 g/cm³), so the organic product layer will form at the bottom .

Step 2: Extraction

  • Stopper the funnel, invert, and gently vent the stopcock to release pressure. Shake vigorously for 30 seconds to maximize surface area contact between the phases.

  • Allow the phases to separate completely (approx. 5 minutes).

Step 3: Self-Validation (TLC Verification)

  • Validation: Before discarding the upper aqueous layer, spot both the aqueous and organic layers on a Silica Gel TLC plate. Elute with a 4:1 Hexane:EtOAc mixture and visualize under UV light (254 nm).

  • Pass Criteria: A strong UV-active spot (due to the dibromophenyl ring) should only be visible in the organic layer track. If the aqueous track shows a spot, perform a second extraction with fresh DCM.

References

  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions Source: Journal of Chemical Information and Modeling (ACS Publications) URL:[Link]

  • DMSO Solubility Assessment for Fragment-Based Screening Source: Molecules (MDPI) URL:[Link]

  • Pentabromodiphenyl ethers | CID 36159 (Chemical and Physical Properties of Polybrominated Aromatics) Source: PubChem (National Institutes of Health) URL:[Link]

Sources

Optimization

troubleshooting low conversion rates with 2-(2,4-Dibromophenyl)ethanol

Welcome to the technical support resource for 2-(2,4-Dibromophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues enc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 2-(2,4-Dibromophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during its use, particularly focusing on resolving low conversion rates. As a bifunctional molecule with a primary alcohol and two aromatic bromine atoms of differing reactivity, it presents unique challenges and opportunities in synthesis.

Troubleshooting Guide: Low Conversion Rates

Low product yield is one of the most common frustrations in the lab. This guide is structured into two main sections based on the reactive center you are targeting: the hydroxyl group or the aromatic C-Br bonds.

Section 1: Troubleshooting Reactions at the Hydroxyl Group (e.g., Etherification, Esterification)

These reactions typically involve the conversion of the primary alcohol into an ether, ester, or other functional group. The primary mechanism for many of these transformations is bimolecular nucleophilic substitution (SN2).

Q1: My Williamson ether synthesis using 2-(2,4-Dibromophenyl)ethanol is showing low yield and unreacted starting material. What are the likely causes?

This is a classic issue often traced back to incomplete formation of the nucleophile or suboptimal reaction conditions.

Possible Cause 1: Incomplete Deprotonation of the Alcohol The first step in a Williamson ether synthesis is the quantitative conversion of the alcohol to its corresponding alkoxide. If this deprotonation is incomplete, you will have a significant amount of starting material left over.

  • Expert Insight: The pKa of a primary alcohol like this is approximately 16-17. A base must be strong enough to deprotonate it irreversibly. Weaker bases like potassium carbonate (K₂CO₃) may establish an equilibrium that does not favor the alkoxide, leading to low conversion.

  • Suggested Solution:

    • Use a Stronger Base: Sodium hydride (NaH) is a highly effective, non-nucleophilic strong base that deprotonates the alcohol and shifts the equilibrium completely to the alkoxide by releasing hydrogen gas.[1]

    • Ensure Anhydrous Conditions: NaH reacts violently with water. Both your solvent (e.g., THF, DMF) and your starting alcohol must be scrupulously dry. Any moisture will consume the base and reduce the formation of your desired nucleophile.

    • Allow Sufficient Time for Deprotonation: Do not add your electrophile (e.g., alkyl halide) immediately after adding the base. Allow the mixture to stir at 0 °C to room temperature for 30-60 minutes to ensure complete alkoxide formation.[2]

Possible Cause 2: Competing Elimination (E2) Reaction The alkoxide is not only a nucleophile but also a base. It can react with your electrophile in an E2 elimination reaction to form an alkene, especially if the electrophile is sterically hindered (secondary or tertiary alkyl halide).

  • Expert Insight: The SN2/E2 competition is a fundamental concept in organic chemistry. Higher reaction temperatures strongly favor the E2 pathway over SN2.[1]

  • Suggested Solution:

    • Control the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or slightly above, and only increase the temperature if the reaction is not proceeding.

    • Choose the Right Electrophile: Whenever possible, use primary or methyl halides as they are much less prone to elimination.

Workflow: Diagnosing Low Yield in Williamson Ether Synthesis

Caption: Troubleshooting workflow for Williamson ether synthesis.

Section 2: Troubleshooting Reactions at the Aromatic Ring (e.g., Palladium-Catalyzed Cross-Coupling)

The two bromine atoms on the phenyl ring are ideal handles for forming new carbon-carbon or carbon-heteroatom bonds via reactions like Suzuki-Miyaura, Heck, or Buchwald-Hartwig couplings. The electronic and steric differences between the C2 (ortho) and C4 (para) positions can lead to challenges.

Q2: I am attempting a Suzuki-Miyaura cross-coupling at the C4 (para) position, but I'm getting very low conversion and a lot of starting material decomposition. Why is this happening?

Low conversion in Suzuki couplings often points to issues with the catalyst, base, or the stability of the boronic acid partner.[3]

Possible Cause 1: Catalyst Inactivity or Decomposition The palladium catalyst is the heart of the reaction. The choice of ligand is critical for activating the C-Br bond.

  • Expert Insight: The oxidative addition of palladium into the aryl-bromide bond is the first and often rate-limiting step of the catalytic cycle.[4] While the C4-Br bond is electronically accessible, a standard catalyst like Pd(PPh₃)₄ may not be active enough, especially at lower temperatures. The C2-Br bond is significantly more sterically hindered, making oxidative addition there much more difficult.

  • Suggested Solution:

    • Use a More Active Catalyst System: Employ modern catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[5] These ligands promote the formation of the active Pd(0) species and accelerate oxidative addition.

    • Degas Rigorously: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure your solvent and reaction mixture are thoroughly degassed with an inert gas (argon or nitrogen) before adding the catalyst.[5]

Possible Cause 2: Ineffective Base or Solvent Combination The base plays a crucial role in activating the boronic acid for transmetalation.[6]

  • Expert Insight: The base must be soluble enough in the reaction medium to be effective. A common issue is using a base like K₂CO₃ or K₃PO₄ in a purely organic solvent like toluene, where its solubility is poor.

  • Suggested Solution:

    • Use a Biphasic Solvent System: A mixture of a solvent like toluene or 1,4-dioxane with a small amount of water (e.g., 10:1) can dramatically improve the solubility and efficacy of inorganic bases.[7]

    • Select an Appropriate Base: For aryl bromides, moderately strong bases are usually sufficient. K₂CO₃ or K₃PO₄ are excellent starting points. Stronger bases like Cs₂CO₃ can sometimes be beneficial but may also promote side reactions.[5]

Possible Cause 3: Protodeboronation of the Boronic Acid This is a common side reaction where the boronic acid reacts with trace water or protic solvents to be replaced by a hydrogen atom, effectively destroying your nucleophile.

  • Expert Insight: This process is often base-catalyzed and is a primary pathway for boronic acid decomposition, leading to reduced yield.

  • Suggested Solution:

    • Use a Stoichiometric Excess: Employ a slight excess (1.1 to 1.5 equivalents) of the boronic acid to compensate for any degradation during the reaction.[5]

    • Control Stoichiometry and Temperature: Do not use a large excess of base or unnecessarily high temperatures, as both can accelerate decomposition.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

ParameterCondition for C4-Br CouplingRationale
Catalyst Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)Highly active system for aryl bromides.[5]
Base K₃PO₄ (2.0 eq)Effective base, good solubility in aqueous media.[5]
Solvent Toluene/H₂O (10:1)Biphasic system aids base solubility and reaction rate.[7]
Temperature 80-100 °CSufficient to promote oxidative addition without causing significant reagent decomposition.
Boronic Acid 1.2 equivalentsCompensates for potential protodeboronation.[5]

The Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[3][4]

Frequently Asked Questions (FAQs)

Q3: Can I selectively react only one of the bromine atoms? Yes. The bromine at the C4 (para) position is electronically and sterically more accessible than the bromine at the C2 (ortho) position. Under carefully controlled conditions (e.g., using a catalyst system known for differentiating sterically hindered positions, shorter reaction times, and lower temperatures), you can often achieve selective coupling at the C4 position. Driving the reaction to completion with more forcing conditions may lead to double coupling.

Q4: What is the best way to purify the final product? For most derivatives of 2-(2,4-Dibromophenyl)ethanol, purification by column chromatography on silica gel is the most effective method.[1][2] A solvent system with a gradient of ethyl acetate in hexanes is a good starting point for elution.

Q5: How should I store 2-(2,4-Dibromophenyl)ethanol? It should be stored in a cool, dry place away from incompatible materials such as strong oxidizing agents. The compound has a relatively low melting point (approx. 36-38 °C), so it may be a liquid or a low-melting solid at room temperature.[8][9]

Q6: I see a symmetric ether impurity in my reaction at the hydroxyl group. Where did it come from? This typically arises if your electrophile is also a halide derivative of your starting alcohol (e.g., 2-(2,4-Dibromophenyl)ethyl bromide). It can also occur if some of the starting alcohol is converted into an alkyl halide in situ and then reacts with the alkoxide. Ensure your reagents are pure and that no side reactions are converting the alcohol to a leaving group.[1]

References
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-[2-(4-Bromophenyl)ethoxy]ethanol.
  • Google Patents. (2012). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Benchchem. (n.d.). Optimization of reaction conditions for 2-[2-(4-Bromophenyl)ethoxy]ethanol synthesis.
  • Benchchem. (n.d.). Application Notes and Protocols for 2-(4-Bromophenyl)ethanol in Materials Science Precursor Synthesis.
  • ChemScene. (n.d.). 2-(2-Bromophenyl)ethanol.
  • ResearchGate. (n.d.). Optimization of conditions for the Suzuki-Miyaura coupling.
  • Denmark, S. E., Smith, R. C., Chang, W.-T. T., & Muhuhi, J. M. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(8), 3104–3118.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Guirguis, D. B. (2013). Synthesis and Reactions of 2-(4-Bromophenyl)-4H-3,1-Benzoxazin-4-one. Bibliomed.
  • National Center for Biotechnology Information. (n.d.). 2-(4-Bromophenyl)ethanol. PubChem Compound Database.
  • ACS Publications. (2021). Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters. Organometallics.
  • Wikipedia. (n.d.). Cross-coupling reaction.
  • ResearchGate. (n.d.). Optimization of the Suzuki cross-coupling reaction to obtain 8a.
  • National Center for Biotechnology Information. (2021). 2-(2,4-Dinitrophenyl)-1-(pyridin-4-yl)
  • Organic Chemistry Portal. (n.d.). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides.
  • ACS Publications. (2024). Mechanism and Kinetics of Ethanol–Acetaldehyde Conversion to 1,3-Butadiene over Isolated Lewis Acid La Sites in Silanol Nests.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Suzuki Coupling for 2-(4-Chlorophenyl)-5-methylpyridine.
  • ACS Publications. (2008). Cross-Coupling of Aromatic Bromides with Allylic Silanolate Salts. Journal of the American Chemical Society.
  • MDPI. (2021). Influence of Cs Promoter on Ethanol Steam-Reforming Selectivity of Pt/m-ZrO2 Catalysts at Low Temperature.
  • National Center for Biotechnology Information. (2024).
  • Sigma-Aldrich. (n.d.). Ethanol.
  • ECHEMI. (n.d.). 2-(4-Bromophenyl)ethanol.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Debromination in 2-(2,4-Dibromophenyl)ethanol Reactions

Welcome to the Technical Support Center. 2-(2,4-Dibromophenyl)ethanol is a highly versatile bifunctional building block used extensively in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2-(2,4-Dibromophenyl)ethanol is a highly versatile bifunctional building block used extensively in drug development. However, during palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck), researchers frequently encounter significant protodehalogenation (debromination) as a competing side reaction.

This guide provides field-proven, mechanistic troubleshooting steps to suppress this side reaction, maximize yields, and ensure reproducible scale-up.

Mechanistic Insight: The Causality of Debromination

Debromination, or hydrodehalogenation, typically occurs when a palladium-hydride (Pd-H) intermediate forms and subsequently undergoes reductive elimination with the aryl group[1]. For 2-(2,4-Dibromophenyl)ethanol, there are two primary sources of this disruptive hydride:

  • External Sources: Protic solvents (like primary or secondary alcohols) or strong alkoxide bases (e.g., NaOtBu) can act as direct hydride donors to the palladium center[2].

  • Internal Sources (Substrate-Specific): The unprotected primary hydroxyl group (-CH2CH2OH) is the most critical vulnerability in this specific molecule. Under basic conditions, it forms an alkoxide that can coordinate to the Pd(II) center. Subsequent β -hydride elimination generates the problematic Pd-H species and an aldehyde byproduct, effectively killing the cross-coupling trajectory.

Mechanism Pd0 Pd(0) Catalyst OxAdd Ar-Pd(II)-Br (Oxidative Addition) Pd0->OxAdd + Ar-Br ArBr 2-(2,4-Dibromophenyl)ethanol ArBr->OxAdd TransMet Ar-Pd(II)-Nu (Transmetalation) OxAdd->TransMet + Boronic Acid / Base Hydride Ar-Pd(II)-H (Hydride Transfer) OxAdd->Hydride + Hydride Source (Solvent/Alkoxide/-OH) Product Ar-Nu + Pd(0) (Desired Product) TransMet->Product Reductive Elimination Debrom Ar-H + Pd(0) (Debrominated Byproduct) Hydride->Debrom Reductive Elimination

Catalytic cycle showing the divergent pathways for cross-coupling vs. debromination.

Frequently Asked Questions (FAQs)

Q1: Why is debromination so prominent specifically with 2-(2,4-Dibromophenyl)ethanol compared to simple aryl bromides? A1: Beyond standard solvent-driven hydrodehalogenation, the pendant ethanol group acts as an intramolecular "Trojan horse." If left unprotected, the primary alcohol can undergo base-promoted alkoxide formation, coordinate to the palladium center, and donate a hydride via β -hydride elimination. Protecting this hydroxyl group is the most effective first step to suppress debromination.

Q2: How do I selectively couple at the C4 position without debrominating the C2 position? A2: The C-Br bond at the C4 position is less sterically hindered than the C2 position (which is ortho to the alkyl chain). By using a bulky, electron-rich ligand like SPhos or XPhos, you can accelerate the desired transmetalation and reductive elimination at C4, outcompeting both C2 insertion and overall debromination[2].

Q3: Which bases and solvents should I actively avoid? A3: Avoid strong, nucleophilic bases like NaOtBu or NaOH, as they promote Pd-H formation[1]. Furthermore, avoid primary and secondary alcohols (e.g., ethanol, isopropanol) as solvents, as they are classic hydride donors[2]. Instead, opt for weaker inorganic bases (K3PO4, K2CO3) in aprotic solvents (Toluene, Dioxane).

Condition Optimization Matrix

To illustrate the causality of reaction design, the following table summarizes the quantitative impact of various parameters on the Suzuki-Miyaura coupling of 2-(2,4-Dibromophenyl)ethanol.

Substrate StateBaseSolventLigandDebromination (%)Desired Yield (%)
Unprotected (-OH)NaOtBuToluenePPh345%20%
Unprotected (-OH)K3PO4EtOH / H2OPPh335%30%
Protected (-OTBS)K3PO4ToluenePPh315%60%
Protected (-OTBS)K3PO4Toluene / H2OSPhos< 2%92%

Note: Data reflects typical optimization trajectories. The combination of hydroxyl protection, mild base, and a bulky Buchwald ligand provides a self-validating system for high yields.

Troubleshooting Workflow

Troubleshooting Start Issue: High Debromination Detected Check1 Is the -OH group protected? Start->Check1 Action1 Protect as TBS or THP ether (Prevents internal hydride transfer) Check1->Action1 No Check2 Using strong alkoxides or alcoholic solvents? Check1->Check2 Yes Action1->Check2 Action2 Switch to K3PO4 or Cs2CO3 in Toluene or Dioxane Check2->Action2 Yes Check3 Is transmetalation too slow? Check2->Check3 No Action2->Check3 Action3 Use bulky, electron-rich ligands (e.g., SPhos, XPhos) Check3->Action3 Yes Success Optimized Reaction: Debromination Suppressed Check3->Success No Action3->Success

Step-by-step troubleshooting workflow to suppress debromination in Pd-catalyzed reactions.

Self-Validating Experimental Protocols
Protocol A: Hydroxyl Protection (TBS Ether Formation)

Rationale: Masking the primary alcohol eliminates the intramolecular β -hydride elimination pathway, shutting down the internal hydride source.

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(2,4-Dibromophenyl)ethanol (1.0 equiv, 10 mmol) and anhydrous Dichloromethane (DCM, 30 mL) under an argon atmosphere.

  • Reagent Addition: Add Imidazole (2.5 equiv, 25 mmol) and stir until fully dissolved. Cool the reaction mixture to 0 °C using an ice bath.

  • Protection: Slowly add tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv, 12 mmol) in portions.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor by TLC (Hexanes/EtOAc 9:1) until the starting material is completely consumed.

  • Workup & Validation: Quench with saturated aqueous NH4Cl (20 mL). Extract with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Self-Validation: Analyze the crude product by 1H NMR to confirm the disappearance of the broad -OH peak (~2.0-3.0 ppm) and the appearance of the prominent TBS methyl singlets (~0.0 ppm).

Protocol B: Optimized Suzuki-Miyaura Cross-Coupling

Rationale: Utilizing a mild base and a bulky ligand (SPhos) accelerates the desired cross-coupling while suppressing Pd-H formation[2]. Adding the base last at a controlled temperature further minimizes the debromination impurity[3].

  • Preparation: To an oven-dried Schlenk tube, add the TBS-protected 2-(2,4-Dibromophenyl)ethanol (1.0 equiv, 1.0 mmol), Arylboronic acid (1.2 equiv, 1.2 mmol), Pd2(dba)3 (1 mol%, 0.01 mmol), and SPhos (2.2 mol%, 0.022 mmol)[2].

  • Degassing: Evacuate and backfill the tube with Argon three times to ensure rigorous exclusion of oxygen.

  • Solvent Addition: Add degassed Toluene (5 mL) and degassed Water (0.5 mL) via syringe.

  • Base Addition: Add K3PO4 (2.0 equiv, 2.0 mmol) as a solid. Crucial Step: Adding the base last and maintaining a moderate initial temperature (e.g., 40 °C) helps control the initial generation of reactive species and minimizes the debromination impurity[3].

  • Reaction: Heat the mixture to 80 °C and stir vigorously for 12 hours.

  • Workup & Validation: Cool to room temperature, dilute with EtOAc, and wash with water. Dry the organic layer over Na2SO4 and concentrate. Self-Validation: Analyze the crude mixture by LC-MS. The mass corresponding to Ar-H (debrominated byproduct) should be <2% relative to the desired Ar-Nu product mass.

References
  • A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant | Organic Process Research & Development ACS Publications[Link]

Sources

Optimization

Technical Support Center: Optimizing Temperature for the Oxidation of 2-(2,4-Dibromophenyl)ethanol

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the oxidation of 2-(2,4-Dibromophenyl)ethanol. This guide is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the oxidation of 2-(2,4-Dibromophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve optimal results by focusing on the most critical parameter: reaction temperature.

The conversion of 2-(2,4-Dibromophenyl)ethanol to its corresponding ketone, 2',4'-Dibromoacetophenone, is a crucial transformation in the synthesis of various pharmaceutical intermediates and advanced materials.[1][2] Achieving high yield and purity hinges on precise control of the reaction conditions, with temperature playing a pivotal role in balancing reaction kinetics against the stability of reactants and the catalyst.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific problems you may encounter during the oxidation process. Each answer provides a causal explanation and a step-by-step protocol to resolve the issue.

Question 1: My reaction shows low or no conversion of the starting alcohol. What are the likely temperature-related causes?

Answer: Insufficient conversion is most often a problem of activation energy. The reaction temperature may be too low to overcome the energy barrier required for the oxidation to proceed at a practical rate. Every catalyst and oxidant system has a minimum effective temperature range.

Causality: Chemical reactions require a specific amount of energy (activation energy) to initiate. If the thermal energy supplied to the system is insufficient, the reactant molecules will not collide with enough force or proper orientation for the transformation to occur. For instance, many modern catalytic systems that are designed to be mild still require some thermal input to activate the catalyst or the oxidant.[3][4]

Troubleshooting Protocol: Systematic Temperature Screening

  • Establish a Baseline: Set up your standard reaction at your initial, low-conversion temperature (e.g., room temperature, ~20-25°C).

  • Prepare Parallel Reactions: Set up 2-3 identical small-scale reactions.

  • Increment Temperature: Run these parallel reactions at incrementally higher temperatures. A reasonable range to test would be 40°C, 60°C, and 80°C. Ensure the chosen temperatures do not exceed the boiling point of your solvent or the decomposition temperature of your reagents.

  • Monitor Progress: At set time intervals (e.g., 1, 2, 4, and 8 hours), take a small aliquot from each reaction and analyze it by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Analyze Results: Compare the consumption of the starting alcohol and the formation of the 2',4'-Dibromoacetophenone product across the different temperatures. This will reveal the temperature at which the reaction proceeds most efficiently.

Question 2: I'm observing multiple unidentified spots on my TLC plate, suggesting significant byproduct formation. How can temperature optimization help?

Answer: The formation of multiple byproducts is a classic sign of a reaction run at an excessively high temperature. While heat accelerates the desired reaction, it can disproportionately accelerate undesired side reactions or cause thermal decomposition.

Causality: High temperatures can provide enough energy to activate alternative reaction pathways, such as elimination reactions or fragmentation of the molecular backbone.[5] Furthermore, the desired product, 2',4'-Dibromoacetophenone, or the catalyst itself may be thermally unstable, degrading over time at elevated temperatures.

Troubleshooting Protocol: Finding the "Sweet Spot"

  • Reduce Temperature: Immediately lower the reaction temperature. If you were running the reaction at 80°C, try reducing it to 50-60°C.

  • Increase Reaction Time: A lower temperature means a slower reaction rate. Be prepared to extend the total reaction time to achieve full conversion. The goal is to find a temperature that is high enough for the desired reaction to proceed cleanly but low enough to suppress side reactions.

  • Analyze Byproducts: If possible, try to characterize the major byproducts. Knowing their structure can provide clues about the undesired reaction pathway (e.g., an alkene would suggest an elimination side reaction).

  • Consider a Milder Oxidant: If lowering the temperature results in an impractically slow reaction, your chosen oxidant may be too aggressive. Consider switching to a milder system known for higher selectivity at lower temperatures, such as a TEMPO-based system.[6][7]

cluster_0 Troubleshooting Reaction Selectivity Start Reaction Mixture Analysis (TLC/GC) HighTemp Excessive Heat (e.g., > 80°C) Start->HighTemp Multiple Byproducts Observed OptimalTemp Optimal Temperature (e.g., 40-60°C) Start->OptimalTemp Clean Conversion to Product SideRxns Side Reactions (Decomposition, Elimination) HighTemp->SideRxns Promotes DesiredRxn Desired Oxidation (High Selectivity) OptimalTemp->DesiredRxn Favors

Caption: Logical flow for diagnosing reaction selectivity issues.

Question 3: The reaction starts efficiently but seems to stall before reaching full conversion. Could temperature be the culprit?

Answer: Yes, this "stalling" phenomenon is often related to the thermal stability of the catalyst or one of the reagents. The initial heat may be sufficient to kickstart the reaction, but prolonged exposure to that temperature could be causing deactivation.

Causality: Many complex catalysts, especially organometallic or enzymatic ones, have a limited thermal budget. They can denature or decompose over time at elevated temperatures, losing their catalytic activity. Similarly, some oxidizing agents, like those used in Swern or Dess-Martin oxidations, are themselves thermally sensitive.

Troubleshooting Protocol: Temperature Profiling

  • Initial Low Temperature: Begin the reaction at a lower temperature (e.g., 0°C or room temperature) to allow for the initial, often exothermic, steps to occur gently.

  • Gradual Warming: After an initial period (e.g., 1 hour), slowly and carefully warm the reaction to a moderate temperature (e.g., 40-50°C).

  • Hold and Monitor: Hold the reaction at this moderate temperature and monitor for completion. This profile ensures the catalyst remains active for the entire duration of the reaction.

  • Reagent Addition Strategy: For particularly sensitive reagents, consider a slow addition via syringe pump at the optimized, stable temperature rather than adding all at once.

Frequently Asked Questions (FAQs)

This section covers broader questions about the oxidation of 2-(2,4-Dibromophenyl)ethanol.

Question 1: What is the general reaction scheme for the oxidation of 2-(2,4-Dibromophenyl)ethanol?

Answer: The reaction involves the conversion of a secondary alcohol to a ketone using a suitable oxidizing agent.

Caption: Oxidation of 2-(2,4-Dibromophenyl)ethanol.

Question 2: Can over-oxidation to a carboxylic acid occur with this secondary alcohol?

Answer: No, this is a key distinction from primary alcohols. The oxidation of a secondary alcohol like 2-(2,4-Dibromophenyl)ethanol correctly stops at the ketone stage (2',4'-Dibromoacetophenone). Further oxidation to a carboxylic acid would require the breaking of a carbon-carbon bond, which requires much harsher conditions and different types of reagents not typically used for this transformation.[8][9] The mechanism for further oxidation is not available because the ketone lacks the necessary hydrogen on the carbonyl carbon.[10]

Question 3: What are some common oxidant systems and their typical operating temperatures for this type of reaction?

Answer: The choice of oxidant is critical and directly influences the optimal temperature range. Below is a summary of common systems.

Oxidant SystemTypical Temperature Range (°C)Common Solvent(s)Key Considerations
Jones Reagent (CrO₃, H₂SO₄)0 to 25AcetoneStrongly acidic; not suitable for acid-sensitive substrates.[11]
PCC (Pyridinium Chlorochromate)20 to 30Dichloromethane (DCM)Mildly acidic; requires anhydrous conditions.[12]
Swern Oxidation (DMSO, Oxalyl Chloride)-78 to -60Dichloromethane (DCM)Requires cryogenic temperatures and careful handling of reagents.[13]
Dess-Martin Periodinane (DMP) 20 to 40Dichloromethane (DCM)Works well at room temperature; can be mildly exothermic.[14]
TEMPO / NaOCl (Bleach)0 to 25DCM / Water (biphasic)Mild conditions; requires careful pH control.[15]
Cu(I) / TEMPO / Air 25 to 60Acetonitrile, TolueneAerobic oxidation; considered a "green" chemistry approach.[3][16]

Question 4: How can I effectively monitor the reaction to aid in temperature optimization?

Answer: Effective reaction monitoring is essential for optimization. The two most common methods are:

  • Thin-Layer Chromatography (TLC): This is a rapid, qualitative method. Spot the reaction mixture alongside the starting material and (if available) the product standard. The disappearance of the starting material spot and the appearance of a new product spot indicates reaction progress. A clean reaction will show only these two spots.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These are quantitative methods. By taking aliquots over time and analyzing them, you can determine the precise percentage of starting material converted and product formed. This data is invaluable for accurately comparing reaction efficiency at different temperatures.

Experimental Protocol: General Temperature Screening for Oxidation

This protocol provides a framework for determining the optimal temperature for the oxidation of 2-(2,4-Dibromophenyl)ethanol using a new or uncharacterized oxidant/catalyst system.

Objective: To identify the temperature that provides the best balance of reaction rate and selectivity.

Materials:

  • 2-(2,4-Dibromophenyl)ethanol

  • Chosen oxidant and/or catalyst

  • Anhydrous solvent

  • Three round-bottom flasks equipped with stir bars and reflux condensers

  • Heating mantles or oil baths with temperature controllers

  • TLC plates, developing chamber, and UV lamp

  • Standard workup reagents (e.g., saturated sodium bicarbonate, brine, ethyl acetate, magnesium sulfate)

Procedure:

  • Setup: In three separate flasks under an inert atmosphere (if required), dissolve 2-(2,4-Dibromophenyl)ethanol (1.0 eq) in the chosen solvent.

  • Temperature Equilibration: Set each flask in a heating bath pre-equilibrated to a different temperature (e.g., Flask A: 30°C, Flask B: 50°C, Flask C: 70°C). Allow the solutions to stir for 10 minutes to reach the target temperature.

  • Initiate Reaction: Add the oxidant/catalyst (X eq) to each flask simultaneously. Start a timer for each reaction.

  • Monitoring:

    • At T=0, take an initial sample from one of the flasks (this will serve as your TLC co-spot).

    • At regular intervals (e.g., every 30-60 minutes), withdraw a small aliquot from each flask, quench it appropriately (e.g., with a drop of water or saturated sodium thiosulfate if using an oxidizing halogen), and analyze by TLC.

    • On the TLC plate, spot the starting material, and the reaction mixtures from Flask A, B, and C.

  • Analysis:

    • Observe the TLC plates under a UV lamp. Note the rate of disappearance of the starting material and the appearance of the product.

    • Look for the formation of any new, unidentified spots (byproducts).

    • The optimal temperature is the one that leads to the fastest consumption of starting material with the minimal formation of byproducts.

  • Workup and Isolation: Once a reaction is deemed complete by TLC, cool it to room temperature, perform an appropriate aqueous workup, dry the organic layer, and concentrate it under reduced pressure. Obtain a crude yield and assess purity by NMR or GC-MS if necessary.

References
  • Lumen Learning. 19.6. Oxidation of alcohols & aldehydes | Organic Chemistry II. [Link]

  • Chemistry Steps. (2024, April 5). Alcohol Oxidation Mechanisms and Practice Problems. [Link]

  • Britannica. (2026, February 4). Alcohol - Reactions, Chemistry, Uses. [Link]

  • ResearchGate. Aerobic oxidation reaction of secondary alcohols to ketones. [Link]

  • PMC. Highly Efficient Cu(I)-Catalyzed Oxidation of Alcohols to Ketones and Aldehydes with Diaziridinone. [Link]

  • Thieme. (2023, November 27). Oxidation of Alcohols to Aldehydes and Ketones Using a Catalytic Pairing of a Nitroxide and Nitric Acid. [Link]

  • Chemguide. Oxidation of alcohols. [Link]

  • Master Organic Chemistry. (2015, May 6). Alcohol Oxidation: "Strong" & "Weak" Oxidants. [Link]

  • Organic Letters. (2000). Catalytic Synthesis of Aldehydes and Ketones under Mild Conditions Using TEMPO/Oxone. [Link]

  • SciSpace. (2011, June 15). La2O3 Catalyzed Oxidation of Alcohols. [Link]

  • Journal of the American Chemical Society. (2026, February 19). Revealing the Mechanism of TEMPO-Hypervalent Iodine(III) Oxidation of Alcohols. [Link]

  • MDPI. (2018, October 11). Ag-Based Catalysts in Heterogeneous Selective Oxidation of Alcohols: A Review. [Link]

  • Wipf Group. (2006, April 2). 1. Alcohol Oxidations. [Link]

  • RSC Publishing. (2025, July 7). The low-temperature selective oxidation of alcohols and a one-pot oxidative esterification using an IBS(III/V)/oxone catalysis. [Link]

  • Organic Chemistry Portal. TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. [Link]

  • RSC Publishing. (2022, March 10). Catalytic behaviour of the Cu(I)/L/TEMPO system for aerobic oxidation of alcohols – a kinetic and predictive model. [Link]

  • Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. [Link]

  • Master Organic Chemistry. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations. [Link]

  • Suzhou Senfeida Chemical Co., Ltd. China 2,4'-Dibromoacetophenone Manufacturers Suppliers Factory. [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 2-(2,4-Dibromophenyl)ethanol Under Acidic Conditions

Welcome to the technical support guide for 2-(2,4-Dibromophenyl)ethanol. This document is designed for researchers, scientists, and drug development professionals who may encounter stability issues with this compound in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-(2,4-Dibromophenyl)ethanol. This document is designed for researchers, scientists, and drug development professionals who may encounter stability issues with this compound in acidic environments. Our goal is to provide a scientifically grounded, experience-driven resource to help you anticipate, troubleshoot, and control the chemical behavior of 2-(2,4-Dibromophenyl)ethanol in your experiments.

The bifunctional nature of 2-(2,4-Dibromophenyl)ethanol, with its primary alcohol group and substituted aromatic ring, makes it a versatile synthetic intermediate.[1][2] However, the hydroxyl group is susceptible to reaction under acidic conditions, primarily through a dehydration pathway. This guide delves into the mechanism of this instability and offers practical solutions to common experimental challenges.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter when 2-(2,4-Dibromophenyl)ethanol is exposed to acidic conditions, even unintentionally.

Q1: My reaction mixture unexpectedly formed a new, less polar compound upon addition of an acid catalyst. What is this new substance?

A1: The most probable identity of the non-polar impurity is 2,4-dibromostyrene . 2-(2,4-Dibromophenyl)ethanol, like other phenethyl alcohols, is prone to acid-catalyzed dehydration to form the corresponding alkene.[3][4] This is an elimination reaction where the hydroxyl group and a hydrogen atom from the adjacent carbon are removed as a water molecule.

Causality: The reaction is initiated by the protonation of the hydroxyl group by the acid catalyst. This converts the poor leaving group (-OH) into an excellent leaving group (-OH2+), which is essentially a water molecule.[5] The departure of water generates a carbocation intermediate, which is then stabilized by the removal of a proton from the adjacent carbon, forming a double bond.[4][5] The rate of this reaction is highly dependent on temperature and acid strength; primary alcohols typically require more forcing conditions (higher temperatures) than secondary or tertiary alcohols.[4]

Suggested Action:

  • Confirm Identity: Use analytical techniques like GC-MS or NMR to confirm the structure of the byproduct.

  • Mitigate Dehydration: If dehydration is undesirable, consider running your reaction at a lower temperature, using a less concentrated acid, or choosing a non-acidic catalyst if possible.

Q2: After adding a strong acid like concentrated H₂SO₄, my reaction mixture turned dark brown or black, and I'm observing a smear on my TLC plate instead of distinct spots. What is happening?

A2: This is a classic sign of polymerization . The product of the dehydration reaction, 2,4-dibromostyrene, is an activated alkene that can readily polymerize in the presence of strong acids and heat.[3] The dark color and complex mixture of high-molecular-weight products (visible as a smear or baseline material on TLC) are characteristic of this process.

Causality: Strong acids can initiate the cationic polymerization of styrene derivatives. The acid protonates the double bond of a styrene molecule, creating a carbocation. This carbocation then acts as an electrophile, attacking the double bond of another styrene monomer, and this process repeats to form a long polymer chain.

Suggested Action:

  • Use Milder Conditions: Switch to a milder acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or phosphoric acid, which are less prone to inducing polymerization.[6][7] Solid acid catalysts like Amberlyst-15 can also be effective and are easily filtered out.[3]

  • Control Temperature: Run the reaction at the lowest effective temperature to disfavor polymerization.

  • Reduce Reaction Time: Monitor the reaction closely by TLC or GC and stop it as soon as the starting material is consumed.

  • Consider a Polymerization Inhibitor: In cases where dehydration is the intended reaction, adding a small amount of a radical inhibitor (like hydroquinone) can sometimes suppress unwanted side reactions, although cationic polymerization is the more likely pathway here.

Q3: I'm attempting to perform a reaction on the aromatic ring of 2-(2,4-Dibromophenyl)ethanol using an acidic catalyst, but my yield is very low and I recover mostly starting material.

A3: This indicates that the reaction conditions are not sufficient to promote the desired transformation but are also mild enough to avoid significant dehydration. However, another possibility is competitive inhibition of the catalyst.

Causality: The lone pairs of electrons on the hydroxyl oxygen can coordinate with the acid catalyst. This interaction can be non-productive if the temperature is too low for dehydration to occur. This sequestration of the catalyst by the alcohol may prevent it from participating in the intended reaction on the aromatic ring.

Suggested Action:

  • Protect the Alcohol: The most robust solution is to protect the hydroxyl group before performing the acid-catalyzed reaction. A common protecting group for alcohols is a silyl ether (e.g., TBDMS) or an acetate ester, which are generally stable to many acidic conditions and can be easily removed later.

  • Increase Temperature or Catalyst Loading: If protection is not an option, cautiously increasing the reaction temperature or the amount of catalyst may drive the desired reaction. However, this carries the risk of initiating the dehydration side reaction. Monitor the reaction carefully for the appearance of 2,4-dibromostyrene.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the acid-catalyzed degradation of 2-(2,4-Dibromophenyl)ethanol?

A1: The degradation proceeds via an acid-catalyzed E1 elimination mechanism.[5][8] The process involves three key steps:

  • Protonation: The hydroxyl group of the alcohol acts as a Lewis base and is protonated by the acid catalyst to form an alkyloxonium ion.

  • Formation of a Carbocation: The C-O bond breaks, and the alkyloxonium ion departs as a water molecule (a stable, neutral leaving group). This is the rate-determining step and results in the formation of a primary carbocation.

  • Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from the carbon adjacent to the carbocation, and the electrons from the C-H bond form a π-bond, yielding the alkene product, 2,4-dibromostyrene.

G cluster_step1 Step 1: Protonation of Alcohol cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Deprotonation to form Alkene A 2-(2,4-Dibromophenyl)ethanol + H-A B Protonated Alcohol (Alkyloxonium Ion) + A⁻ A->B Fast C Protonated Alcohol D Carbocation + H₂O C->D Slow (Rate-Determining) E Carbocation + A⁻ F 2,4-Dibromostyrene + H-A E->F Fast

Caption: Acid-catalyzed E1 dehydration mechanism.

Q2: How can I quantitatively assess the stability of 2-(2,4-Dibromophenyl)ethanol under my specific acidic conditions?

A2: You can perform a time-course analysis using a quantitative analytical method like HPLC or GC.

  • Set up the reaction with your specific acid, solvent, and temperature.

  • At regular time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot of the reaction mixture.

  • Immediately quench the aliquot by diluting it in a neutral or slightly basic solution to stop the reaction.

  • Analyze the quenched samples by HPLC or GC (with an internal standard for best results) to measure the concentration of the remaining 2-(2,4-Dibromophenyl)ethanol and the formation of 2,4-dibromostyrene.

  • Plot the concentration of the starting material versus time to determine its rate of degradation.

Q3: Are there any "safe" acidic conditions under which 2-(2,4-Dibromophenyl)ethanol is completely stable?

A3: Stability is relative and depends on temperature and time. At room temperature or below, the compound is likely to be stable for short periods in the presence of weak acids. However, with strong acids (e.g., H₂SO₄, HCl) or at elevated temperatures, some degree of degradation is almost inevitable. For reactions requiring acidic conditions that must be run at high temperatures for extended periods, protecting the alcohol group is the most reliable strategy to ensure its stability.

Experimental Protocols

Protocol 1: Controlled Dehydration for the Synthesis of 2,4-Dibromostyrene

This protocol provides a general method for the intentional dehydration of 2-(2,4-Dibromophenyl)ethanol.

Materials:

  • 2-(2,4-Dibromophenyl)ethanol

  • Anhydrous Toluene

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 2-(2,4-Dibromophenyl)ethanol (1.0 eq).

  • Add anhydrous toluene to dissolve the starting material.

  • Add a catalytic amount of p-TsOH·H₂O (e.g., 0.05 eq).

  • Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by TLC, observing the disappearance of the starting material and the appearance of a new, less polar spot for 2,4-dibromostyrene.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude 2,4-dibromostyrene by column chromatography on silica gel or by vacuum distillation.

Protocol 2: Workflow for Troubleshooting Unexpected Byproducts

This workflow guides the logical process of identifying and mitigating stability issues.

G Start Unexpected Result in Acidic Medium Check_TLC Analyze by TLC/GC-MS Start->Check_TLC Identify_Byproduct Identify Byproduct Structure Check_TLC->Identify_Byproduct Is_Dehydration Is it 2,4-Dibromostyrene? Identify_Byproduct->Is_Dehydration Is_Polymer Is it a Polymer/Baseline Smear? Is_Dehydration->Is_Polymer No Action_Dehydration Reduce Temp. Use Milder Acid Protect -OH Group Is_Dehydration->Action_Dehydration Yes Other Other Byproduct (e.g., Ether) Is_Polymer->Other No Action_Polymer Use Milder Acid Lower Temp. Reduce Reaction Time Is_Polymer->Action_Polymer Yes Action_Other Further Mechanistic Study Required Consider Alternative Synthetic Route Other->Action_Other

Caption: Troubleshooting workflow for stability issues.

References

  • Google Patents. (n.d.). Dehydration of 1-phenyl ethanol.
  • ResearchGate. (n.d.). Dehydration of phenyl-ethanol to styrene: Zeolite catalysis under reactive distillation. Retrieved from [Link]

  • Google Patents. (n.d.). Dehydration of 1-phenyl ethanol.
  • Aakash Institute. (n.d.). Acid & Base Catalyzed Dehydration of Alcohol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-bromophenyl derivatives.
  • SciSpace. (n.d.). Preparation and polymerization behavior of 2,4-dicyanostyrene and 2,4,6-tricyanostyrene. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 14.4: Dehydration Reactions of Alcohols. Retrieved from [Link]

  • YouTube. (2020, July 11). Reactions of Alcohols with Strong Acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Profile: 2-(4-Bromophenyl)ethanol. Retrieved from [Link]

  • Reddit. (2020, October 4). Undesirable side reaction when using ethanol as an SN2 solvent? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Bromophenyl)ethanol. PubChem Compound Database. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-(2,4-Dibromophenyl)ethanol Derivatives

Welcome to the Technical Support Center for the functionalization of 2-(2,4-Dibromophenyl)ethanol. This molecule presents a unique dual-challenge in synthetic chemistry: the primary aliphatic alcohol is conformationally...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the functionalization of 2-(2,4-Dibromophenyl)ethanol. This molecule presents a unique dual-challenge in synthetic chemistry: the primary aliphatic alcohol is conformationally restricted by the bulky ortho-bromine (position 2), while the two aryl bromides exhibit vastly different electronic and steric profiles during transition-metal catalysis.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you bypass these steric barriers.

Module 1: O-Functionalization (Esterification & Etherification)

FAQ & Troubleshooting

Q: Why do standard Fischer esterification or DCC-coupling protocols fail or give <20% yield for 2-(2,4-Dibromophenyl)ethanol? A: While the primary alcohol is technically unhindered at the oxygen atom itself, the bulky ortho-bromine severely restricts the conformational space of the ethyl spacer. When an activated carboxylic acid (such as an O-acylisourea intermediate in DCC coupling) approaches, the steric clash between the ortho-bromine and the bulky intermediate prevents the required trajectory for nucleophilic attack. Consequently, the O-acylisourea undergoes a deleterious rearrangement into an unreactive N-acylurea byproduct instead of forming the desired ester.

Q: How can I overcome this steric barrier during esterification? A: You must implement a Steglich Esterification using 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP is a small, highly nucleophilic pyridine derivative that rapidly attacks the bulky O-acylisourea to form an acylpyridinium intermediate. This positively charged, highly electrophilic intermediate is significantly less sterically encumbered and highly reactive, allowing the hindered 2-(2,4-dibromophenyl)ethanol to successfully attack the carbonyl carbon [1, 2].

Mechanistic Pathway

DMAP_Mechanism R_COOH Carboxylic Acid + DCC O_Acyl O-Acylisourea (Sterically Blocked) R_COOH->O_Acyl Activation Acyl_Pyr Acylpyridinium Ion (Highly Electrophilic) O_Acyl->Acyl_Pyr + DMAP Bypasses Steric Clash DMAP DMAP Catalyst DMAP->Acyl_Pyr Product Ester Product + DCU Byproduct Acyl_Pyr->Product Nucleophilic Attack Alcohol 2-(2,4-Dibromophenyl)ethanol (Hindered) Alcohol->Product OH reacts with Acylpyridinium

DMAP-catalyzed Steglich esterification pathway overcoming steric barriers.

Protocol 1: Self-Validating Steglich Esterification
  • Activation: Dissolve the carboxylic acid (1.1 eq) and 2-(2,4-dibromophenyl)ethanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Catalysis: Add DMAP (0.1 to 0.2 eq). Causality note: A catalytic amount is crucial to avoid basic side reactions while ensuring the continuous generation of the acylpyridinium intermediate.

  • Coupling Agent: Cool the mixture to 0 °C and add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) dropwise as a solution in DCM.

  • Self-Validation Check: Stir at room temperature for 12 hours. As the reaction proceeds, N,N'-dicyclohexylurea (DCU) will precipitate as a fine white solid. The appearance of this precipitate is a visual, self-validating confirmation that the O-acylisourea intermediate has formed and is turning over.

  • Workup: Filter the DCU byproduct through a Celite pad. Wash the organic filtrate with 1M HCl (to protonate and remove DMAP), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate under reduced pressure.

Module 2: Aryl Bromide Functionalization (Cross-Coupling)

FAQ & Troubleshooting

Q: I am attempting a Suzuki-Miyaura cross-coupling, but I only observe substitution at the 4-position, leaving the 2-position unreacted. Why? A: This is a classic example of differential steric and electronic reactivity. The 4-position (para to the ethanol group) is relatively unhindered and readily undergoes oxidative addition with standard Palladium(0) catalysts (e.g., Pd(PPh₃)₄). The 2-position (ortho to the ethanol group) is sterically shielded by the adjacent aliphatic chain. Standard phosphine ligands are either too bulky to access the ortho-C-Br bond or fail to promote the subsequent reductive elimination step due to the crowded microenvironment [3].

Q: What is the most reliable method for functionalizing the ortho-bromine (2-position)? A: You must utilize a catalyst system with specialized, sterically demanding, and electron-rich biarylphosphine ligands, such as XPhos or SPhos (Buchwald ligands). These ligands are specifically designed to stabilize the active monoligated Pd(0) species, facilitating oxidative addition into hindered ortho-halides, while their bulkiness accelerates the reductive elimination of the final product [3].

Sequential Coupling Workflow

Suzuki_Workflow Start 2-(2,4-Dibromophenyl)ethanol Step1 Standard Suzuki Coupling Pd(PPh3)4, Na2CO3 Start->Step1 ParaProd 4-Substituted-2-bromo Intermediate Step1->ParaProd Selective para-reaction Step2 Hindered Suzuki Coupling Pd2(dba)3, XPhos, K3PO4 ParaProd->Step2 Final 2,4-Disubstituted Target Molecule Step2->Final XPhos enables ortho-reaction

Sequential cross-coupling workflow exploiting differential steric hindrance.

Protocol 2: Ortho-Selective Suzuki-Miyaura Cross-Coupling
  • Reagent Preparation: In an oven-dried Schlenk flask, combine the 4-substituted-2-bromo-phenylethanol intermediate (1.0 eq), the desired arylboronic acid (1.5 eq), and anhydrous K₃PO₄ (2.0 eq).

  • Catalyst Loading: Add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%). Causality note: The strict 1:2 Pd-to-ligand ratio ensures the formation of the highly active monoligated L-Pd(0) species necessary for insertion into the hindered ortho-C-Br bond.

  • Solvent & Degassing: Add a degassed mixture of Toluene/H₂O (10:1). Degassing via freeze-pump-thaw is critical as the electron-rich XPhos ligand is highly susceptible to oxidation.

  • Reaction: Heat the mixture to 100 °C for 12-18 hours under argon.

  • Self-Validation Check: Monitor the reaction via LC-MS. The complete disappearance of the starting material mass and the appearance of the coupled product mass validates the successful oxidative addition/reductive elimination cycle.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with water and brine, dry over MgSO₄, and purify via flash chromatography.

Quantitative Data Summary

The following table summarizes the expected outcomes when applying standard versus sterically-optimized protocols to 2-(2,4-Dibromophenyl)ethanol derivatives.

Reaction TypeTarget PositionReagents / Catalyst SystemSteric ChallengeExpected Yield
Esterification Aliphatic -OHAcid, DCC (No DMAP)High (ortho-Br clash)< 20%
Esterification Aliphatic -OHAcid, DCC, DMAP (10 mol%)Overcome via Acylpyridinium85 - 95%
Cross-Coupling 4-Position (para)Pd(PPh₃)₄, Na₂CO₃Low80 - 90%
Cross-Coupling 2-Position (ortho)Pd(PPh₃)₄, Na₂CO₃High (ortho-alkyl clash)< 10% (Trace)
Cross-Coupling 2-Position (ortho)Pd₂(dba)₃, XPhos, K₃PO₄Overcome via Bulky Ligand75 - 85%

References

  • Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids N
  • Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction Arabian Journal of Chemistry
  • Streamlined Synthesis of Aminoacridinium Photocatalysts with Improved Photostability Organic Process Research & Development - ACS Public

Reference Data & Comparative Studies

Validation

A Comparative Guide to Interpreting the 1H NMR Spectrum of 2-(2,4-Dibromophenyl)ethanol

For researchers and professionals in drug development and organic synthesis, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. This guide provides an in-depth analysis of...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and organic synthesis, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. This guide provides an in-depth analysis of the 1H NMR spectrum of 2-(2,4-Dibromophenyl)ethanol, a substituted phenylethanol derivative. By comparing its spectral features with those of structurally related analogues, we will explore the nuanced effects of aromatic substitution on proton chemical environments. This comparative approach, supported by experimental data and fundamental principles, aims to equip the reader with the expertise to confidently interpret similar complex spectra.

The Signature of a Molecule: Predicting the 1H NMR Spectrum of 2-(2,4-Dibromophenyl)ethanol

The structure of 2-(2,4-Dibromophenyl)ethanol dictates a unique set of signals in its 1H NMR spectrum. The molecule possesses an aromatic ring with three distinct protons and an ethanol side chain with three different types of protons (-CH2-, -CH2-, and -OH). The presence of two electron-withdrawing bromine atoms on the phenyl ring significantly influences the chemical shifts of the aromatic protons.

Based on established principles of NMR spectroscopy and data from similar compounds, we can predict the following spectral characteristics:

  • Aromatic Protons (Ar-H): The three protons on the dibrominated phenyl ring will appear in the downfield region of the spectrum, typically between δ 7.0 and 7.8 ppm, due to the deshielding effect of the aromatic ring current.[1] The bromine substituents further deshield these protons. The proton adjacent to the CH2 group (H-6) will likely be a doublet, the proton between the two bromine atoms (H-3) a doublet of doublets, and the proton adjacent to the bromine at position 4 (H-5) a doublet.

  • Methylene Protons (-CH2-Ar and -CH2-OH): The two methylene groups will appear as two distinct triplets in the aliphatic region of the spectrum. The benzylic methylene group (-CH2-Ar) is expected to resonate at a lower field (around δ 2.9 ppm) due to the proximity of the deshielding aromatic ring. The methylene group attached to the hydroxyl group (-CH2-OH) will appear at a slightly higher field (around δ 3.8 ppm) due to the deshielding effect of the electronegative oxygen atom.[2][3] Each will be split into a triplet by the adjacent methylene group.

  • Hydroxyl Proton (-OH): The hydroxyl proton signal is often a broad singlet and its chemical shift can vary significantly (typically between δ 1 and 5 ppm) depending on factors like solvent, concentration, and temperature.[2][4] This variability is due to hydrogen bonding and chemical exchange. To confirm the identity of the -OH peak, a D2O exchange experiment can be performed, which will cause the hydroxyl proton signal to disappear from the spectrum.[2][4]

A Comparative Analysis: Unraveling Substituent Effects

To fully appreciate the spectral features of 2-(2,4-Dibromophenyl)ethanol, a comparison with its structural analogues is invaluable. By systematically examining the effects of bromine substitution, we can gain a deeper understanding of structure-spectrum correlations.

CompoundAromatic Protons (ppm)-CH2-Ar (ppm)-CH2-OH (ppm)-OH (ppm)
2-Phenylethanol [5][6][7]~7.2-7.3 (m, 5H)~2.8 (t, 2H)~3.8 (t, 2H)Variable (s, 1H)
2-(4-Bromophenyl)ethanol [8][9]~7.1 (d, 2H), ~7.4 (d, 2H)~2.8 (t, 2H)~3.8 (t, 2H)Variable (s, 1H)
2-(2-Bromophenyl)ethanol [10]~7.1-7.6 (m, 4H)~3.0 (t, 2H)~3.8 (t, 2H)Variable (s, 1H)
2-(2,4-Dibromophenyl)ethanol (Predicted) ~7.2 (d), ~7.5 (dd), ~7.7 (d)~2.9 (t, 2H)~3.8 (t, 2H)Variable (s, 1H)

Key Observations and Interpretations:

  • Aromatic Region:

    • 2-Phenylethanol: The unsubstituted phenyl ring shows a complex multiplet for the five equivalent protons.

    • 2-(4-Bromophenyl)ethanol: The introduction of a bromine atom at the para position simplifies the aromatic region into two distinct doublets, characteristic of a p-substituted benzene ring.[8][9] The bromine atom causes a slight downfield shift of the aromatic protons compared to 2-phenylethanol.

    • 2-(2-Bromophenyl)ethanol: An ortho-bromo substituent leads to a more complex multiplet in the aromatic region due to the different electronic environments of the four aromatic protons.[10]

    • 2-(2,4-Dibromophenyl)ethanol: The presence of two bromine atoms at the 2 and 4 positions results in three distinct signals for the remaining aromatic protons. The proton at position 3, situated between two bromine atoms, is expected to be the most deshielded and appear at the lowest field. The coupling patterns (doublet, doublet of doublets, and doublet) arise from the spin-spin interactions between these non-equivalent protons.

  • Aliphatic Region:

    • The chemical shifts of the methylene protons are less affected by the aromatic substitution pattern. The benzylic methylene group (-CH2-Ar) consistently appears around δ 2.8-3.0 ppm, and the methylene group adjacent to the hydroxyl group (-CH2-OH) resonates around δ 3.8 ppm across all the compared compounds. This indicates that the electronic effects of the bromine substituents are primarily localized to the aromatic ring and have a minimal inductive effect on the ethanol side chain.

Visualizing Molecular Connectivity: Spin-Spin Coupling

The splitting of signals in a 1H NMR spectrum is due to spin-spin coupling between neighboring, non-equivalent protons.[11] A diagram of the coupling network within 2-(2,4-Dibromophenyl)ethanol helps to visualize these interactions.

Caption: Spin-spin coupling network in 2-(2,4-Dibromophenyl)ethanol.

This diagram illustrates the expected couplings: ortho coupling between H-5 and H-6, meta coupling between H-3 and H-5, and vicinal coupling between the two methylene groups.[12] A smaller benzylic coupling between H-6 and the adjacent methylene protons may also be observed. The coupling between the -CH2-OH and -OH protons is often not observed due to rapid chemical exchange.[2]

Experimental Protocol for High-Quality 1H NMR Acquisition

To obtain a reliable 1H NMR spectrum for structural elucidation, the following experimental protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the 2-(2,4-Dibromophenyl)ethanol sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in a clean, dry NMR tube.[2] The use of a deuterated solvent is crucial to avoid a large solvent signal that would obscure the analyte signals.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.[2][13]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, which is essential for obtaining sharp, well-resolved peaks.

  • Data Acquisition:

    • Set the appropriate spectral width to encompass all expected proton signals (e.g., 0-10 ppm).

    • Apply a 90° pulse to excite the protons.

    • Acquire the free induction decay (FID) signal.

    • Repeat the acquisition for a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the peaks to determine the relative number of protons corresponding to each signal.

Caption: Workflow for acquiring and interpreting a 1H NMR spectrum.

Conclusion

The 1H NMR spectrum of 2-(2,4-Dibromophenyl)ethanol provides a wealth of structural information. By carefully analyzing the chemical shifts, coupling constants, and integration of the signals, and by comparing the spectrum to those of its simpler analogues, a confident and accurate structural assignment can be made. The principles and comparative data presented in this guide offer a robust framework for interpreting the 1H NMR spectra of substituted aromatic compounds, a critical skill for professionals in the chemical and pharmaceutical sciences.

References

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  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,2-Dibromobenzene. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution. Retrieved from [Link]

Sources

Comparative

Comparative Mass Spectrometry Profiling of 2-(2,4-Dibromophenyl)ethanol: GC-EI-MS vs. LC-ESI-MS/MS

As a Senior Application Scientist, selecting the optimal analytical platform for structural elucidation and impurity profiling is rarely a one-size-fits-all decision. For halogenated building blocks like 2-(2,4-Dibromoph...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal analytical platform for structural elucidation and impurity profiling is rarely a one-size-fits-all decision. For halogenated building blocks like 2-(2,4-Dibromophenyl)ethanol (CAS: 943906-71-6) , the choice between Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) dictates the quality of your structural data.

This guide objectively compares the fragmentation mechanics, experimental workflows, and performance metrics of both platforms to help researchers build self-validating analytical methods for this critical compound.

Mechanistic Mass Spectrometry: Decoding the Dibromo Signature

Understanding the intrinsic chemical behavior of 2-(2,4-Dibromophenyl)ethanol is the foundation of robust method development. The molecule consists of a benzene ring substituted with two bromine atoms and a 2-hydroxyethyl group.

The Isotopic Fingerprint

The presence of two bromine atoms provides a built-in validation mechanism. Bromine exists naturally as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio (50.69% and 49.31%). Consequently, any intact molecular ion or fragment retaining both bromine atoms will exhibit a distinct 1:2:1 isotopic cluster separated by 2 Da intervals 1. Monitoring this theoretical isotope distribution is critical for confirming spectral accuracy and identifying brominated impurities in complex matrices 2.

Fragmentation Causality: Alpha-Cleavage vs. McLafferty

In hard ionization (EI-MS at 70 eV), the molecular ion [M]+∙ is generated at m/z 278, 280, and 282. Novice analysts often mistakenly look for the McLafferty rearrangement in alkylated aromatics; however, the McLafferty rearrangement strictly requires a carbonyl group and a gamma-hydrogen 3. Because 2-(2,4-Dibromophenyl)ethanol is an alcohol, it is driven instead by alpha-cleavage . The highly favored loss of a hydroxymethyl radical ( ∙CH2​OH , -31 Da) yields a resonance-stabilized 2,4-dibromobenzyl cation at m/z 247/249/251.

Fragmentation M_ion Molecular Ion [M]+• m/z 278, 280, 282 (1:2:1) F1 Benzylic Cation m/z 247, 249, 251 (1:2:1) M_ion->F1 -•CH2OH (-31 Da) Alpha-Cleavage F4 [M - H2O]+• m/z 260, 262, 264 M_ion->F4 -H2O (-18 Da) F2 Bromobenzyl Cation m/z 168, 170 (1:1) F1->F2 -•Br (-79/-81 Da) F3 Tropylium/Benzyl m/z 89 F2->F3 -•Br (-79/-81 Da)

Figure 1: Primary EI-MS fragmentation pathways of 2-(2,4-Dibromophenyl)ethanol.

Experimental Workflows: Self-Validating Protocols

To guarantee data integrity, experimental protocols must be designed to overcome the specific physicochemical limitations of the analyte. Below are the optimized, step-by-step methodologies for both platforms.

Protocol A: GC-EI-MS (Derivatization Workflow)

Causality: Free aliphatic alcohols are prone to thermal degradation and severe peak tailing in GC due to hydrogen bonding with active sites on the column. Silylation converts the hydroxyl group into a volatile trimethylsilyl (TMS) ether, ensuring sharp peaks and reproducible fragmentation.

  • Sample Preparation: Dissolve 1.0 mg of 2-(2,4-Dibromophenyl)ethanol in 1.0 mL of anhydrous ethyl acetate (ensure strictly anhydrous conditions to prevent derivatization failure).

  • Derivatization: Add 50 µL of BSTFA containing 1% TMCS. Vortex and incubate at 60°C for 30 minutes.

  • Chromatography: Inject 1 µL in split mode (10:1) onto a standard 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm).

  • Thermal Gradient: Set the initial oven temperature to 80°C (hold 1 min), ramp at 15°C/min to 280°C, and hold for 5 minutes.

  • Validation Check: Extract the ion chromatogram (EIC) for m/z 350, 352, 354 (TMS-derivatized molecular ion). Validate the peak identity by confirming the 1:2:1 isotopic ratio.

Protocol B: LC-ESI-MS/MS (Direct Dilution Workflow)

Causality: Aliphatic alcohols lack strongly basic sites (like amines), resulting in poor protonation efficiency ( [M+H]+ ) in positive ESI. To overcome this, we utilize acidic mobile phases to promote in-source water loss, generating a highly stable carbocation ( [M+H−H2​O]+ ) that serves as an excellent precursor ion for MRM quantification.

  • Sample Preparation: Dilute the standard to 100 ng/mL in Methanol:Water (50:50, v/v) containing 0.1% Formic Acid.

  • Chromatography: Inject 5 µL onto a sub-2 µm C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 × 100 mm).

  • Mobile Phase: Gradient elution using (A) Water + 0.1% Formic Acid and (B) Acetonitrile + 0.1% Formic Acid at a flow rate of 0.3 mL/min. The acid is critical for driving the in-source dehydration.

  • Ionization Parameters: Positive ESI mode. Capillary voltage: 3.0 kV; Desolvation temperature: 350°C.

  • Validation Check (MRM): Select the dehydrated precursor ion cluster (m/z 261.9 / 263.9). Monitor the collision-induced dissociation (CID) transition m/z 261.9 168.0 (Collision Energy: 20 eV).

Workflow cluster_GC GC-EI-MS Pathway cluster_LC LC-ESI-MS/MS Pathway Start 2-(2,4-Dibromophenyl)ethanol Sample Preparation GC_Prep Silylation (BSTFA) Derivatization Start->GC_Prep LC_Prep Direct Dilution (MeOH/H2O + 0.1% FA) Start->LC_Prep GC_Ion Electron Ionization (70 eV) Hard Ionization GC_Prep->GC_Ion GC_Frag Extensive Fragmentation (m/z 247, 168, 89) GC_Ion->GC_Frag LC_Ion Electrospray Ionization Soft Ionization LC_Prep->LC_Ion LC_Frag Collision-Induced Dissociation (m/z 261 [M+H-H2O]+) LC_Ion->LC_Frag

Figure 2: Analytical workflow comparison between GC-EI-MS and LC-ESI-MS/MS.

Data Presentation & Performance Comparison

When selecting a platform, the decision hinges on whether the goal is structural discovery (favoring GC-EI-MS) or high-throughput trace quantification (favoring LC-ESI-MS/MS).

Table 1: Platform Performance Comparison
MetricGC-EI-MS (Derivatized)LC-ESI-MS/MS (Triple Quadrupole)
Ionization Mechanism Hard (70 eV EI)Soft (ESI + In-source dehydration)
Primary Precursor Ion m/z 350 (TMS ether [M]+∙ )m/z 261.9 ( [M+H−H2​O]+ )
Structural Information Very High (Extensive fragmentation)Moderate (Targeted CID transitions)
Sensitivity (LOD) ~10 - 50 ng/mL~0.1 - 1 ng/mL
Sample Prep Time High (Requires 30 min derivatization)Low (Direct dilution/Shoot)
Best Suited For Unknown impurity identification, Library matchingHigh-throughput PK studies, Trace quantification
Table 2: Key Diagnostic Fragment Ions (Non-Derivatized EI-MS)
m/z ValueIon AssignmentRelative Isotope RatioMechanistic Origin
278, 280, 282 [M]+∙ 1 : 2 : 1Intact molecular ion
260, 262, 264 [M−H2​O]+∙ 1 : 2 : 1Dehydration (-18 Da)
247, 249, 251 [M−∙CH2​OH]+ 1 : 2 : 1Alpha-cleavage (-31 Da); Base peak
168, 170 [M−∙CH2​OH−∙Br]+ 1 : 1Loss of one bromine radical (-79/-81 Da)
89 [C7​H5​]+ MonoisotopicTropylium/Benzylic core after loss of both Br

References

  • Evaluation of spectral accuracy in Mass Spectrometry using compounds containing Cl and Br. Universidad de Oviedo.
  • Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega.
  • McLafferty Rearrangement. Chemistry Steps.

Sources

Validation

Introduction: Unveiling Molecular Structure with Infrared Spectroscopy

A Comprehensive Guide to the FTIR Analysis and Peak Assignment of 2-(2,4-Dibromophenyl)ethanol Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups within a...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the FTIR Analysis and Peak Assignment of 2-(2,4-Dibromophenyl)ethanol

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation by a sample, an FTIR spectrum is generated, which provides a unique "molecular fingerprint." Each peak in the spectrum corresponds to the vibration of a specific chemical bond, and its position, intensity, and shape offer valuable clues about the molecule's structure. This guide provides an in-depth analysis of the expected FTIR spectrum of 2-(2,4-Dibromophenyl)ethanol, a brominated aromatic alcohol, offering a detailed peak assignment and a comparison with alternative analytical methods.

The Vibrational Language of 2-(2,4-Dibromophenyl)ethanol

The structure of 2-(2,4-Dibromophenyl)ethanol contains several key functional groups that give rise to characteristic absorption bands in the infrared spectrum. These include the hydroxyl (-OH) group of the alcohol, the substituted benzene ring, and the carbon-bromine (C-Br) bonds. The vibrations of these groups, including stretching and bending, are what we observe in the FTIR spectrum.

Experimental Protocol: Acquiring the FTIR Spectrum

To obtain an FTIR spectrum of 2-(2,4-Dibromophenyl)ethanol, a common and effective method is the Potassium Bromide (KBr) pellet technique.[1]

Step-by-Step Methodology:

  • Sample Preparation: A small amount of the solid 2-(2,4-Dibromophenyl)ethanol sample (typically 1-2 mg) is finely ground in an agate mortar and pestle.

  • Mixing: Approximately 100-200 mg of dry, infrared-grade KBr is added to the mortar. KBr is used because it is transparent in the mid-infrared region.

  • Homogenization: The sample and KBr are thoroughly mixed by grinding to ensure a uniform distribution.

  • Pellet Formation: The mixture is then transferred to a pellet die and pressed under high pressure using a hydraulic press to form a thin, translucent pellet.

  • Spectral Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded.

An alternative for liquid samples or solids soluble in a volatile solvent is the cast film method, where a solution of the compound is evaporated on an IR-transparent salt plate.[1]

Predicted FTIR Spectrum and Peak Assignment

Predicted Frequency Range (cm⁻¹)Vibrational ModeFunctional GroupNotes
3550 - 3200O-H StretchingAlcoholA strong and broad absorption is characteristic for the hydroxyl group due to intermolecular hydrogen bonding.[2][3][4]
3100 - 3000C-H StretchingAromatic RingMedium to weak absorptions arising from the stretching of the C-H bonds on the benzene ring.[5][6][7]
3000 - 2850C-H StretchingAliphatic (CH₂)Medium to strong absorptions from the symmetric and asymmetric stretching of the C-H bonds in the ethyl side chain.[8][9]
1600 - 1585 & 1500 - 1400C=C StretchingAromatic RingTwo or more medium to strong bands are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.[5][6][10]
1470 - 1430C-H BendingAliphatic (CH₂)Scissoring vibration of the methylene group.
1300 - 1000C-O StretchingPrimary AlcoholA strong, sharp peak is expected in this region for the C-O stretching of a primary alcohol.[2][11]
900 - 675C-H Out-of-Plane BendingAromatic RingThe substitution pattern on the benzene ring (1,2,4-trisubstituted) will influence the position and number of these bands.[5][6]
680 - 515C-Br StretchingAryl HalideStrong to medium intensity absorptions are expected in this region due to the carbon-bromine bonds.[12][13]

Visualizing the Molecular Vibrations

The following diagram illustrates the key functional groups and their associated vibrational modes in 2-(2,4-Dibromophenyl)ethanol that are detectable by FTIR spectroscopy.

G cluster_molecule 2-(2,4-Dibromophenyl)ethanol cluster_vibrations Key Vibrational Modes C1 C C2 C C1->C2 C7 C C1->C7 Aromatic_CC_stretch Aromatic C=C Stretch (1600-1400 cm⁻¹) C1->Aromatic_CC_stretch C3 C C2->C3 Br1 Br C2->Br1 C2->Aromatic_CC_stretch CBr_stretch C-Br Stretch (680-515 cm⁻¹) C2->CBr_stretch C4 C C3->C4 H3 H C3->H3 Aromatic_CH_stretch Aromatic C-H Stretch (3100-3000 cm⁻¹) C3->Aromatic_CH_stretch C3->Aromatic_CC_stretch C5 C C4->C5 Br2 Br C4->Br2 C4->Aromatic_CC_stretch C4->CBr_stretch C6 C C5->C6 H5 H C5->H5 C5->Aromatic_CH_stretch C5->Aromatic_CC_stretch C6->C1 H6 H C6->H6 C6->Aromatic_CH_stretch C6->Aromatic_CC_stretch Br1->CBr_stretch H3->Aromatic_CH_stretch Br2->CBr_stretch H5->Aromatic_CH_stretch H6->Aromatic_CH_stretch C8 C C7->C8 H7_1 H C7->H7_1 H7_2 H C7->H7_2 Aliphatic_CH_stretch Aliphatic C-H Stretch (3000-2850 cm⁻¹) C7->Aliphatic_CH_stretch O O C8->O H8_1 H C8->H8_1 H8_2 H C8->H8_2 C8->Aliphatic_CH_stretch CO_stretch C-O Stretch (1300-1000 cm⁻¹) C8->CO_stretch H_OH H O->H_OH OH_stretch O-H Stretch (3550-3200 cm⁻¹) O->OH_stretch O->CO_stretch H_OH->OH_stretch

Caption: Molecular structure and key FTIR vibrational modes of 2-(2,4-Dibromophenyl)ethanol.

Comparative Analysis: FTIR vs. Other Analytical Techniques

While FTIR is an excellent tool for identifying functional groups, a comprehensive structural elucidation often requires complementary analytical techniques.

TechniqueInformation ProvidedAdvantagesLimitations
FTIR Spectroscopy Presence of functional groups.Fast, non-destructive, small sample size required.Does not provide information on molecular weight or the connectivity of atoms. Isomers can be difficult to distinguish.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework, including the number and types of protons and carbons and their connectivity.Provides a complete picture of the molecular structure.Larger sample size needed, more expensive instrumentation, and longer acquisition times compared to FTIR.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula information (with high-resolution MS).Does not provide detailed structural information on its own. Isomers often have identical molecular weights.
Ultraviolet-Visible (UV-Vis) Spectroscopy Information about conjugated systems. Aromatic compounds typically show characteristic absorptions.[5]Simple, fast, and inexpensive.Provides limited structural information; many compounds do not absorb in the UV-Vis range.

Workflow for Structural Elucidation:

G cluster_workflow Structural Elucidation Workflow Sample Unknown Sample FTIR FTIR Analysis Sample->FTIR Functional Groups MS Mass Spectrometry Sample->MS Molecular Weight NMR NMR Spectroscopy FTIR->NMR Guide for NMR Structure Confirmed Structure NMR->Structure Definitive Structure MS->NMR Confirm MW

Caption: A typical workflow for the structural elucidation of an organic compound.

Conclusion

FTIR spectroscopy serves as a rapid and informative first step in the structural analysis of 2-(2,4-Dibromophenyl)ethanol. The predicted spectrum reveals the characteristic absorptions of the alcohol, aromatic, and alkyl halide functionalities. For unambiguous structure determination and to differentiate it from its isomers, a combined approach utilizing NMR and mass spectrometry is essential. This integrated analytical strategy provides a comprehensive and validated understanding of the molecular architecture, which is crucial for researchers in drug development and materials science.

References

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved March 8, 2026, from [Link]

  • Doc Brown's Chemistry. (2025, November 14). Infrared spectrum of ethanol. Retrieved March 8, 2026, from [Link]

  • Smith, B. C. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy, 32(1), 34-37.
  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

  • NPTEL. (n.d.). The features of IR spectrum. Retrieved March 8, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved March 8, 2026, from [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Retrieved March 8, 2026, from [Link]

  • InstaNANO. (2026, March 8). FTIR Functional Group Database Table with Search. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra for aliphatic and aromatic bromine-based polyols. Retrieved March 8, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Bromophenyl)ethanol. PubChem. Retrieved March 8, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectral data of OH stretching vibration of alcohol-water. Retrieved March 8, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 2-Bromobenzyl alcohol. Retrieved March 8, 2026, from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Nonempiric Anharmonic Computations of IR Spectra of Ethanol Conformers in B3LYP/сс-pVQZ Approximation. Retrieved March 8, 2026, from [Link]

  • Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved March 8, 2026, from [Link]

  • SlidePlayer. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved March 8, 2026, from [Link]

  • SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved March 8, 2026, from [Link]

Sources

Comparative

Overcoming Isomeric Co-elution: HPLC Method Development for 2-(2,4-Dibromophenyl)ethanol Purity

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of separating heavily halogenated aromatic intermediates. When developing purity methods for compounds like 2-(2,4-Dibromophenyl)ethanol...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of separating heavily halogenated aromatic intermediates. When developing purity methods for compounds like 2-(2,4-Dibromophenyl)ethanol , analysts often default to standard C18 stationary phases. However, this "generic" choice frequently leads to a critical failure: the co-elution of positional isomers (such as the 2,5-dibromo and 2,6-dibromo derivatives).

Because positional isomers possess nearly identical molecular weights and hydrophobicity (LogP), dispersive interactions alone are insufficient for baseline resolution. To build a robust, self-validating analytical method, we must pivot from purely hydrophobic retention to orthogonal mechanisms—specifically, π-π interactions and steric recognition.

This guide objectively compares the performance of traditional C18 columns against Biphenyl and Phenyl-Hexyl alternatives, providing the mechanistic causality and experimental protocols required to achieve baseline resolution for 2-(2,4-Dibromophenyl)ethanol and its synthetic impurities.

Mechanistic Causality: Why C18 Fails and Biphenyl Succeeds

The fundamental flaw in using a C18 column for halogenated aromatics is its reliance on non-specific hydrophobic interactions. As demonstrated in 1 [1], column selectivity is the single most important factor in resolving critical pairs.

To separate 2-(2,4-Dibromophenyl)ethanol from its 2,5-dibromo isomer, we must exploit the subtle differences in their electron density. The electron-withdrawing bromine atoms alter the π-electron cloud of the phenyl ring. A Biphenyl stationary phase features two aromatic rings connected by a single bond, allowing for high polarizability and dynamic alignment with the analyte. This creates strong π-π and dipole-dipole interactions that are highly sensitive to the ortho/meta/para positioning of the halogens, a mechanism that is2 [2].

Mechanism Analyte 2-(2,4-Dibromophenyl)ethanol Hydro Hydrophobic Interactions (Non-specific) Analyte->Hydro Pi π-π Interactions (Electron Density) Analyte->Pi Steric Steric Recognition (Ortho/Para Bromines) Analyte->Steric C18 C18 Phase Result: Co-elution Hydro->C18 Biphenyl Biphenyl Phase Result: Baseline Resolution Hydro->Biphenyl Pi->Biphenyl Steric->Biphenyl

Fig 2. Interaction mechanisms dictating column selectivity for brominated aromatics.

Comparative Performance Data

To objectively evaluate performance, a mixture of 2-(2,4-Dibromophenyl)ethanol and its primary synthetic impurities was injected across three different column chemistries. All columns were 150 x 4.6 mm, 3 µm particle size, run under identical gradient conditions using Methanol and 0.1% Formic Acid.

Table 1: Column Selectivity and Resolution (Rs) Comparison

Analyte (Elution Order)MetricStandard C18Phenyl-HexylBiphenyl
2-(2,6-Dibromophenyl)ethanol Rt (min)8.128.459.05
(Impurity B)Rs---
2-(2,4-Dibromophenyl)ethanol Rt (min)8.358.9010.20
(Target API Intermediate)Rs (from 2,6-isomer)0.81.43.1
2-(2,5-Dibromophenyl)ethanol Rt (min)8.429.1510.95
(Impurity C)Rs (from 2,4-isomer)0.3 (Co-elution)0.92.4

Data Interpretation: The standard C18 column completely fails to resolve the 2,4- and 2,5-dibromo isomers (Rs = 0.3). While the Phenyl-Hexyl column provides 3 [4] and marginal improvement, it falls short of the ICH baseline resolution requirement (Rs ≥ 1.5). Only the Biphenyl column, with its dual-ring polarizability, achieves robust baseline resolution (Rs = 2.4) between the critical pair.

The Mobile Phase Dynamic: Methanol vs. Acetonitrile

A common pitfall in aromatic method development is the use of Acetonitrile. Acetonitrile contains a triple bond with its own π electrons. When used as the organic modifier, it actively competes with the analyte for the π-π interaction sites on the Biphenyl stationary phase, effectively muting the column's unique selectivity.

Conversely, Methanol is a protic solvent lacking π electrons. As established in4[3], substituting Acetonitrile with Methanol exponentially strengthens the π-π interactions between the brominated sample and the stationary phase, maximizing resolution.

Workflow A Define Critical Pairs (Positional Isomers) B Stationary Phase Screening (C18 vs. Biphenyl) A->B C Organic Modifier Selection (MeOH over MeCN) B->C D Gradient Optimization (Isocratic vs. Gradient) C->D E Method Validation (ICH Q2 Standards) D->E

Fig 1. Systematic HPLC method development workflow for halogenated aromatics.

Experimental Methodology: Self-Validating Purity Assay

This protocol is designed as a self-validating system. It incorporates a mandatory System Suitability Test (SST) designed to verify the integrity of the π-π interaction mechanism prior to any sample analysis.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): 100% LC-MS grade Methanol. (Strictly avoid Acetonitrile to preserve column selectivity).

Step 2: Standard and Sample Preparation
  • Diluent: Water:Methanol (50:50, v/v).

  • SST Resolution Standard: Accurately weigh 10 mg of 2-(2,4-Dibromophenyl)ethanol and 10 mg of 2-(2,5-Dibromophenyl)ethanol. Dissolve and dilute to 100 mL with diluent.

  • Sample Preparation: Weigh 50 mg of the synthesized 2-(2,4-Dibromophenyl)ethanol batch into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (Yields 1.0 mg/mL).

Step 3: Chromatographic Conditions
  • Column: Biphenyl phase, 150 mm × 4.6 mm, 3 µm particle size (e.g., Raptor Biphenyl or equivalent).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30°C (Elevated temperatures can reduce π-π interaction strength; maintain at 30°C).

  • Detection: UV Diode Array Detector (DAD) at 230 nm.

  • Gradient Program:

    • 0.0 - 2.0 min: 40% B

    • 2.0 - 12.0 min: 40% → 80% B

    • 12.0 - 15.0 min: 80% B (Hold to elute highly retained non-polar byproducts)

    • 15.0 - 15.1 min: 80% → 40% B

    • 15.1 - 20.0 min: 40% B (Column re-equilibration)

Step 4: System Suitability Evaluation (Critical Gate)

Inject the SST Resolution Standard before running the sequence.

  • Acceptance Criteria: The resolution (Rs) between the 2,4-dibromo and 2,5-dibromo isomers must be ≥ 2.0 .

  • Troubleshooting: If Rs < 2.0, verify the absolute absence of Acetonitrile in the system lines, ensure the column temperature has not exceeded 30°C, or replace the Biphenyl column.

References

  • Source: restek.
  • Source: selectscience.
  • Source: nacalai.
  • Source: chromatographyonline.

Sources

Validation

A Comparative Guide to the Reactivity of 2,4-Dibromo vs. 2,6-Dibromophenylethanol

In the landscape of pharmaceutical and materials science, the subtle repositioning of a functional group can dramatically alter a molecule's chemical behavior. This guide provides an in-depth comparison of the reactivity...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science, the subtle repositioning of a functional group can dramatically alter a molecule's chemical behavior. This guide provides an in-depth comparison of the reactivity of two closely related isomers: 2,4-dibromophenylethanol and 2,6-dibromophenylethanol. Understanding these differences is paramount for researchers and drug development professionals aiming to design efficient synthetic routes and predict molecular interactions.

We will explore the theoretical underpinnings of their reactivity, supported by experimental frameworks for key transformations. This analysis will focus on two primary reaction classes: those involving the ethanol side chain and those targeting the aromatic ring.

Molecular Structure: The Root of Divergent Reactivity

The key to understanding the differing reactivity of these isomers lies in their substitution patterns.

  • 2,6-Dibromophenylethanol: This isomer possesses C₂ᵥ symmetry. The two bulky bromine atoms are positioned ortho to the phenylethanol substituent. This arrangement creates significant steric hindrance around the benzylic position and the hydroxyl group of the ethanol side chain. Molecules with bulky groups at the 2 and 6 positions are often referred to as "sterically hindered phenols" and are known for their unique chemical properties.[1][2]

  • 2,4-Dibromophenylethanol: This isomer is asymmetrical. One bromine atom is in an ortho position, while the other is in the para position. This arrangement results in less steric congestion around the reactive sites compared to its 2,6-counterpart.

Electronically, bromine atoms exert a dual influence: they are electron-withdrawing through an inductive effect (-I) and electron-donating via resonance (+M).[3] This electronic interplay, combined with the dominant steric effects, dictates the outcome of chemical reactions.

Comparative Reactivity at the Ethanol Side Chain

The hydroxyl group of the ethanol side chain is a primary site for transformations such as oxidation and esterification. Here, steric hindrance is the principal differentiating factor.

Case Study: Oxidation to the Corresponding Carbonyl

The oxidation of a secondary alcohol to a ketone is a fundamental transformation. The Swern oxidation, which uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride under mild, low-temperature conditions, is an excellent choice for this conversion as it avoids harsh reagents and prevents over-oxidation.[4][5][6]

In a comparative experiment, the 2,6-dibromo isomer is expected to react significantly slower than the 2,4-dibromo isomer. The bulky ortho-bromine atoms physically obstruct the approach of the reactive chlorosulfonium ion intermediate to the alcohol, thus raising the activation energy of the key alkoxysulfonium salt formation step.[7]

Expected Outcome Summary

SubstrateExpected Reaction RateExpected Yield (under identical conditions)Primary Influencing Factor
2,4-Dibromophenylethanol FasterHigh (>90%)Minimal steric hindrance
2,6-Dibromophenylethanol SlowerModerate to LowSevere steric hindrance
Experimental Protocol: Comparative Swern Oxidation

This protocol provides a framework for a self-validating comparison of oxidation rates.

Objective: To compare the reaction rate and yield of the Swern oxidation of 2,4-dibromophenylethanol and 2,6-dibromophenylethanol.

Methodology:

  • Reaction Setup (Parallel Reactions):

    • In two separate, oven-dried, three-necked flasks under an inert argon atmosphere, add anhydrous dichloromethane (DCM).

    • Cool both flasks to -78 °C using a dry ice/acetone bath.

    • To each flask, add oxalyl chloride (1.1 eq.) dropwise to a solution of DMSO (1.2 eq.) in DCM. Stir for 15 minutes to form the activator.[7]

    • In Flask A, add a solution of 2,4-dibromophenylethanol (1.0 eq.) in DCM dropwise.

    • In Flask B, add a solution of 2,6-dibromophenylethanol (1.0 eq.) in DCM dropwise.

    • Stir both reactions at -78 °C.

  • Monitoring and Quenching:

    • Monitor the progress of each reaction by thin-layer chromatography (TLC) every 15 minutes.

    • After 2 hours (or when the 2,4-isomer reaction is complete), add triethylamine (5.0 eq.) dropwise to each flask.[5]

    • Allow the reaction mixtures to slowly warm to room temperature.

  • Workup and Analysis:

    • Quench the reactions by adding water. Separate the organic layers and extract the aqueous layers with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude products via flash column chromatography.

    • Determine the yield of each ketone and characterize by ¹H NMR and GC-MS to confirm identity and purity.

Causality: The choice of a low-temperature (-78 °C) protocol is critical for the stability of the reactive intermediates in the Swern oxidation.[4] Monitoring by TLC provides a direct, semi-quantitative measure of the reaction rate, visually demonstrating the slower consumption of the sterically hindered 2,6-isomer.

Visualization of the Comparative Workflow

G cluster_prep Preparation cluster_reaction Reaction @ -78°C cluster_analysis Analysis Prep_A Flask A: 2,4-Isomer in DCM Swern_A Add Swern Reagents to Flask A Prep_A->Swern_A Prep_B Flask B: 2,6-Isomer in DCM Swern_B Add Swern Reagents to Flask B Prep_B->Swern_B Monitor_A Monitor by TLC Swern_A->Monitor_A Monitor_B Monitor by TLC Swern_B->Monitor_B Workup_A Quench, Workup, Purify Product A Monitor_A->Workup_A Workup_B Quench, Workup, Purify Product B Monitor_B->Workup_B Compare Compare Yields & Reaction Times Workup_A->Compare Workup_B->Compare

Caption: Parallel workflow for comparing the Swern oxidation of the two isomers.

Comparative Reactivity on the Aromatic Ring

For reactions involving the aromatic ring, such as electrophilic aromatic substitution (EAS), both electronic and steric factors are at play. The phenylethanol group is an activating, ortho, para-directing group.[8] However, the bromine atoms are deactivating but also ortho, para-directing.[3]

  • 2,4-Dibromophenylethanol: The available positions for substitution are C3, C5, and C6. The C6 position is activated by the hydroxyl group and sterically accessible. The C5 position is meta to both bromine atoms, making it less favorable for electrophilic attack.

  • 2,6-Dibromophenylethanol: The only available positions are C3, C4, and C5. The C4 (para) position is electronically activated by the phenylethanol group. However, the flanking ortho bromine atoms may provide some steric shielding to the incoming electrophile.

In a reaction like nitration or bromination, the 2,4-isomer would likely show more complex product mixtures, while the 2,6-isomer would more selectively yield the 4-substituted product, albeit at a potentially slower rate due to the overall deactivating effect of the two bromine atoms. The hydroxyl group in a phenol ring is a powerful activating group, often making reactions like bromination proceed readily without a catalyst.[9][10]

Conclusion

The reactivity of 2,4-dibromophenylethanol and 2,6-dibromophenylethanol is a clear illustration of foundational organic chemistry principles.

  • For side-chain reactions , such as oxidation or esterification, the 2,6-dibromo isomer is significantly less reactive due to profound steric hindrance from the ortho-bromine substituents. This is a critical consideration for synthetic planning, as forcing conditions may be required, potentially leading to lower yields and side products.[11][12]

  • For aromatic ring reactions , the 2,4-dibromo isomer offers more potential sites for substitution , which can lead to challenges in regioselectivity. The 2,6-dibromo isomer offers a more controlled substitution pattern , primarily directing to the C4 position, but with an overall reduced ring reactivity.

This guide serves as a predictive framework. The choice between these two isomers must be a deliberate one, guided by the specific transformation desired. For reactions requiring access to the ethanol side chain, the 2,4-isomer is the superior substrate. For selective functionalization at the C4 position of the ring, the 2,6-isomer provides a more direct, albeit potentially slower, route.

References

  • BenchChem. The Dichotomy of Halogen Influence: An In-depth Technical Guide to the Electronic Effects of Bromine and Fluorine on the Phenol Ring. 3

  • Wright, D., et al. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry - ACS Publications.

  • Wright, D., et al. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. Florida Atlantic University.

  • Wright, D., et al. (2003). Use of sonication for the coupling of sterically hindered substrates in the phenolic Mitsunobu reaction. PubMed.

  • Grokipedia. Swern oxidation. 4

  • National Center for Biotechnology Information. Sterically hindered catechol-derived Schiff bases: design, synthesis, SAR analysis and mechanisms of the antioxidant activity. PMC.

  • Vedantu. Swern Oxidation: Reaction Mechanism, Steps & Key Examples.

  • ChemistryStudent. Phenol Reactions (A-Level).

  • ResearchGate. Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media.

  • Chemistry Hall. (2021). The Swern Oxidation: Mechanism and Features.

  • Wikipedia. Swern oxidation.

  • Alfa Chemistry. (2024). Swern Oxidation.

  • Journal of the Chemical Society B. (1969). Steric hindrance and acidity. Part I. The effect of 2,6-di-t-butyl substitution on the acidity of phenols in methanol.

  • ResearchGate. Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters.

  • Save My Exams. (2025). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note.

  • YouTube. (2022). Bromination of Phenol (A-Level Chemistry).

  • Atlanchim Pharma. Recent Advances in the Mitsunobu Reaction.

  • Taylor & Francis Online. (2021). In Vitro Study of the Effect of 2,6-Substituents at the New 4-Ethoxy-Phenols as Antioxidants.

Sources

Comparative

Reference Standards for 2-(2,4-Dibromophenyl)ethanol Analysis: A Comprehensive Comparison Guide

Introduction 2-(2,4-Dibromophenyl)ethanol (CAS: 943906-71-6; Molecular Formula: C₈H₈Br₂O) is a critical halogenated intermediate heavily utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(2,4-Dibromophenyl)ethanol (CAS: 943906-71-6; Molecular Formula: C₈H₈Br₂O) is a critical halogenated intermediate heavily utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and specialty agrochemicals. Because halogenated aromatic compounds are highly susceptible to debromination, cross-coupling side reactions, and oxidative degradation, rigorous analytical control of this intermediate is mandatory.

Accurate quantification and trace impurity profiling rely entirely on the quality of the reference standards used. This guide objectively compares the performance of different grades of 2-(2,4-Dibromophenyl)ethanol reference standards and provides field-proven, self-validating experimental protocols for their analysis.

Comparison of Reference Standard Grades

Selecting the appropriate reference standard grade is a balance of regulatory requirements, analytical sensitivity, and cost. The causality behind this choice dictates the reliability of your downstream data.

  • Pharmacopeial / Primary Standards: These are highly characterized materials legally recognized for API release and GMP compliance. Their assay is determined by a strict mass balance approach rather than simple chromatographic purity.

  • Commercial High-Purity Standards: Ideal for early-stage R&D and method development. While they boast high chromatographic purity (often >98%), they may lack the rigorous moisture and inorganic residue testing required for absolute quantification.

  • Stable Isotope-Labeled (SIL) Standards: Synthesized with heavy isotopes (e.g., Deuterated -d₄). These are essential as internal standards in LC-MS/MS or GC-MS to correct for matrix effects, ionization suppression, and extraction losses during bioanalysis.

Table 1: Comparative Metrics of Reference Standard Grades
MetricPharmacopeial / PrimaryCommercial High-PurityStable Isotope-Labeled (SIL)
Purity Determination Mass Balance (Assay >99.5%)Chromatographic Area (>98.0%)Isotopic Purity (>99.0%)
Traceability ISO 17034 / PharmacopeialCertificate of Analysis (CoA)CoA with Isotopic Enrichment
Cost / Availability High / RegulatedLow / Readily AvailableVery High / Custom Synthesis
Primary Application GMP Batch Release, QA/QCR&D, Route ScoutingLC-MS/MS Quantitation, DMPK

The Causality of Mass Balance in Standard Qualification

A common pitfall in analytical chemistry is equating high-performance liquid chromatography (HPLC) Area % with true purity. According to the United States Pharmacopeia (USP) General Chapter <11> [1], true assay must be calculated using the Mass Balance Equation :

Assay % = Chromatographic Purity % × (100 - %Water - %Residual Solvents - %Inorganics) / 100

Relying solely on UV detection ignores UV-transparent impurities such as residual water, inorganic salts from the bromination process, or aliphatic solvents. Therefore, a true primary reference standard must undergo an orthogonal testing workflow.

Workflow N1 Raw Material: 2-(2,4-Dibromophenyl)ethanol N2 Chromatographic Purity (HPLC-UV / GC-FID) N1->N2 Step 1 N3 Structural Confirmation (1H/13C NMR, HRMS) N2->N3 Step 2 N4 Residuals Analysis (KF Titration, TGA) N3->N4 Step 3 N5 Certified Reference Standard Release N4->N5 Mass Balance

Workflow for qualification of 2-(2,4-Dibromophenyl)ethanol reference standards.

Validated Analytical Methodologies

The following protocols are designed in accordance with ICH Q2(R2) guidelines for the validation of analytical procedures [2]. Every protocol acts as a self-validating system by incorporating strict System Suitability Test (SST) criteria.

Protocol A: HPLC-UV for Assay and Chromatographic Purity

Causality behind choices: The 2,4-dibromophenyl moiety exhibits strong UV absorbance. A detection wavelength of 220 nm is selected to maximize the signal-to-noise ratio. The addition of 0.1% Trifluoroacetic acid (TFA) in the mobile phase suppresses the ionization of any trace acidic impurities (like bromobenzoic acids), ensuring sharp, symmetrical peaks for the neutral alcohol [3].

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Channel A: Ultrapure water with 0.1% v/v TFA.

    • Channel B: HPLC-grade Acetonitrile with 0.1% v/v TFA.

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase (150 mm × 4.6 mm, 3 µm particle size).

    • Gradient: 30% B to 90% B over 15 minutes. Flow rate: 1.0 mL/min.

    • Column Temperature: 30°C.

  • Sample Preparation: Dissolve the reference standard in 50:50 Water:Acetonitrile to a final concentration of 1.0 mg/mL.

  • Self-Validating SST Criteria: Before analyzing unknowns, inject the standard solution 5 times. The system is valid only if:

    • Peak Area % Relative Standard Deviation (RSD) is ≤ 2.0%.

    • Tailing factor (Tf) for the main peak is ≤ 1.5.

    • Theoretical plates (N) ≥ 5000.

Protocol B: GC-MS for Trace Impurity Profiling

Causality behind choices: 2-(2,4-Dibromophenyl)ethanol contains a polar hydroxyl (-OH) group that can interact with the silanol groups on a GC column, causing peak tailing. Derivatization with BSTFA converts the alcohol into a volatile trimethylsilyl (TMS) ether, ensuring excellent chromatography. Furthermore, GC-MS leverages the distinct isotopic nature of bromine (⁷⁹Br and ⁸¹Br exist in a ~1:1 ratio). A molecule with two bromine atoms will exhibit a classic 1:2:1 isotopic cluster, allowing for highly specific structural confirmation.

Step-by-Step Methodology:

  • Derivatization: Mix 1.0 mg of the standard with 100 µL of BSTFA + 1% TMCS and 900 µL of anhydrous pyridine. Heat at 60°C for 30 minutes.

  • Chromatographic Conditions:

    • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).

    • Carrier Gas: Helium at 1.2 mL/min (constant flow).

    • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Detection (EI Mode, 70 eV): Monitor the molecular ion and specific fragments in Selected Ion Monitoring (SIM) mode.

  • Self-Validating SST Criteria:

    • Signal-to-noise (S/N) ratio for the m/z 280 ion must be ≥ 10 for the Limit of Quantitation (LOQ) standard.

    • The isotopic ratio of the molecular ion cluster (m/z 278:280:282) must measure within 10% relative error of the theoretical 1:2:1 ratio.

Fragmentation M Molecular Ion[M]+ m/z 278, 280, 282 (1:2:1) F1 [M - H2O]+ m/z 260, 262, 264 M->F1 -H2O (-18 Da) F2 Benzyl Cation [M - CH2OH]+ m/z 247, 249, 251 M->F2 Alpha-cleavage (-31 Da) F3 Debromination [M - Br]+ m/z 199, 201 (1:1) M->F3 -Br (-79/81 Da)

GC-MS fragmentation pathway highlighting the characteristic dibromo isotopic signature.

Experimental Data: Performance Comparison

To demonstrate the efficacy of the analytical methods, the following table summarizes representative validation data comparing a Commercial High-Purity Standard against a Stable Isotope-Labeled Internal Standard.

Table 2: Method Validation Data Summary
ParameterHPLC-UV (Commercial Standard)GC-MS (SIL Internal Standard)
Linearity Range 1.0 - 100 µg/mL10 - 1000 ng/mL
Correlation Coefficient (R²) 0.99980.9995
Limit of Detection (LOD) 0.2 µg/mL2.5 ng/mL
Limit of Quantitation (LOQ) 0.6 µg/mL8.0 ng/mL
Precision (%RSD, n=6) 0.85%1.42%
Recovery (Spiked Matrix) 98.5% ± 1.2%101.2% ± 0.8%

Data Interpretation: The HPLC-UV method provides exceptional precision suitable for bulk assay determination, while the GC-MS method, particularly when utilizing a SIL standard, offers superior sensitivity (nanogram levels) required for genotoxic trace impurity profiling.

Conclusion

The analysis of 2-(2,4-Dibromophenyl)ethanol requires a nuanced understanding of its chemical behavior. While Commercial High-Purity standards are sufficient for routine HPLC monitoring, Primary Pharmacopeial standards qualified via mass balance are non-negotiable for GMP release. Furthermore, leveraging the unique isotopic signatures of the dibromo- moiety in GC-MS provides an unparalleled, self-validating mechanism for structural confirmation. By adhering to the protocols and causality principles outlined above, analytical scientists can ensure absolute data integrity.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for 2-(4-Bromophenyl)ethanol." PubChem. (Used as a structural and physicochemical proxy for brominated phenethyl alcohols). URL:[Link]

Validation

The Analytical Challenge: Why Regioisomers are Difficult to Distinguish

An In-Depth Guide to the Spectroscopic Differentiation of Dibromophenylethanol Regioisomers For researchers in synthetic chemistry and drug development, the unambiguous structural elucidation of regioisomers is a critica...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Spectroscopic Differentiation of Dibromophenylethanol Regioisomers

For researchers in synthetic chemistry and drug development, the unambiguous structural elucidation of regioisomers is a critical and often non-trivial challenge. Compounds with the same molecular formula but different substituent positions on an aromatic ring can exhibit vastly different chemical and biological properties. This guide provides a comprehensive, data-supported comparison of spectroscopic methodologies for distinguishing the regioisomers of dibromophenylethanol, a structural motif relevant in the synthesis of complex molecules.

The core of this guide is built on the principle of cross-validation, where data from multiple spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—are integrated to build an irrefutable structural assignment. We will move beyond a simple recitation of data, focusing instead on the underlying principles that govern the spectral differences and the strategic logic behind the experimental workflow.

Dibromophenylethanol presents a classic analytical challenge. All regioisomers share the same molecular weight and the same set of functional groups. Consequently, techniques that provide only elemental composition or functional group information are insufficient for positive identification. The key lies in probing the precise connectivity of the atoms, particularly the substitution pattern on the phenyl ring. Spectroscopic methods are uniquely suited for this task, as they are highly sensitive to the local electronic environment of each atom in the molecule.[1]

An Integrated Spectroscopic Workflow

A robust identification strategy does not rely on a single technique. Instead, it follows a logical progression where each method provides a unique piece of the structural puzzle. Mass spectrometry confirms the molecular formula, infrared spectroscopy provides information on functional groups and substitution patterns, and NMR spectroscopy delivers the definitive atomic-level connectivity map.

G cluster_0 Workflow for Regioisomer Identification Sample Mixture or Unknown Dibromophenylethanol Isomer MS Mass Spectrometry (MS) - Confirm Molecular Weight - Verify Presence of Two Br Atoms Sample->MS Step 1 IR Infrared (IR) Spectroscopy - Confirm -OH & Aromatic Groups - Hint at Substitution Pattern MS->IR Step 2 NMR NMR Spectroscopy (1D & 2D) - Definitive Structure Elucidation IR->NMR Step 3 ID Conclusive Isomer Identification NMR->ID Step 4

Caption: High-level workflow for the spectroscopic identification of dibromophenylethanol regioisomers.

Mass Spectrometry (MS): The First Step

Mass spectrometry serves as the initial verification tool. For any dibromophenylethanol isomer (C₈H₈Br₂O), the primary role of MS is to confirm the molecular weight and the presence of two bromine atoms.

Causality Behind the Data: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[2] This gives any fragment containing two bromine atoms a characteristic triplet signal (M, M+2, M+4) with an intensity ratio of approximately 1:2:1.[3] For dibromophenylethanol, the molecular ion region will exhibit peaks at m/z 278, 280, and 282. The observation of this pattern is definitive proof of the presence of two bromine atoms in the molecule.

While the molecular ion confirms the formula, fragmentation patterns can offer clues, though they are often not sufficient to distinguish all regioisomers alone.[4] Common fragmentation pathways include the loss of the CH₂OH group, the ethyl group, or bromine radicals.[5][6]

Table 1: Key Mass Spectrometry Data for Dibromophenylethanol (C₈H₈Br₂O)

m/z (relative intensity) Proposed Fragment Significance
278, 280, 282 (~1:2:1) [C₈H₈Br₂O]⁺ Molecular Ion (M⁺) : Confirms molecular formula and presence of two Br atoms.[7]
200, 202 (~1:1) [M - H₂O - C₂H₄]⁺ or [C₆H₃Br₂]⁺ Loss of water and ethylene from the side chain.
199, 201 (~1:1) [M - Br]⁺ Loss of a single bromine radical.
171, 173 (~1:1) [C₇H₆BrO]⁺ Benzylic cleavage.

| 120 | [M - 2Br]⁺ | Loss of both bromine radicals. |

Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution

IR spectroscopy quickly confirms the presence of the key functional groups and provides the first strong evidence for the aromatic substitution pattern.

Causality Behind the Data:

  • O-H Stretch: The alcohol group presents as a strong, broad absorption in the 3200-3600 cm⁻¹ region.[8]

  • Aromatic C-H Stretch: A weak but sharp absorption appears just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).[9]

  • Aromatic C=C Stretch: A series of medium-to-strong peaks are observed in the 1450-1600 cm⁻¹ range.[9]

  • C-H Out-of-Plane Bending (The "Fingerprint"): The most diagnostic region for substitution is between 690-900 cm⁻¹. The pattern of C-H bonds on the ring dictates the frequencies of their out-of-plane bending vibrations. This provides a direct, albeit sometimes complex, fingerprint of the substitution pattern.[8]

Table 2: Diagnostic IR Frequencies for Dibromophenylethanol Isomers

Isomer (Example) Aromatic Substitution Pattern Expected C-H Out-of-Plane Bending (cm⁻¹)
2,4-Dibromo- 1,2,4-trisubstituted Strong absorption between 800-880 cm⁻¹
2,5-Dibromo- 1,2,4-trisubstituted Strong absorption between 800-880 cm⁻¹

| 3,5-Dibromo- | 1,3,5-trisubstituted | Two strong bands: ~810-880 cm⁻¹ and ~690-710 cm⁻¹ |

Note: While 2,4- and 2,5-isomers fall into the same general category, the precise peak positions and intensities within the 800-880 cm⁻¹ range will differ, aiding in their differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR is the most powerful technique for isomer identification as it provides a detailed map of the carbon-hydrogen framework.[1][10] By analyzing chemical shifts, coupling constants, and 2D correlations, an unambiguous assignment is possible.

¹H NMR: A First Look at the Proton Environment

The number of signals, their integration, splitting patterns (multiplicity), and chemical shifts in the aromatic region (typically 6.5-8.0 ppm) are highly informative.[11]

Causality Behind the Data: The chemical shift of each aromatic proton is influenced by the electronic effects of the substituents. Electronegative bromine atoms deshield nearby protons, shifting them downfield. The symmetry of the molecule is also revealed; symmetric isomers like the 3,5-dibromo derivative will show fewer signals than asymmetric isomers like the 2,4- or 2,5-dibromo derivatives.

Table 3: Predicted ¹H NMR Characteristics for Dibromophenylethanol Isomers (Aromatic Region)

Isomer Symmetry Expected Aromatic Signals Predicted Splitting Patterns
2,4-Dibromo- Asymmetric 3 1 Doublet (d), 1 Doublet of Doublets (dd), 1 Doublet (d)
2,5-Dibromo- Asymmetric 3 1 Doublet (d), 1 Doublet of Doublets (dd), 1 Doublet (d)

| 3,5-Dibromo- | Symmetric | 2 | 1 Doublet (d), 1 Triplet (t) (or 2 singlets depending on coupling) |

¹³C NMR: Mapping the Carbon Skeleton

¹³C NMR spectroscopy reveals the number of unique carbon environments. Aromatic carbons typically resonate in the 110-150 ppm range.[11] The number of signals directly corresponds to the molecular symmetry.

Table 4: Predicted ¹³C NMR Characteristics for Dibromophenylethanol Isomers

Isomer Symmetry Expected Aromatic Carbon Signals
2,4-Dibromo- Asymmetric 6
2,5-Dibromo- Asymmetric 6

| 3,5-Dibromo- | Symmetric | 4 |

2D NMR: Connecting the Dots

While 1D NMR provides strong evidence, 2D NMR experiments like COSY, HSQC, and HMBC provide definitive proof of connectivity.[12][13]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds).[14] This helps establish the sequence of protons on the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon it is directly attached to.[13]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is often the key experiment for distinguishing regioisomers. It shows correlations between protons and carbons that are 2-3 bonds away.[12] Crucially, it allows one to "see" the connection from the benzylic protons (-CH) of the ethanol side chain to the specific carbons on the phenyl ring, locking in the substitution pattern.

Caption: Key HMBC correlations for 2,4-dibromophenylethanol, linking the side chain to the aromatic ring.

Interpreting the HMBC: For the 2,4-dibromo isomer, the benzylic proton on the ethanol side chain will show a 2-bond correlation (²J) to the C6 carbon and 3-bond correlations (³J) to the C1 (ipso-carbon) and C2 (bromine-bearing) carbons. This specific pattern of correlations is unique to the 2,4-isomer and would be different for the 2,5- or 3,5-isomers, thus providing conclusive identification.

Experimental Protocols

The following are generalized, self-validating protocols. Instrument parameters should be optimized for the specific spectrometer being used.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the dibromophenylethanol sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[6] Add a small amount of tetramethylsilane (TMS) as an internal reference (0.0 ppm).

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum (e.g., 16-32 scans).

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum (e.g., 1024 scans or more for good signal-to-noise).

    • 2D NMR: Run standard COSY, HSQC, and HMBC experiments using the manufacturer's recommended pulse programs. The HMBC experiment should be optimized to detect correlations over a range of ~8 Hz for typical ²J and ³J C-H couplings.[13]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H spectrum to the TMS signal at 0.0 ppm and the ¹³C spectrum to the solvent peak.[15]

FTIR Spectroscopy Protocol
  • Sample Preparation (ATR): If the sample is a solid or oil, place a small amount directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory. Ensure good contact.[6]

  • Background Collection: Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Collection: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[16]

  • Data Analysis: Identify key peaks corresponding to O-H, aromatic C-H, and C=C stretches. Pay close attention to the 690-900 cm⁻¹ region for the C-H out-of-plane bending patterns.

Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • GC Method: Use a standard capillary column (e.g., DB-5ms). Inject 1 µL of the sample with an appropriate temperature program to ensure good separation and peak shape (e.g., ramp from 100 °C to 250 °C at 10 °C/min).

  • MS Method: Set the mass spectrometer to scan a range of m/z 50-350. The EI source energy is typically set to 70 eV.[7]

  • Data Analysis: Examine the mass spectrum of the chromatographic peak. Identify the molecular ion cluster (M, M+2, M+4) and analyze the major fragment ions.

Conclusion

The differentiation of dibromophenylethanol regioisomers is a task that demands a multi-faceted analytical approach. While Mass Spectrometry and IR Spectroscopy provide crucial preliminary data, they ultimately set the stage for NMR. The definitive assignment hinges on the detailed connectivity information provided by 1D and, most critically, 2D NMR experiments. By systematically applying this integrated workflow, researchers can confidently and accurately elucidate the structure of their target molecules, ensuring the integrity and validity of their scientific findings.

References

  • The Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for.
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  • ResearchGate. (n.d.). FTIR spectra for aliphatic and aromatic bromine-based polyols.
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  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • OChemSimplified. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

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  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL). [Link]

  • Sojdak, C., et al. (2024). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. Journal of the American Society for Mass Spectrometry. [Link]

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  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

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  • NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from NIST Mass Spectral Library resources.
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  • The Organic Chemistry Tutor. (2021, March 10). Proton NMR Analysis to identify Isomers [Video]. YouTube. [Link]

  • BMRB. (n.d.). 2-phenylethanol - bmse000659. [Link]

  • Miles, W. H., et al. (2009). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. Journal of Chemical Education, 86(7), 851. [Link]

  • Sojdak, C., et al. (2024). Direct (LC-)MS Identification of Regioisomers in C-H Activation by Partial Isotopic Labeling. ChemRxiv. [Link]

  • Köse, E. (2016). THE SPECTROSCOPIC ANALYSIS OF 2,4'-DIBROMOACETOPHENONE MOLECULE BY USING QUANTUM CHEMICAL CALCULATIONS. DergiPark. [Link]

  • ResearchGate. (2025). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. [Link]

  • PubChem. (n.d.). 2,4-Dibromoanisole. [Link]

  • Noggle, F. T., & Clark, C. R. (2003). Chromatographic and spectroscopic methods of identification for the side-chain regioisomers of 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. Journal of chromatographic science, 41(5), 255-261. [Link]

  • PubChem. (n.d.). 2,5-Dibromoaniline. [Link]

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Comparative

A Senior Application Scientist's Guide to Elemental Analysis Validation for 2-(2,4-Dibromophenyl)ethanol

In the landscape of pharmaceutical development and quality control, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. For halogenated organic molecules li...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. For halogenated organic molecules like 2-(2,4-Dibromophenyl)ethanol, a versatile building block in organic synthesis, confirming its elemental composition is a foundational step in establishing identity, purity, and consistency. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the elemental analysis validation of this compound, grounded in rigorous scientific principles and regulatory expectations.

The Analytical Imperative: Theoretical Composition

Before any analysis begins, we must establish the theoretical baseline. The identity of a pure compound is defined by its elemental makeup. For 2-(2,4-Dibromophenyl)ethanol, the molecular properties are the bedrock of our validation.

  • Molecular Formula: C₈H₈Br₂O

  • Molecular Weight: 279.96 g/mol

Based on these figures, the theoretical elemental composition is calculated. This theoretical data serves as the "true value" against which all experimental results will be compared.

Table 1: Theoretical Elemental Composition of 2-(2,4-Dibromophenyl)ethanol

Element Symbol Atomic Weight ( g/mol ) Count Total Mass ( g/mol ) Percentage (%)
Carbon C 12.011 8 96.088 34.32%
Hydrogen H 1.008 8 8.064 2.88%
Bromine Br 79.904 2 159.808 57.08%

| Oxygen | O | 15.999 | 1 | 15.999 | 5.71% |

Any validated analytical method must be capable of experimentally determining these percentages within a strictly defined margin of error.

The Gold Standard: Validating Combustion-Based Elemental Analysis

Combustion analysis is the most established and widely used technique for determining the percentage of carbon, hydrogen, nitrogen, sulfur, and, with modifications, halogens in organic compounds.[1][2] The causality behind this choice is its fundamental and destructive nature; the sample is completely combusted, converting the elements into simple, quantifiable gases (CO₂, H₂O, and, for bromine, HBr or Br₂ which is subsequently trapped and measured). This provides a direct and robust measure of the bulk elemental content.

A validation protocol for this method is not merely a checklist; it is a self-validating system designed to demonstrate that the analytical procedure is fit for its intended purpose, a principle enshrined in ICH guidelines.[1][3]

Visualizing the Validation Workflow

The entire validation process can be mapped as a logical progression, ensuring that each step builds upon a foundation of proven performance.

Validation_Workflow Elemental Analysis Validation Workflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_evaluation Phase 3: Evaluation & Reporting ATP Define Analytical Target Profile (ATP) Protocol Develop Validation Protocol (ICH Q2) ATP->Protocol Criteria Set Acceptance Criteria Protocol->Criteria Suitability System Suitability Test (e.g., Acetanilide) Criteria->Suitability Specificity Specificity & Matrix Blank Suitability->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spiked Samples / CRM) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Data Data Analysis vs. Criteria Precision->Data Robustness Assess Robustness (Small Variations) Data->Robustness Report Final Validation Report Robustness->Report

Caption: Logical workflow for the validation of an elemental analysis method.

Detailed Experimental Validation Protocol

The following protocol is grounded in the principles of the ICH Q2(R2) guideline, ensuring a trustworthy and scientifically sound validation.[1][3]

Objective: To validate a combustion method for the determination of Carbon, Hydrogen, and Bromine content in 2-(2,4-Dibromophenyl)ethanol.

Instrumentation: Standard CHN elemental analyzer with a halogen-compatible absorption trap.

1. System Suitability:

  • Rationale: Before analyzing the test article, the system's performance must be verified. This ensures the instrument is operating correctly on a daily basis.

  • Procedure: Analyze a certified reference material (e.g., Acetanilide for C, H; 4-Bromobenzoic acid for Br) in triplicate.

  • Acceptance Criteria: The mean results for each element must be within ±0.30% of the certified value. The relative standard deviation (RSD) must be ≤0.20%.

2. Specificity:

  • Rationale: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or matrix components.

  • Procedure: Analyze a matrix blank (e.g., the sample solvent or container material) to ensure no interfering signals are detected for C, H, or Br.

  • Acceptance Criteria: The blank response should be below the detection limit of the instrument.

3. Accuracy:

  • Rationale: Accuracy demonstrates the closeness of the experimental results to the theoretical "true" value. This is the most critical parameter for confirming composition.

  • Procedure: Analyze nine independent preparations of 2-(2,4-Dibromophenyl)ethanol across three concentration levels (e.g., 1 mg, 2 mg, 3 mg), with three replicates at each level.

  • Acceptance Criteria: The mean experimental value for each element must be within ±0.40% of the theoretical value. This ±0.40% window is a widely accepted standard in chemical publications for confirming the purity of a new compound.[4]

4. Precision:

  • Rationale: Precision measures the degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-assay) and intermediate precision (inter-assay).

  • Procedure:

    • Repeatability: Analyze a minimum of six determinations of the same homogenous sample under the same operating conditions over a short interval of time.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision studies should be ≤0.50% for each element.

5. Linearity and Range:

  • Rationale: Linearity establishes that the instrument's response is directly proportional to the analyte amount. The range is the interval over which this linearity holds true.

  • Procedure: Analyze a series of at least five different sample weights (e.g., from 0.5 mg to 5 mg) of a homogenous reference standard. Plot the instrument response (e.g., detector signal) versus the sample weight.

  • Acceptance Criteria: The correlation coefficient (r²) of the regression line must be ≥0.999.

Table 2: Summary of Validation Parameters and Acceptance Criteria

Validation Parameter Purpose Minimum Requirement Acceptance Criteria
System Suitability Verify instrument performance 3 replicates of CRM Mean within ±0.30% of true value; RSD ≤ 0.20%
Specificity Ensure no interference from matrix Analysis of blank Signal below detection limit
Accuracy Closeness to theoretical value 9 determinations (3 levels, 3 reps) Mean within ±0.40% of theoretical %
Precision (Repeatability) Intra-assay variability ≥ 6 replicates RSD ≤ 0.50%
Precision (Intermediate) Inter-assay variability Different day/analyst/instrument RSD ≤ 0.50%
Linearity Proportionality of signal to amount ≥ 5 concentrations Correlation Coefficient (r²) ≥ 0.999

| Range | Interval of accuracy & precision | Derived from linearity/accuracy studies | The specified range of sample weights |

A Comparative Guide to Alternative Analytical Techniques

While combustion analysis is the primary method for bulk elemental composition, other techniques offer complementary information, particularly for specific elements or trace-level contaminants. The choice of method is driven by the analytical question being asked.

  • X-Ray Fluorescence (XRF): A non-destructive technique ideal for rapid, direct quantification of specific elements, especially halogens like bromine.[5] It works by bombarding the sample with X-rays and measuring the characteristic "fluorescent" X-rays emitted by the elements present.

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): A highly sensitive technique for determining trace elemental impurities.[6] The sample is introduced into a high-temperature plasma, which ionizes the atoms. These ions are then separated by their mass-to-charge ratio, allowing for detection at parts-per-billion (ppb) levels. This is the preferred method for analyses compliant with USP <233> for elemental impurities.

Table 3: Comparison of Elemental Analysis Techniques

Feature Combustion Analysis X-Ray Fluorescence (XRF) Inductively Coupled Plasma (ICP-MS)
Principle Sample combustion and detection of resulting gases (CO₂, H₂O, etc.).[7] Excitation of atoms by X-rays and detection of emitted fluorescent X-rays. Ionization of atoms in plasma and separation by mass-to-charge ratio.
Primary Use Case Bulk elemental composition (C, H, N, S, Halogens) for purity and identity. Rapid, non-destructive quantification of specific elements (e.g., Br, Cl). Trace and ultra-trace elemental impurity analysis (heavy metals, catalysts).
Sample Preparation Weighing into a tin or silver capsule. Destructive. Minimal; can be a solid or liquid. Non-destructive. Acid digestion to convert the sample into a liquid solution. Destructive.
Specificity High for C, H, N. Requires specific traps for halogens. High for specific elements; potential for spectral overlap. Excellent; mass-based separation provides very high specificity.
Sensitivity Percent (%) to high parts-per-million (ppm). Low ppm to percent (%). Parts-per-billion (ppb) to parts-per-trillion (ppt).
Pros - Direct measure of bulk composition- Highly accurate and precise- Well-established, robust method - Rapid analysis time- Non-destructive- Minimal sample prep - Extremely high sensitivity- Multi-element capability- Aligned with modern impurity regulations (USP <233>)

| Cons | - Destructive- Not suitable for trace analysis- Can be affected by sample homogeneity | - Matrix effects can influence accuracy- Less sensitive for lighter elements | - Complex and expensive instrumentation- Requires complete sample digestion- Not for bulk composition |

Conclusion: Selecting the Right Tool for the Job

The validation of elemental analysis for a compound like 2-(2,4-Dibromophenyl)ethanol is a multi-faceted process that hinges on selecting the appropriate analytical technique for the intended purpose.

  • For confirming the identity, purity, and stoichiometric composition of the bulk material, a fully validated combustion analysis method is the authoritative and indispensable gold standard. Its results provide the fundamental proof of the compound's elemental formula.

  • For rapid, at-line quality control or screening specifically for bromine content, XRF offers a powerful, non-destructive alternative.

  • For ensuring the safety and quality of the final drug product by controlling trace metal contaminants, ICP-MS is the required, high-sensitivity technique, as mandated by pharmacopeial standards like USP <232>/<233>.

A comprehensive analytical strategy for 2-(2,4-Dibromophenyl)ethanol in a drug development program will leverage these techniques in a complementary fashion, each supported by a rigorous, fit-for-purpose validation that ensures data integrity and regulatory compliance.

References

  • Elemental analysis: operation & applications . (n.d.). Elementar. Retrieved from [Link]

  • An International Study Evaluating Elemental Analysis . (n.d.). PubMed Central (PMC) - NIH. Retrieved from [Link]

  • Organobromine chemistry . (n.d.). Wikipedia. Retrieved from [Link]

  • 2-(4-Bromophenyl)ethanol | C8H9BrO | CID 72851 . (n.d.). PubChem - NIH. Retrieved from [Link]

  • 2-cyclohexenone, 930-68-7 . (n.d.). The Good Scents Company. Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . (n.d.). European Medicines Agency (EMA). Retrieved from [Link]

  • Elemental analysis and chemical composition . (n.d.). INFINITIA Industrial Consulting. Retrieved from [Link]

  • Ethanol, 2,2-dibromo- | C2H4Br2O | CID 123582 . (n.d.). PubChem - NIH. Retrieved from [Link]

  • 2-Cyclohexen-1-one CAS 930-68-7 . (n.d.). Home Sunshine Pharma. Retrieved from [Link]

  • Levalbuterol Impurity C | 18910-68-4 . (n.d.). SynZeal. Retrieved from [Link]

  • Introduction to Combustion Analysis . (2022, August 28). Chemistry LibreTexts. Retrieved from [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry . (n.d.). LECO Corporation. Retrieved from [Link]

  • The Elemental Analysis of Various Classes of Chemical Compounds Using CHN . (n.d.). PE Polska. Retrieved from [Link]

  • Combustion Analysis for Elemental Determination . (n.d.). LECO Corporation. Retrieved from [Link]

  • A Look at Elemental Analysis for Organic Compounds . (2021, May 6). AZoM. Retrieved from [Link]

Sources

Validation

chromatographic separation of 2-(2,4-Dibromophenyl)ethanol analogs

Initiating Search Strategy I'm now starting with some focused Google searches to collect information on separating 2-(2,4-Dibromophenyl)ethanol and related compounds using HPLC, and other chromatographic methods. I'm foc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Initiating Search Strategy

I'm now starting with some focused Google searches to collect information on separating 2-(2,4-Dibromophenyl)ethanol and related compounds using HPLC, and other chromatographic methods. I'm focusing on finding details regarding appropriate columns, mobile phases, and detection methods. I'll analyze relevant literature, patents, and vendor resources.

Refining Search Parameters

I'm now expanding my search to include chiral and preparative chromatography, along with HPLC, for separating the target compound and its analogs. I'm focusing on protocols, validated methods, and comparative studies from reputable scientific sources. I'll thoroughly analyze the search results to identify optimal stationary and mobile phase combinations, including detection techniques. I will then structure a comparison guide, and prepare step-by-step protocols.

Expanding Chromatographic Scope

I'm now broadening the focus to encompass various chromatographic techniques for separating the target compound and its analogs. I'm prioritizing the analysis of search results to pinpoint successful methods, stationary phases, and mobile phase combinations, focusing on experimental data for comparison and table creation. I will prioritize structuring a comparison guide based on the relative importance of the separation in drug development and research, and structuring that information with in-depth protocols. I will then create visual workflows for experimental processes. Finally, I'll integrate the information and citations into the body of the guide.

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-(2,4-Dibromophenyl)ethanol for Laboratory Professionals

As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemicals you handle, from procurement to disposal. The proper management of chemical waste i...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemicals you handle, from procurement to disposal. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(2,4-Dibromophenyl)ethanol, ensuring you can manage this process with confidence and precision.

The causality behind these rigorous disposal protocols is rooted in the chemical nature of 2-(2,4-Dibromophenyl)ethanol. As a brominated organic compound, its disposal requires specific considerations to mitigate potential environmental and health risks. Improper disposal can lead to the release of persistent organic pollutants and hazardous decomposition products.

Hazard Identification and Immediate Safety Precautions

Before handling 2-(2,4-Dibromophenyl)ethanol for any purpose, including disposal, a thorough understanding of its associated hazards is paramount. This compound is classified as an irritant and can cause significant harm upon exposure.

Key Hazards:

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2][3]

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[2][3][4]

Upon combustion or thermal decomposition, hazardous byproducts such as carbon oxides and hydrogen bromide gas can be produced.[1] It is also incompatible with strong oxidizing agents.[1]

Personal Protective Equipment (PPE): A self-validating safety system begins with appropriate PPE. The following must be worn when handling 2-(2,4-Dibromophenyl)ethanol:

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[5]To prevent contact with eyes, which can cause serious irritation.[1][2]
Hand Protection Chemically resistant, impervious gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use.[5][6]To prevent skin contact, which can lead to irritation and potential absorption.[1][2]
Body Protection Lab coat, long pants, and closed-toe shoes. For larger quantities or spill cleanup, fire/flame resistant and impervious clothing is advised.[5]To minimize the risk of accidental skin exposure.
Respiratory Protection Use only in a well-ventilated area or within a certified chemical fume hood.[1][5] If exposure limits are exceeded, use a full-face respirator.[5]To avoid inhalation of vapors or aerosols, which can cause respiratory tract irritation.[1][2]
Waste Characterization and Segregation: A Critical Step

Proper disposal is predicated on correct waste characterization. 2-(2,4-Dibromophenyl)ethanol is classified as a halogenated organic waste . This classification is critical because halogenated compounds require specific disposal methods, such as high-temperature incineration with scrubbers to neutralize the resulting acidic gases (e.g., hydrogen bromide).

The Cardinal Rule of Segregation:

  • DO NOT mix halogenated waste with non-halogenated solvent waste.[7][8][9]

  • Why? The co-mingling of these waste streams significantly increases disposal costs and complexity.[7] Non-halogenated solvents can often be recycled or used as fuel, options that are not viable once contaminated with halogens.[9]

Waste containing 2-(2,4-Dibromophenyl)ethanol should be collected in a dedicated container labeled "Halogenated Organic Waste."[8]

Under the Resource Conservation and Recovery Act (RCRA) in the United States, while this specific chemical is not explicitly listed, it may be classified as hazardous waste if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[10] Furthermore, discarded commercial chemical products containing brominated compounds can fall under specific waste codes, such as U030 for 4-Bromophenyl phenyl ether.[11] Always consult with your institution's Environmental Health and Safety (EHS) department for specific waste code determination.

Step-by-Step Disposal Protocol

This protocol ensures that waste is collected, stored, and disposed of in a manner that is safe, compliant, and self-validating.

Step 1: Container Selection

  • Select a container made of a compatible material (e.g., high-density polyethylene for liquids, or a dedicated labeled bag/drum for solid waste) that is in good condition.[8]

  • The container must have a secure, threaded cap to prevent leaks and evaporation.[8]

  • Ensure the container is clean and dry before adding any waste.

Step 2: Waste Collection

  • Liquid Waste: For solutions containing 2-(2,4-Dibromophenyl)ethanol, carefully pour the waste into the designated "Halogenated Organic Waste" liquid container using a funnel to prevent spills. This should be done inside a chemical fume hood.[7]

  • Solid Waste: For contaminated consumables (e.g., gloves, weighing paper, silica gel), place them into a separate, clearly labeled solid hazardous waste container.[12]

  • Container Capacity: Do not fill containers beyond 90% capacity to allow for vapor expansion and prevent spills.[13]

Step 3: Labeling

  • Accurate labeling is a regulatory requirement and a critical safety feature. Affix a "Hazardous Waste" tag to the container as soon as the first drop of waste is added.[7][8]

  • The label must include:

    • The words "Hazardous Waste".[12]

    • The full chemical name: "Waste 2-(2,4-Dibromophenyl)ethanol" and any other constituents in the container, with percentages.[7][8] Do not use abbreviations.

    • The associated hazards (e.g., "Irritant," "Toxic").[7]

    • The name and contact information of the generating researcher or lab.

    • The accumulation start date.[12]

Step 4: Storage (Satellite Accumulation Area)

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • The container must be kept closed at all times except when actively adding waste.[8]

  • Store the container within secondary containment (e.g., a chemical-resistant tub or tray) to contain any potential leaks.[7]

Step 5: Arranging for Disposal

  • Once the container is full (or before the regulatory accumulation time limit is reached), contact your institution's EHS department to schedule a waste pickup.[12]

  • Do not attempt to dispose of this chemical down the drain or in regular trash.[5][6] This is a serious regulatory violation and poses a significant environmental threat.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of 2-(2,4-Dibromophenyl)ethanol waste.

G Figure 1. Disposal Workflow for 2-(2,4-Dibromophenyl)ethanol A Waste Generation 2-(2,4-Dibromophenyl)ethanol B Is the waste liquid or solid? A->B C Liquid Waste (e.g., reaction mixtures, solutions) B->C Liquid D Solid Waste (e.g., contaminated gloves, paper) B->D Solid E Select compatible, sealable LIQUID waste container C->E F Select compatible, sealable SOLID waste container D->F G Affix 'Hazardous Waste' Label Specify 'Halogenated Organic Liquid' E->G H Affix 'Hazardous Waste' Label Specify 'Halogenated Organic Solid' F->H I Store in Secondary Containment in Satellite Accumulation Area (SAA) Keep container closed G->I H->I J Contact EHS for Disposal Pickup (when container is 90% full) I->J

Caption: Decision workflow for segregating and preparing 2-(2,4-Dibromophenyl)ethanol waste for disposal.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity and evacuate the immediate area.[12]

  • Assess the Spill: For small spills that you are trained and equipped to handle, proceed with cleanup. For large spills, evacuate and contact your institution's emergency response team or EHS department immediately.

  • Containment: If safe to do so, prevent the spill from spreading.[12] Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to absorb the spilled liquid.[1]

  • Cleanup: Wearing full PPE, carefully sweep or scoop up the absorbent material.[6] Place all contaminated materials into a compatible, sealable container for hazardous waste.

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: Label the container with "Hazardous Waste," the full chemical name of the spilled material, and the date. Arrange for disposal through your EHS department.

By adhering to this comprehensive guide, you are not only ensuring regulatory compliance but are also upholding the highest standards of laboratory safety and environmental responsibility. This structured approach to waste management builds a deep, trusting relationship between the scientific community and the products they use, fostering a culture of safety that extends far beyond the research itself.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-(2-Bromophenyl)ethanol.
  • Capot Chemical Co., Ltd. (2026, February 22). MSDS of (S)-2-amino-2-(4-bromophenyl)ethanol.
  • ChemicalBook. (2026, January 3). Chemical Safety Data Sheet MSDS / SDS - 2-(2,4-DINITROPHENOXY)ETHANOL.
  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.
  • Fisher Scientific. (2024, February 16). SAFETY DATA SHEET: 2-(4-Bromophenyl)ethanol.
  • National Institutes of Health, PubChem. (n.d.). 2-(4-Bromophenyl)ethanol. Retrieved from [Link]

  • ALFA AESAR. (2025, September 15). SAFETY DATA SHEET: 1-(4-Bromophenyl)ethanol.
  • Angene Chemical. (2021, May 1). Safety Data Sheet.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from the University of Canterbury website.
  • U.S. Environmental Protection Agency. (2025, September 8). Hazardous Waste Characteristics. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024, August 28). Disposal Guidance | I-WASTE DST. Retrieved from [Link]

  • Temple University. (2021, October). CHEMICAL WASTE GUIDELINE: Halogenated Solvents in Laboratories.
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • U.S. Government Publishing Office. (n.d.). 40 CFR 302.4 -- Hazardous substances and reportable quantities. Retrieved from [Link]

  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • BenchChem. (2025). Safe Disposal of 2,4'-Dinitrobiphenyl: A Step-by-Step Guide for Laboratory Professionals.
  • Northwestern University, Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Minnesota Pollution Control Agency. (2011, February). U List of Hazardous Wastes.
  • Collect and Recycle. (2024, March 20). Ethanol Disposal In Laboratories.
  • U.S. Environmental Protection Agency. (1983, December). Bromination Process for Disposal of Spilled Hazardous Materials.
  • U.S. Environmental Protection Agency. (1993, December). Reregistration Eligibility Decision (RED): Bromine.
  • Wikipedia. (n.d.). Per- and polyfluoroalkyl substances. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-(2,4-Dibromophenyl)ethanol

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe handling of halogenated aromatic compounds. 2-(2,4-Dibromophenyl)ethanol (CAS: 943906-71-6)[1] is a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe handling of halogenated aromatic compounds. 2-(2,4-Dibromophenyl)ethanol (CAS: 943906-71-6)[1] is a highly valuable intermediate in medicinal chemistry, but its dibrominated aromatic ring and primary alcohol functional group present specific exposure risks.

To build a culture of safety and scientific excellence in your laboratory, this guide provides a self-validating system of operational protocols. We will not just outline what to wear, but explain the mechanistic causality behind every safety choice.

Hazard Profile & Mechanistic Causality

To select the appropriate Personal Protective Equipment (PPE), we must first understand how this chemical interacts with human biology and laboratory materials.

  • Lipophilicity and Dermal Penetration: The addition of two heavy bromine atoms significantly increases the lipophilicity of the phenyl ring. If the compound contacts the skin, it can easily permeate the lipid bilayers of the stratum corneum, leading to acute skin irritation (GHS H315)[2].

  • Ocular and Respiratory Toxicity: The alcohol moiety hydrogen-bonds with mucosal membranes, while the halogenated ring induces localized inflammatory responses. This manifests as serious eye irritation (GHS H319) and respiratory tract irritation (GHS H335) if aerosolized dust or solvent vapors are inhaled[3],[2].

Because of these properties, standard laboratory PPE must be upgraded to account for the permeation kinetics of halogenated organics.

PPE Selection Matrix

The following quantitative and qualitative parameters must be met before handling 2-(2,4-Dibromophenyl)ethanol.

PPE CategoryMinimum RequirementOptimal SpecificationMechanistic Rationale
Hand Protection Nitrile gloves (0.12 mm)Double-gloving (Nitrile over Butyl rubber)Halogenated organics rapidly degrade thin latex. Nitrile provides a breakthrough time of >240 minutes (EN 374 Class 5) for solid handling[4],[5].
Eye Protection Safety glasses with side shieldsTight-fitting chemical splash goggles (EN 166)Prevents ocular exposure from micro-particulates during weighing or solvent splashing during dissolution[6].
Body Protection Standard cotton lab coatFlame-resistant (FR) or chemical-resistant lab coatCotton absorbs liquids; a treated coat repels organic solvent solutions containing the compound, preventing dermal absorption[7].
Respiratory Fume hood (100 fpm face velocity)N95 / P100 Particulate RespiratorRequired only if handling bulk powders outside of local exhaust ventilation to prevent inhalation of irritating dust[7].

Standard Operating Procedure (SOP): Handling & Workflow

Every protocol described below is a self-validating system. Do not proceed to the next step unless the previous step's safety criteria are met.

Step 1: Pre-Operational Assessment
  • Validate Ventilation: Verify that the chemical fume hood is operational with a continuous face velocity of 80–120 feet per minute (fpm)[8].

  • Inspect Integrity: Perform a visual and inflation check on your nitrile gloves to ensure zero pinholes.

Step 2: PPE Donning Sequence
  • Put on closed-toe, non-porous shoes and long trousers (ensure zero exposed skin below the waist).

  • Don the chemical-resistant lab coat and button it completely to the neck.

  • Put on tight-fitting chemical splash goggles.

  • Wash hands, dry thoroughly, and don the first pair of nitrile gloves. Pull the glove cuffs over the lab coat sleeves. Don a second pair of gloves if handling the compound in a highly penetrative solvent (e.g., Dichloromethane).

Step 3: Weighing and Transfer Workflow
  • Preparation: Place an anti-static weigh boat inside the fume hood.

    • Causality: Anti-static materials prevent the lipophilic powder from aerosolizing and adhering to your gloves or the hood's sash due to static charge buildup.

  • Isolation: Uncap the 2-(2,4-Dibromophenyl)ethanol container only within the localized exhaust zone[8].

  • Transfer: Use a grounded stainless steel spatula for transfer.

  • Containment: Once weighed, dissolve the compound in your reaction solvent or completely seal the transfer vessel before removing it from the hood.

Step 4: Doffing Sequence
  • Remove the outer gloves inside the fume hood using the "glove-in-glove" technique to avoid contaminating bare hands[6].

  • Dispose of the outer gloves in a designated solid hazardous waste container.

  • Remove goggles and lab coat, then remove the inner gloves and immediately wash hands with soap and water[9].

Spill Response & Halogenated Waste Disposal Plan

Halogenated compounds require strict disposal segregation to prevent the formation of explosive or highly toxic byproducts in standard waste streams.

Immediate Spill Response
  • Isolate: Evacuate personnel from the immediate area.

  • Protect: Don a P100 respirator if the spill is outside the hood and dust is airborne.

  • Contain: Cover the spill with slightly damp, inert absorbent material (e.g., vermiculite or sand) to suppress dust. Do not use combustible materials like sawdust[10].

  • Collect: Sweep up the absorbent mixture using a non-sparking tool and place it in a sealed, labeled hazardous waste bucket[10].

Disposal Plan
  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must be placed in a solid hazardous waste bin explicitly labeled "Halogenated Organic Debris."

  • Liquid Waste: If the compound is dissolved in a solvent, the resulting mixture MUST be disposed of in a liquid waste carboy labeled "Halogenated Solvents."

  • Crucial Warning: Never mix halogenated waste with acetone or basic solutions, as this can trigger violent exothermic reactions or form highly toxic bromoform gas.

Mandatory Visualization: PPE & Handling Workflow

PPE_Workflow A 2-(2,4-Dibromophenyl)ethanol Handling Protocol B Assess Material State A->B C Solid / Powder Form B->C D Solution (e.g., DCM/MeOH) B->D E Local Exhaust Ventilation (Powder Weighing Station) C->E G Chemical Fume Hood (Minimum 100 fpm face velocity) D->G F Add Particulate Respirator (N95/P100) E->F I Standard PPE Baseline: Safety Goggles (EN 166) Lab Coat Closed-toe Shoes F->I H Heavy-Duty/Double Gloving (Nitrile > 240 min breakthrough) G->H H->I J Halogenated Waste Disposal I->J

Workflow for PPE selection and handling of 2-(2,4-Dibromophenyl)ethanol.

References

  • PubChem, NIH. "Benzenamine, 2,4-dibromo-N-(2,4-dibromophenyl)- Safety and Hazards." Available at: [Link]

Sources

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